molecular formula C13H24N2O5 B558332 (tert-Butoxycarbonyl)-L-leucylglycine CAS No. 32991-17-6

(tert-Butoxycarbonyl)-L-leucylglycine

カタログ番号: B558332
CAS番号: 32991-17-6
分子量: 288.34 g/mol
InChIキー: NRXDUMDULDHIEA-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-Leu-Gly-OH (CAS 32991-17-6) is a protected dipeptide building block with a molecular formula of C13H24N2O5 and a molecular weight of 288.34 g/mol [ 1 ]. This white to off-white powder is characterized by high purity (≥99% by HPLC) and a specific optical rotation [α]D²⁰ = -20 ± 2° in DMF [ 1 ]. To maintain stability, it is recommended to store the compound sealed in a dry environment at 0-8°C [ 1 ][ 5 ]. This compound serves as a crucial intermediate in solid-phase peptide synthesis (SPPS), where the tert-butoxycarbonyl (Boc) protecting group enables the controlled elongation of complex peptide sequences with high yield and purity [ 1 ]. Its primary research value lies in pharmaceutical development, particularly for creating peptide-based drugs that offer enhanced bioavailability and stability compared to traditional small molecules [ 1 ]. Beyond drug discovery, Boc-Leu-Gly-OH is widely utilized in bioconjugation techniques to attach peptides to other biological molecules or surfaces, a key process in developing targeted drug delivery systems for applications like cancer therapy [ 1 ]. It also finds application in protein engineering to modify and improve the functionality of proteins, and is explored in the development of diagnostic assays and peptide-based biomarkers [ 1 ]. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals [ 2 ][ 3 ].

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-8(2)6-9(11(18)14-7-10(16)17)15-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXDUMDULDHIEA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427023
Record name (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32991-17-6
Record name (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (tert-Butoxycarbonyl)-L-leucylglycine

Author: BenchChem Technical Support Team. Date: December 2025

(tert-Butoxycarbonyl)-L-leucylglycine , often abbreviated as Boc-Leu-Gly-OH, is a dipeptide derivative crucial in the field of peptide chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Data

Boc-Leu-Gly-OH is a white to off-white powder, primarily utilized as a protected building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group on the N-terminus of leucine (B10760876) serves as a temporary protecting group, preventing unwanted reactions at the amine terminus during peptide bond formation.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Identifier Value
CAS Number 32991-17-6
Molecular Formula C₁₃H₂₄N₂O₅
Molecular Weight 288.34 g/mol
Physical Property Value
Appearance White to off-white powder
Melting Point 120-124 °C
Optical Rotation [α]²⁰/D = -20 ± 2º (c=1 in DMF)
Spectroscopic Data Details
¹H NMR Spectral data is available and conforms to the structure.
¹³C NMR Spectral data is available and conforms to the structure.
Mass Spectrometry The expected molecular ion peak can be observed.
Infrared (IR) Characteristic peaks for the amide, carboxylic acid, and carbamate (B1207046) functional groups are present.
Solubility Profile

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, qualitative assessments and data from structurally similar compounds provide valuable insights. Generally, Boc-protected amino acids and dipeptides exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.

Solvent Solubility (Qualitative)
Dimethylformamide (DMF) Soluble
Dimethyl sulfoxide (B87167) (DMSO) Soluble
Dichloromethane (DCM) Soluble
Methanol Soluble
Water Sparingly soluble

Synthesis and Experimental Protocols

This compound is typically synthesized through a peptide coupling reaction between N-Boc-protected L-leucine and the methyl or ethyl ester of glycine (B1666218), followed by the saponification of the ester to yield the free carboxylic acid.

Experimental Protocol: Synthesis of this compound Methyl Ester (Boc-Leu-Gly-OMe)

This protocol describes the synthesis of the methyl ester of Boc-L-leucylglycine, a common intermediate that can be readily hydrolyzed to the final product.

Materials:

Procedure:

  • Preparation of the Glycine Methyl Ester Free Base: Dissolve glycine methyl ester hydrochloride (1.0 equivalent) in a mixture of DCM and DMF. Cool the solution to 0°C in an ice bath.

  • Neutralization: Add N-ethylmorpholine (1.1 equivalents) dropwise to the cooled solution to neutralize the hydrochloride and form the free base of glycine methyl ester.

  • Addition of Boc-L-leucine: To this mixture, add a solution of N-Boc-L-leucine (1.0 equivalent) in DCM.

  • Coupling Reaction: Add 1-hydroxybenzotriazole (1.1 equivalents) and dicyclohexylcarbodiimide (1.1 equivalents) to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at 0°C for 45 minutes, and then allow it to warm to room temperature and stir for an additional 5 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) and wash the solid with ethyl acetate.

    • Dilute the filtrate with ethyl acetate and wash sequentially with an aqueous solution of potassium bisulfate (3 times), saturated sodium bicarbonate solution (3 times), and saturated sodium chloride solution (3 times).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Add hexane to the concentrated solution to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with hexane, and dry under vacuum to yield Boc-L-leucylglycine methyl ester.

Hydrolysis to this compound:

The resulting methyl ester can be hydrolyzed to the free acid by treatment with a mild base such as lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water, followed by acidification.

Workflow for the Synthesis of this compound

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products Boc_Leu Boc-L-leucine Coupling Peptide Coupling (DCC/HOBt) Boc_Leu->Coupling Gly_ester Glycine Methyl Ester Hydrochloride Neutralization Neutralization with NEM in DCM/DMF at 0°C Gly_ester->Neutralization Neutralization->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Crystallization Crystallization from Ethyl Acetate/Hexane Workup->Crystallization Intermediate Boc-L-leucylglycine Methyl Ester Crystallization->Intermediate Hydrolysis Saponification (e.g., LiOH) followed by Acidification Final_Product This compound Hydrolysis->Final_Product Intermediate->Hydrolysis G cluster_cycle Coupling Cycle Resin Resin with N-terminal free amine Coupling Couple with activated Boc-Leu-Gly-OH Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralization (DIEA) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Wash3->Coupling Repeat for next amino acid Elongated_Peptide Resin with elongated peptide (N-terminal Boc-Leu-Gly) Final_Peptide Cleavage from resin and side-chain deprotection (HF) Elongated_Peptide->Final_Peptide Purified_Peptide Purified Peptide Final_Peptide->Purified_Peptide

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-L-leucylglycine

This guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-leucylglycine (Boc-L-leucylglycine), a key intermediate in peptide synthesis. It covers its chemical structure, physicochemical properties, a detailed synthesis protocol, and its primary applications in research and development.

Chemical Structure and Identity

Boc-L-leucylglycine is a dipeptide composed of L-leucine and glycine (B1666218). The N-terminus of the leucine (B10760876) residue is protected by a tert-butoxycarbonyl (Boc) group, which prevents unwanted reactions during peptide coupling. This protecting group is stable under neutral and basic conditions but can be easily removed with mild acids, making it a cornerstone of the Merrifield solid-phase peptide synthesis strategy.[1]

chemical_structure C1 C O1 O O2 O N1 N C2 N1->C2 Leucine H_alpha H C2->H_alpha C_side CH₂ C2->C_side C_amide C C2->C_amide CH_side CH C_side->CH_side CH3_1 (CH₃)₂ CH_side->CH3_1 O_amide O C_amide->O_amide N_amide N C_amide->N_amide H_amide H N_amide->H_amide C_gly CH₂ N_amide->C_gly Glycine l2 Peptide Bond C_acid C C_gly->C_acid O_acid1 O C_acid->O_acid1 O_acid2 OH C_acid->O_acid2 Boc_C Boc_C->N1 Boc_O2 O Boc_C->Boc_O2 Boc_O1 O Boc_O1->Boc_C Boc_C_tert C(CH₃)₃ Boc_C_tert->Boc_O1 inv1 inv2 l1 Boc Group

Caption: Chemical structure of Boc-L-leucylglycine.

Physicochemical Properties

The physical and chemical properties of Boc-L-leucylglycine are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

PropertyValueReference(s)
IUPAC Name 2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid[]
Synonyms N-(tert-Butoxycarbonyl)-L-leucylglycine, Boc-Leu-Gly-OH[3]
CAS Number 32991-17-6[3][4][5]
Molecular Formula C₁₃H₂₄N₂O₅[3][4]
Molecular Weight 288.34 g/mol [3][4]
Appearance White to off-white powder[3]
Melting Point 120-124 °C[3]
Purity ≥ 95-99% (HPLC)[3][5]
Optical Rotation [α]D20 = -20 ± 2º (c=1 in DMF)[3]
Storage Store at 0-8°C[3]

Synthesis of Boc-L-leucylglycine

Boc-L-leucylglycine is typically synthesized via a solution-phase peptide coupling reaction, followed by saponification. The following protocol describes a common method using a carbodiimide (B86325) coupling agent.

Experimental Protocol

Step 1: Coupling of Boc-L-leucine and Glycine Ethyl Ester

  • Materials & Reagents:

    • Boc-L-leucine (1.0 eq)

    • Glycine ethyl ester hydrochloride (1.0 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • Hydroxybenzotriazole (HOBt) (1.1 eq)

    • Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.0 eq)

    • Dichloromethane (DCM), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve Boc-L-leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

    • In a separate flask, suspend glycine ethyl ester hydrochloride (1.0 eq) in DCM and add TEA or NMM (1.0 eq) at 0°C to neutralize the salt and liberate the free amine.

    • Add the neutralized glycine ethyl ester solution to the Boc-L-leucine solution.

    • Cool the combined mixture to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture while stirring.

    • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-leucylglycine ethyl ester.

Step 2: Saponification of the Ethyl Ester

  • Materials & Reagents:

    • Boc-L-leucylglycine ethyl ester (from Step 1)

    • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 1M HCl

  • Procedure:

    • Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0°C and add an aqueous solution of LiOH or NaOH (1.5 eq) dropwise.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate (B1210297) to remove any unreacted starting material.

    • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

    • Extract the product, Boc-L-leucylglycine, with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

    • The product can be further purified by recrystallization if necessary.

experimental_workflow cluster_step1 Step 1: Peptide Coupling cluster_step2 Step 2: Saponification start1 Dissolve Boc-L-Leu & HOBt in DCM mix Combine Reactant Solutions at 0°C start1->mix neutralize Neutralize Gly-OEt·HCl with TEA neutralize->mix add_dcc Add DCC Solution mix->add_dcc react Stir at 0°C, then RT overnight add_dcc->react filter_dcu Filter DCU Byproduct react->filter_dcu workup1 Aqueous Workup (HCl, NaHCO₃, Brine) filter_dcu->workup1 dry1 Dry & Concentrate workup1->dry1 product1 Crude Boc-L-leucylglycine Ethyl Ester dry1->product1 start2 Dissolve Ester in THF/H₂O product1->start2 Proceed to Hydrolysis add_base Add LiOH solution at 0°C start2->add_base hydrolyze Stir at RT for 2-4h add_base->hydrolyze remove_thf Remove THF hydrolyze->remove_thf acidify Acidify with 1M HCl to pH 2-3 remove_thf->acidify extract Extract with Ethyl Acetate acidify->extract dry2 Dry & Concentrate extract->dry2 product2 Pure Boc-L-leucylglycine dry2->product2

Caption: Workflow for the synthesis of Boc-L-leucylglycine.

Characterization

The identity and purity of synthesized Boc-L-leucylglycine are confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR ~0.9 ppm: Doublet, 6H (two methyl groups of leucine side chain).~1.4 ppm: Singlet, 9H (tert-butyl protons of Boc group).~1.5-1.7 ppm: Multiplet, 3H (β- and γ-protons of leucine side chain).~3.9 ppm: Doublet or multiplet, 2H (α-protons of glycine).~4.1 ppm: Multiplet, 1H (α-proton of leucine).~5.1 ppm: Broad doublet, 1H (Boc-NH proton).~7.0-8.0 ppm: Broad triplet or multiplet, 1H (Gly-NH proton).~10-12 ppm: Broad singlet, 1H (carboxylic acid proton).
¹³C NMR ~22-25 ppm: Leucine side chain carbons.~28 ppm: tert-butyl carbons of Boc group.~41 ppm: Glycine α-carbon.~53 ppm: Leucine α-carbon.~80 ppm: Quaternary carbon of Boc group.~156 ppm: Carbonyl carbon of Boc group.~170-173 ppm: Carbonyl carbons of the peptide bond and carboxylic acid.
Mass Spec (ESI-MS) [M+H]⁺: Expected at m/z 289.17[M+Na]⁺: Expected at m/z 311.15

Applications in Research and Drug Development

Boc-L-leucylglycine is not typically investigated for its own biological activity. Instead, its utility lies in its role as a fundamental building block in the synthesis of more complex peptides.

  • Peptide Synthesis: It is a key intermediate in both solid-phase and solution-phase synthesis of peptides.[3] Its pre-formed dipeptide structure can help improve coupling efficiency and reduce side reactions, especially in the synthesis of "difficult" sequences.

  • Drug Development: The dipeptide is incorporated into larger peptide sequences that are being investigated as potential therapeutics. Peptides are crucial in many areas of drug discovery, including the development of enzyme inhibitors, receptor agonists/antagonists, and antimicrobial agents.[3]

  • Bioconjugation: The carboxylic acid handle of Boc-L-leucylglycine (after deprotection of the N-terminus) can be used to link peptides to other molecules, such as fluorescent dyes, carrier proteins, or drug delivery systems.[3]

  • Diagnostic Tools: It can be used in the synthesis of peptide-based biomarkers and substrates for enzymatic assays, aiding in the development of new diagnostic methods.[3] For example, related sequences like Boc-Leu-Gly-Arg-AMC are used as fluorogenic substrates for proteases.

References

(tert-Butoxycarbonyl)-L-leucylglycine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (tert-Butoxycarbonyl)-L-leucylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of this compound (Boc-Leu-Gly-OH), a key building block in peptide synthesis. This document outlines its physicochemical characteristics, details a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS), and illustrates the general workflow of Boc-based peptide synthesis.

Physicochemical Properties

This compound is a dipeptide derivative where the N-terminus of the leucine (B10760876) residue is protected by a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group is instrumental in preventing unwanted side reactions during peptide chain elongation.[1]

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Weight 288.34 g/mol [1][2][3][4][5]
Molecular Formula C₁₃H₂₄N₂O₅[1][3]
CAS Number 32991-17-6[1][3]
Appearance White to off-white powder[1][6]
Melting Point 120-124 °C[1]
Optical Rotation [α]D²⁰ = -20 ± 2º (c=1 in DMF)[1]
Purity ≥ 97% - 99% (HPLC)[1][7]
Storage Conditions 2-8°C, sealed in dry conditions[1][4][7]

Role in Peptide Synthesis

Boc-Leu-Gly-OH is primarily used in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis.[8] The Boc group provides temporary protection for the α-amino group, which is selectively removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA).[6][8] This strategy is valued for its robustness, especially in the synthesis of long or hydrophobic peptides that may be prone to aggregation under the conditions of the alternative Fmoc strategy.[4][9]

Experimental Protocols

The following protocols describe the deprotection of Boc-Leu-Gly-OH attached to a solid support and the subsequent coupling of the next amino acid, representing a standard cycle in Boc-SPPS.

Materials and Reagents
  • Boc-Leu-Gly-Resin (e.g., attached to Merrifield resin)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Boc-protected amino acid (e.g., Boc-Alanine)

  • Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Methanol (MeOH)

  • Diethyl ether

Protocol 1: Boc Group Deprotection

This procedure details the removal of the Boc protecting group from the resin-bound dipeptide.

  • Resin Swelling: Swell the Boc-Leu-Gly-Resin in DCM for 30 minutes in a reaction vessel.

  • Washing: Drain the DCM and wash the resin thoroughly with DCM (3 x 1-minute washes).

  • Deprotection: Add a solution of 25-50% TFA in DCM to the resin.[8] Agitate the mixture for 30 minutes at room temperature.[4]

  • Washing: Drain the TFA solution and wash the resin with DCM (3 x 1-minute washes) to remove residual acid.

  • Neutralization: Add a solution of 5-10% DIEA in DCM to the resin and agitate for 10 minutes.[10] This step neutralizes the newly formed N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt to the free amine.

  • Final Washing: Drain the neutralization solution and wash the resin sequentially with DCM (3 x 1-minute washes) and DMF (2 x 1-minute washes). The resulting Leu-Gly-Resin is now ready for the next coupling step.

Protocol 2: Coupling of the Next Amino Acid

This procedure describes the coupling of Boc-Alanine to the deprotected Leu-Gly-Resin.

  • Amino Acid Activation: In a separate vessel, dissolve the next amino acid (e.g., Boc-Alanine, 3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the Leu-Gly-Resin from the previous step. Agitate the mixture for 1-2 hours at room temperature.[4]

  • Monitoring: To monitor reaction completion, a small sample of the resin can be taken and subjected to a ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 1-minute washes) and DCM (3 x 1-minute washes).

  • Drying: The resulting Boc-Ala-Leu-Gly-Resin can be dried under vacuum or proceed directly to the next deprotection cycle.

Workflow Visualization

The following diagrams illustrate the key chemical transformation and the overall workflow of a single cycle in Boc solid-phase peptide synthesis.

Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.

Figure 2: General Workflow for a Boc-SPPS Cycle.

References

The Sentinel of Synthesis: A Technical Guide to the Boc Protecting Group in Dipeptide Elaboration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount. This endeavor's success hinges on a strategy of temporary masking and unmasking of reactive functional groups. Among the arsenal (B13267) of protective chemistry, the tert-butyloxycarbonyl (Boc) group stands as a foundational tool, particularly in the synthesis of dipeptides, the fundamental units of larger protein structures. This technical guide provides an in-depth exploration of the Boc protecting group's role, its chemical intricacies, and its practical application in dipeptide synthesis, supported by quantitative data and detailed experimental protocols.

The Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group employed to temporarily block the Nα-amino group of an amino acid.[1][2] This strategic blockade prevents unwanted side reactions during the formation of a peptide bond.[1] The Boc group's stability under basic and nucleophilic conditions makes it an excellent orthogonal partner to other protecting groups used for amino acid side chains.[3]

The introduction of the Boc group is typically achieved by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of the amino acid attacks a carbonyl carbon of (Boc)₂O.[4]

Conversely, the removal of the Boc group, or deprotection, is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM).[] The acidic environment facilitates the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, thereby liberating the amino group of the peptide chain for the subsequent coupling step.[1]

Quantitative Analysis of Coupling Reagents in Boc-Protected Dipeptide Synthesis

The efficiency of peptide bond formation between a Boc-protected amino acid and a second amino acid is critically dependent on the choice of coupling reagent. These reagents activate the C-terminus of the N-protected amino acid, facilitating nucleophilic attack by the N-terminus of the incoming amino acid. The selection of a coupling reagent impacts reaction time, yield, and the risk of racemization. The following table summarizes the performance of common coupling reagents used in conjunction with Boc-protected amino acids.

Coupling Reagent/MethodTypical Equivalents (Reagent/Additive)Typical Reaction TimeTypical Yield (%)Racemization RiskKey Considerations & Disadvantages
DCC / HOBt 1.1 / 1.112 - 24 hours70 - 91%[6]Low to ModerateCost-effective and widely used. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, which can complicate purification in solid-phase synthesis but is easily filtered in solution-phase.[6][7] Reaction times are longer, especially for sterically hindered residues.[6]
HBTU / DIPEA 1.0 / 2.02 - 4 hours90 - 98%[8][9]LowFaster and more efficient than carbodiimides for hindered couplings.[6] Byproducts are soluble, necessitating chromatographic purification.[6]
HATU / DIPEA 1.0 / 2.030 min - 2 hours>95 - 99%[8][9]Very LowConsidered one of the most effective reagents for sterically hindered amino acids due to rapid kinetics and high resistance to racemization.[6] The primary disadvantage is its higher cost.[6]
COMU / DIPEA 1.0 / 2.015 - 30 minutes>99%[9]LowA third-generation uronium reagent with high solubility and a favorable safety profile.[8] It often demonstrates performance comparable or superior to HATU.[9]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the solution-phase synthesis of a dipeptide using Boc protection.

Protocol 1: Nα-Boc Protection of an Amino Acid

This procedure describes the general method for the protection of the α-amino group of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amino acid (1 equivalent)

  • Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2 equivalents)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Dioxane/water (1:1 v/v) or Acetone/water

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% Citric acid solution or dilute HCl

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[10]

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) at room temperature.[10]

  • Continue stirring the reaction mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[10]

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate to remove any unreacted (Boc)₂O and the oxime byproduct if BOC-ON was used.[10]

  • Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution or dilute HCl.[11]

  • Immediately extract the acidified aqueous layer with ethyl acetate (3 times).[10]

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino acid.[10]

  • The product can be further purified by recrystallization if necessary.[10]

Protocol 2: Coupling of a Boc-Protected Amino Acid with an Amino Acid Ester

This protocol details the formation of a dipeptide bond between a Boc-protected amino acid and the ester of a second amino acid using HATU as the coupling reagent.

Materials:

  • Boc-protected amino acid (1.1 equivalents)

  • Amino acid ester hydrochloride salt (e.g., H-Gly-OBn·HCl) (1 equivalent)

  • HATU (1.1 equivalents)

  • DIPEA (2.2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the Boc-protected amino acid (1.1 eq) and the amino acid ester hydrochloride salt (1.0 eq) in anhydrous DMF.[12]

  • Add DIPEA (2.2 eq) to the solution and stir for 5 minutes at room temperature to neutralize the hydrochloride salt and provide the basic conditions for coupling.[12]

  • Add HATU (1.1 eq) to the reaction mixture.[12]

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.[12]

  • Upon completion, dilute the reaction mixture with ethyl acetate.[12]

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure Boc-protected dipeptide ester.[12]

Protocol 3: Boc Deprotection of a Dipeptide Ester

This protocol describes the removal of the N-terminal Boc group from the dipeptide ester to prepare it for further elongation or to yield the final deprotected dipeptide.

Materials:

  • Boc-protected dipeptide ester (1 equivalent)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the purified Boc-protected dipeptide ester in anhydrous DCM in a round-bottom flask.[12]

  • Cool the solution to 0 °C in an ice bath.[12]

  • Slowly add an equal volume of TFA to the stirred solution.[12]

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[12]

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[12]

  • Add cold diethyl ether to the residue to precipitate the deprotected dipeptide ester as its trifluoroacetate (B77799) salt.[12]

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Visualizing the Process: Diagrams and Workflows

To further elucidate the role of the Boc protecting group in dipeptide synthesis, the following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows.

Boc_Protection_Mechanism AminoAcid R-CH(NH2)-COOH (Amino Acid) Intermediate R-CH(NH-COO-tBu)-COOH (Boc-Protected Amino Acid) AminoAcid->Intermediate Base (e.g., Et3N) Boc2O (tBu-O-CO)2O (Boc Anhydride) Boc2O->Intermediate

Boc Protection of an Amino Acid

Dipeptide_Synthesis_Workflow Start Start Materials: Boc-AA1-OH & H-AA2-OR' Coupling Peptide Coupling (e.g., HATU, DIPEA in DMF) Start->Coupling Workup Aqueous Workup & Purification Coupling->Workup ProtectedDipeptide Protected Dipeptide: Boc-AA1-AA2-OR' Workup->ProtectedDipeptide Deprotection Boc Deprotection (TFA in DCM) ProtectedDipeptide->Deprotection FinalProduct Deprotected Dipeptide Salt: H-AA1-AA2-OR' • TFA Deprotection->FinalProduct

Solution-Phase Dipeptide Synthesis Workflow

Boc_Deprotection_Mechanism BocPeptide Boc-NH-Peptide ProtonatedBoc Boc(+H)-NH-Peptide BocPeptide->ProtonatedBoc + H+ TFA CF3COOH (TFA) TFA->ProtonatedBoc Carbocation (CH3)3C+ ProtonatedBoc->Carbocation CarbamicAcid [HOOC-NH-Peptide] ProtonatedBoc->CarbamicAcid Isobutylene CH2=C(CH3)2 Carbocation->Isobutylene - H+ DeprotectedPeptide H3N+-Peptide • CF3COO- CarbamicAcid->DeprotectedPeptide CO2 CO2 CarbamicAcid->CO2

Boc Deprotection Mechanism

References

An In-depth Technical Guide to the Physical Properties and Appearance of Boc-Leu-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of N-tert-butoxycarbonyl-L-leucyl-glycine (Boc-Leu-Gly-OH). It is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug discovery, and pharmaceutical development. This document details the compound's key characteristics, methods for its synthesis and analysis, and its role as a fundamental building block in peptide synthesis.

Core Physical and Chemical Properties

Boc-Leu-Gly-OH is a dipeptide derivative widely utilized in synthetic peptide chemistry. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of leucine (B10760876) prevents unwanted side reactions during peptide coupling, allowing for the controlled, stepwise assembly of peptide chains.[1] Its appearance is typically a white to off-white powder.[1]

Quantitative Data Summary

The key physicochemical properties of Boc-Leu-Gly-OH are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 32991-17-6[1][2][3]
Molecular Formula C₁₃H₂₄N₂O₅[1][2][3]
Molecular Weight 288.34 g/mol [1][2][3]
Appearance White to off-white powder[1]
Melting Point 120-124 °C[1]
Purity ≥95-99% (as determined by HPLC)[1][3]
Optical Rotation [α]D²⁰ = -20 ± 2° (c=1 in DMF)[1]
Storage Conditions 0-8 °C[1]

Experimental Protocols

The synthesis and characterization of Boc-Leu-Gly-OH involve standard peptide chemistry techniques. The following sections detail common experimental methodologies.

Synthesis via Solution-Phase Coupling

A common method for synthesizing Boc-Leu-Gly-OH is through a solution-phase coupling reaction. This involves activating the carboxyl group of Boc-L-leucine and reacting it with the amino group of glycine (B1666218).

Materials:

  • Boc-L-leucine (Boc-Leu-OH)

  • Glycine (Gly-OH)

  • Coupling agents: Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)

  • Base: N-ethylmorpholine or Diisopropylethylamine (DIEA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate

  • Aqueous solutions for workup: Saturated sodium bicarbonate, potassium bisulfate, saturated sodium chloride

Procedure:

  • Dissolution: Dissolve Glycine and a base (e.g., N-ethylmorpholine) in a mixture of DMF and DCM, and cool the solution to 0 °C in an ice bath.

  • Addition of Protected Amino Acid: In a separate flask, dissolve Boc-Leu-OH in DCM and add it to the cooled glycine solution.

  • Activation and Coupling: Add the coupling reagents, HOBt and DCC, to the reaction mixture.

  • Reaction: Stir the mixture at 0 °C for approximately 45-60 minutes, then allow it to warm to room temperature and stir for several hours (typically 5-6 hours) to ensure the reaction goes to completion.[4]

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with a larger volume of ethyl acetate.

  • Extraction: Wash the organic layer sequentially with an aqueous solution of potassium bisulfate, saturated sodium bicarbonate, and finally, saturated sodium chloride to remove unreacted starting materials and other impurities.[4]

  • Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure. The crude product can be further purified by crystallization or column chromatography.

Characterization Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC):

  • Method: Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Boc-Leu-Gly-OH.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is typically used.

  • Stationary Phase: A C18 column is commonly employed.

  • Detection: UV detection at 210-220 nm.

  • Outcome: The purity is calculated based on the area of the product peak relative to the total peak area in the chromatogram.

Structural Confirmation by Spectroscopy:

  • Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups such as the amide C=O stretch, carbamate (B1207046) C=O stretch, and N-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring the correct connectivity of the leucine and glycine residues and the presence of the Boc group.

Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the chemical structures and processes involved.

Boc_Leu_Gly_OH_Structure cluster_Boc Boc Group cluster_Leu Leucine cluster_Gly Glycine cluster_Product Final Dipeptide Boc t-Butoxycarbonyl Leu Leucine Boc->Leu N-terminal protection Product Boc-Leu-Gly-OH Boc->Product Gly Glycine Leu->Gly Peptide Bond Formation Leu->Product Gly->Product

Caption: Logical relationship of Boc-Leu-Gly-OH components.

Peptide_Synthesis_Workflow start Start: Boc-Leu-OH + Glycine dissolve 1. Dissolve Reactants (DMF/DCM, Base) start->dissolve cool 2. Cool to 0 °C dissolve->cool couple 3. Add Coupling Agents (DCC, HOBt) cool->couple react 4. Stir at 0 °C, then RT couple->react filter 5. Filter Byproduct (DCU) react->filter extract 6. Aqueous Workup (Wash with acid, base, brine) filter->extract purify 7. Dry and Concentrate extract->purify end End Product: Boc-Leu-Gly-OH purify->end

Caption: Workflow for solution-phase synthesis of Boc-Leu-Gly-OH.

References

Technical Guide: Solubility of N-α-Boc-L-leucyl-glycine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-(tert-butoxycarbonyl)-L-leucyl-glycine (Boc-Leu-Gly), a dipeptide intermediate crucial for peptide synthesis and pharmaceutical development. An understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and the successful application of this building block in solid-phase or solution-phase peptide synthesis.

While comprehensive quantitative solubility data across a wide array of organic solvents is not extensively published, this document consolidates general solubility principles, qualitative data, and standardized methodologies for its empirical determination.

Physicochemical Characteristics and Solubility Profile

Boc-Leu-Gly is a dipeptide derivative where the N-terminal amino group of leucine (B10760876) is protected by a tert-butoxycarbonyl (Boc) group. This imparts significant nonpolar character to the molecule. The overall solubility is a function of the hydrophobic side chain of leucine, the bulky nonpolar Boc group, and the polar peptide backbone and terminal carboxylic acid.

Based on its structure, Boc-Leu-Gly is a neutral molecule with significant hydrophobic character. Therefore, it is expected to have low solubility in aqueous solutions and higher solubility in organic solvents.[1][2] The principle of "like dissolves like" is central to predicting its behavior; solvents capable of solvating both the nonpolar regions and the hydrogen-bonding sites of the peptide backbone will be most effective.

PropertyValue
CAS Number 32991-17-6[3]
Molecular Formula C₁₃H₂₄N₂O₅[3][4]
Molecular Weight 288.34 g/mol [3][4]
Appearance White to off-white powder[4]

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of Boc-Leu-Gly in common laboratory solvents based on the general principles for neutral, hydrophobic-leaning protected peptides.[1][2] These should be confirmed empirically for specific applications.

SolventAbbreviationPolarityExpected SolubilityRationale / Notes
Dimethyl SulfoxideDMSOHigh (Aprotic)SolubleA highly effective solvent for many protected peptides due to its high polarity and hydrogen bond accepting capability.[1]
DimethylformamideDMFHigh (Aprotic)SolubleCommonly used in peptide synthesis and is effective at solvating peptide backbones.[1][5]
DichloromethaneDCMMediumSolubleEffective for many Boc-protected amino acids and peptides.
MethanolMeOHHigh (Protic)Sparingly SolubleCan solvate the peptide backbone but may be less effective for the nonpolar moieties compared to aprotic polar solvents.[5]
AcetonitrileACNMediumSparingly SolubleOften used in purification (HPLC); solubility can be limited for protected peptides.[1]
WaterH₂OHigh (Protic)InsolubleThe significant hydrophobic character of the Boc and Leucine groups leads to poor solubility in water.[5]
TetrahydrofuranTHFMediumSolubleA good solvent for many organic compounds, including protected amino acids.
N-Methyl-2-pyrrolidoneNMPHigh (Aprotic)SolubleOften used as a substitute for DMF to improve solvation and disrupt aggregation.[6]

Experimental Protocol: Determining Peptide Solubility

This section outlines a standardized protocol for the systematic and reproducible assessment of Boc-Leu-Gly solubility, adapted from established methodologies for protected peptides.[6][7][8]

Objective:

To determine the solubility of Boc-Leu-Gly in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:
  • Boc-Leu-Gly (lyophilized powder)

  • Analytical balance

  • Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Selection of organic solvents (e.g., DMSO, DMF, DCM)

  • Pipettes

  • Vortex mixer

  • Thermomixer or constant temperature shaker

  • Centrifuge

Methodology: Equilibrium Saturation Method
  • Preparation: Accurately weigh approximately 1-2 mg of lyophilized Boc-Leu-Gly into a microcentrifuge tube.[6]

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 100 µL) to the tube to achieve a high target concentration (e.g., 10 or 20 mg/mL).[6]

  • Equilibration:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • Place the tube in a constant temperature shaker or thermomixer set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24 hours) to ensure the solution reaches saturation. Gentle, continuous agitation is crucial.

  • Visual Inspection: After equilibration, visually inspect the solution against a dark background. If no solid particles are visible, the peptide is soluble at that concentration. Sonication can be used to aid dissolution, but care must be taken to avoid heating the sample.[8]

  • Phase Separation (If Insoluble): If solid material remains, centrifuge the tube at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet all undissolved solid.[7]

  • Quantification (Optional - for precise solubility):

    • Carefully remove a known volume of the clear supernatant.

    • Lyophilize or evaporate the solvent from the supernatant.

    • Weigh the remaining solid to determine the mass of dissolved peptide.

  • Data Analysis: Calculate the solubility in mg/mL or molarity.

    • Solubility (mg/mL) = Mass of dissolved peptide (mg) / Volume of supernatant (mL)

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a protected peptide like Boc-Leu-Gly.

G cluster_prep Preparation cluster_test Solubility Test cluster_outcome Outcome & Iteration cluster_results cluster_actions prep1 Weigh 1-2 mg of Boc-Leu-Gly prep2 Select Test Solvents (e.g., DMF, DMSO, DCM) add_solvent Add Solvent to Target High Concentration (e.g., 10 mg/mL) prep2->add_solvent equilibrate Vortex & Equilibrate (24h at 25°C) add_solvent->equilibrate observe Visual Inspection for Particulates equilibrate->observe is_soluble Clear Solution? observe->is_soluble soluble Soluble at Target Conc. is_soluble->soluble Yes insoluble Insoluble at Target Conc. is_soluble->insoluble No find_max Perform Serial Dilutions to Find Saturation Point soluble->find_max try_next Test Next Solvent or Solvent Mixture insoluble->try_next try_next->add_solvent

Caption: Standardized workflow for systematic solubility assessment of Boc-Leu-Gly.

References

An In-depth Technical Guide to (tert-Butoxycarbonyl)-L-leucylglycine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 32991-17-6

This technical guide provides a comprehensive overview of (tert-Butoxycarbonyl)-L-leucylglycine (Boc-Leu-Gly-OH), a crucial dipeptide derivative for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical properties, synthesis methodologies, and applications, with a focus on its role as a building block in the synthesis of complex peptides and its potential biological significance.

Chemical Properties and Data Presentation

This compound is a white to off-white powder.[1] The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the leucine (B10760876) residue enhances its stability and solubility in organic solvents, making it an ideal intermediate for peptide synthesis.[1]

PropertyValueReference
CAS Number 32991-17-6[1]
Molecular Formula C₁₃H₂₄N₂O₅[1]
Molecular Weight 288.34 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 120-124 °C[1]
Optical Rotation [α]D²⁰ = -20 ± 2º (c=1 in DMF)[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions 0-8°C[1]

Synthesis of this compound

The synthesis of Boc-Leu-Gly-OH is typically achieved through a solution-phase peptide coupling method. This involves the reaction of N-terminally protected Boc-L-leucine with a C-terminally protected glycine (B1666218) derivative, followed by the selective removal of the C-terminal protecting group.

Experimental Protocol: Solution-Phase Synthesis

This protocol describes the synthesis of Boc-Leu-Gly-OH via the coupling of Boc-L-leucine and glycine methyl ester, followed by saponification of the resulting dipeptide ester.

Step 1: Coupling of Boc-L-leucine and Glycine Methyl Ester

  • Materials:

    • Boc-L-leucine

    • Glycine methyl ester hydrochloride

    • Coupling agent (e.g., HBTU, HATU, or DCC)

    • Base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)

    • Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

  • Procedure:

    • Dissolve Boc-L-leucine (1 equivalent) and the coupling agent (1.1 equivalents) in the anhydrous solvent.

    • In a separate flask, dissolve glycine methyl ester hydrochloride (1 equivalent) in the anhydrous solvent and add the base (2.5 equivalents) at 0°C to neutralize the salt.

    • Add the neutralized glycine methyl ester solution to the activated Boc-L-leucine solution.

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-L-leucylglycine methyl ester.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Saponification of Boc-L-leucylglycine Methyl Ester

  • Materials:

    • Boc-L-leucylglycine methyl ester

    • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

    • Solvent mixture (e.g., Tetrahydrofuran - THF and water)

  • Procedure:

    • Dissolve the purified Boc-L-leucylglycine methyl ester in a mixture of THF and water.

    • Add a solution of LiOH (or NaOH) (typically 1.5-2 equivalents) to the dipeptide ester solution.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Acidify the reaction mixture to a pH of approximately 2-3 with a cold 1 M HCl solution.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Saponification Boc_Leu Boc-L-leucine Coupling Coupling Agent (e.g., HBTU) + Base (e.g., DIPEA) in DCM/DMF Boc_Leu->Coupling Gly_OMe Glycine Methyl Ester Gly_OMe->Coupling Boc_Leu_Gly_OMe Boc-L-leucylglycine Methyl Ester Coupling->Boc_Leu_Gly_OMe Boc_Leu_Gly_OMe_input Boc-L-leucylglycine Methyl Ester Boc_Leu_Gly_OMe->Boc_Leu_Gly_OMe_input Saponification LiOH or NaOH in THF/Water Boc_Leu_Gly_OMe_input->Saponification Boc_Leu_Gly_OH This compound Saponification->Boc_Leu_Gly_OH

Solution-phase synthesis of Boc-L-leucylglycine.

Applications in Peptide Synthesis and Drug Development

Boc-Leu-Gly-OH is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under basic and nucleophilic conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA), allowing for the controlled, stepwise elongation of peptide chains.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc-Leu-Gly-OH can be coupled to a resin-bound amino acid or peptide. The general cycle involves the deprotection of the N-terminal Boc group of the resin-bound peptide, followed by the coupling of the next Boc-protected amino acid (in this case, as a dipeptide unit).

Experimental Protocol: Boc-SPPS Cycle

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in a suitable solvent like DCM or DMF.

  • Boc Deprotection: Remove the Boc group from the N-terminus of the resin-bound peptide using a solution of 25-50% TFA in DCM. This is typically a two-step process: a short pre-wash followed by a longer deprotection step.

  • Washing: Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt to the free amine using a solution of 5-10% DIPEA in DCM or DMF.

  • Coupling:

    • Pre-activate Boc-Leu-Gly-OH (3-4 equivalents) with a coupling agent like HBTU or HATU (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF or NMP.

    • Add the activated dipeptide solution to the swollen and neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the coupling reaction's completion using a qualitative test such as the Kaiser test (ninhydrin test), which detects free primary amines.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-7 for the addition of subsequent amino acids.

  • Cleavage: After the desired peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).

SPPS_Cycle Start Resin-Bound Peptide (Boc-Protected) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling of Boc-Leu-Gly-OH Neutralization->Coupling Washing Washing Coupling->Washing Repeat More Amino Acids? Washing->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin (e.g., HF) Repeat->Cleavage No Final_Peptide Final Peptide Cleavage->Final_Peptide

General workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).
Role in Drug Development

The incorporation of specific dipeptide units like Leu-Gly can influence the conformational properties and biological activity of a larger peptide. Leucine is a hydrophobic amino acid, and its presence can impact interactions with biological targets. Glycine, being the smallest amino acid, provides flexibility to the peptide backbone. The use of Boc-protected dipeptides in the synthesis of peptide-based drug candidates can enhance efficiency and yield. While specific biological activity data for Boc-Leu-Gly-OH itself is not extensively reported in publicly available literature, peptides containing the Leu-Gly motif are components of various biologically active molecules. For instance, Pro-Leu-Gly-NH2 and its peptidomimetics act as allosteric modulators of the dopamine (B1211576) D2 receptor, indicating the potential for Leu-Gly containing structures to interact with G-protein coupled receptors.[2]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific quantitative data, such as IC50 values from enzyme inhibition assays, for this compound in the public domain. The biological activity of this compound is primarily contextual, depending on the larger peptide sequence it is incorporated into.

The Leu-Gly sequence itself does not have a defined role in specific signaling pathways. However, as part of a larger peptide, it can contribute to the overall structure and function, which in turn can modulate various cellular signaling cascades. For example, if a peptide containing Leu-Gly were to inhibit a specific kinase, it could impact downstream signaling pathways such as the MAPK or PI3K/Akt/mTOR pathways, which are crucial in cell proliferation, survival, and differentiation. Further research is required to elucidate any intrinsic biological activity of Boc-Leu-Gly-OH or its direct influence on cellular signaling.

Conclusion

This compound (CAS No. 32991-17-6) is a fundamental building block in the field of peptide chemistry. Its well-defined chemical properties and the robust synthesis protocols available make it a reliable component for the construction of complex peptides for research and pharmaceutical development. While direct biological activity data for this specific dipeptide derivative is limited, its utility in the synthesis of biologically active peptides underscores its importance for scientists and researchers in the life sciences. Future investigations may reveal more about the intrinsic biological effects of this and similar small, protected peptide fragments.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Boc-Leu-Gly

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H NMR spectrum of N-(tert-butoxycarbonyl)-L-leucylglycine (Boc-Leu-Gly), a protected dipeptide commonly used in peptide synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed insights into spectral interpretation, experimental procedures, and data analysis workflows.

Molecular Structure and Proton Environment

Boc-Leu-Gly is an N-terminally protected dipeptide composed of leucine (B10760876) and glycine (B1666218). The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine of leucine. Understanding the distinct proton environments within the molecule is crucial for the accurate assignment of signals in the ¹H NMR spectrum. The structure contains several key proton-bearing groups: the Boc group, the leucine side chain, the α-protons of both amino acid residues, the amide protons, and the glycine α-protons.

Quantitative ¹H NMR Data Summary

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of Boc-Leu-Gly. These values are typical for a spectrum recorded in a solvent like DMSO-d₆, which allows for the observation of exchangeable amide protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Boc (t-butyl) ~1.39singlet (s)-9H
Leu γ-CH ~1.58multiplet (m)-1H
Leu δ-CH₃ ~0.85doublet (d)~6.66H
Leu β-CH₂ ~1.45-1.65multiplet (m)-2H
Leu α-CH ~4.05multiplet (m)-1H
Gly α-CH₂ ~3.75doublet (d)~5.82H
Leu NH ~7.10doublet (d)~8.01H
Gly NH ~8.15triplet (t)~5.81H

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard protocol for acquiring a high-resolution ¹H NMR spectrum of Boc-Leu-Gly.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of Boc-Leu-Gly powder.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent to allow for the observation of the amide proton signals. Ensure the solvent is of high purity (≥99.8% D).

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for chemical shifts (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

3.2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K (25 °C).

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before performing the Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak of DMSO-d₆ to 2.50 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each resonance.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Visualization of the ¹H NMR Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of Boc-Leu-Gly.

Boc_Leu_Gly_NMR_Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_confirm Structure Confirmation prep_sample Dissolve Boc-Leu-Gly in DMSO-d6 acquire_fid Acquire FID on NMR Spectrometer prep_sample->acquire_fid process_spectrum Fourier Transform, Phase, and Baseline Correct acquire_fid->process_spectrum reference_spectrum Reference Spectrum (e.g., to TMS) process_spectrum->reference_spectrum assign_signals Assign Chemical Shifts (δ) and Integration reference_spectrum->assign_signals analyze_coupling Analyze Multiplicity and Coupling Constants (J) assign_signals->analyze_coupling correlate_data Correlate Signals to Molecular Structure analyze_coupling->correlate_data confirm_structure Confirm Structure of Boc-Leu-Gly correlate_data->confirm_structure

Caption: Workflow for the ¹H NMR analysis of Boc-Leu-Gly.

An In-Depth Technical Guide to Expected ¹³C NMR Shifts for Boc-Protected Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for dipeptides protected with the tert-butyloxycarbonyl (Boc) group. Understanding these characteristic shifts is crucial for the structural elucidation and purity assessment of synthetic peptides, which are fundamental activities in drug development and chemical biology research. This document outlines typical chemical shift ranges, presents tabulated data for a variety of Boc-protected dipeptides, details experimental protocols for acquiring ¹³C NMR spectra, and provides a logical workflow for the experimental process.

Introduction to ¹³C NMR of Boc-Protected Peptides

The Boc protecting group is widely used in solid-phase and solution-phase peptide synthesis. Its characteristic signals in ¹³C NMR spectra, along with the shifts of the amino acid residues, provide a powerful tool for confirming the successful synthesis and purity of a target dipeptide. The chemical shift of a particular carbon atom is sensitive to its electronic environment, which is influenced by the nature of the amino acid side chains, the peptide backbone conformation, and the solvent.

This guide focuses on dipeptides, as they are the fundamental building blocks for larger peptide chains. The data presented here can serve as a reference for researchers to predict and interpret the ¹³C NMR spectra of their synthesized compounds.

Expected ¹³C NMR Chemical Shift Ranges

The ¹³C NMR spectrum of a Boc-protected dipeptide can be divided into several characteristic regions. The approximate chemical shift ranges for the different types of carbon atoms are summarized in the table below. These ranges are general and can be influenced by the specific amino acid residues and the solvent used.

Carbon TypeChemical Shift Range (ppm)Notes
Boc Group
Quaternary Carbon (C(CH₃)₃)79 - 82A highly characteristic and often easily identifiable signal.
Methyl Carbons (-CH₃)28 - 29Typically a strong, sharp signal.
Carbonyl Carbon (-C=O)155 - 157The urethane (B1682113) carbonyl of the Boc group.
Amino Acid Residues
Alpha-Carbons (Cα)40 - 65The chemical shift is highly dependent on the amino acid side chain.
Beta-Carbons (Cβ)17 - 70Varies significantly with the type of amino acid.
Side-Chain Carbons10 - 140A wide range covering aliphatic, aromatic, and functionalized side chains.
Peptide Backbone
Amide Carbonyl Carbon (-C=O)168 - 175The carbonyl group of the peptide bond.
C-Terminal Group
Ester/Carboxyl Carbonyl (-C=O)170 - 178The chemical shift depends on whether it is a free acid or an ester.
Ester Methyl Carbon (-OCH₃)51 - 53For methyl esters.

Tabulated ¹³C NMR Chemical Shift Data

The following tables summarize the reported ¹³C NMR chemical shifts for a selection of Boc-protected dipeptide methyl esters in deuterated chloroform (B151607) (CDCl₃). These dipeptides represent a range of amino acid types, including those with aliphatic and aromatic side chains.

Table 1: Boc-Dipeptides with Phenylalanine

CompoundCα (Residue 1)Cα (Residue 2)Boc C(CH₃)₃Boc CH₃Boc C=OAmide C=OEster C=OEster OCH₃Other Signals
Boc-Phe-Ala-OMe 55.748.280.228.3155.6171.2173.052.5Phe: 136.7 (Cγ), 129.5, 128.6, 127.0 (Ar-C), 38.5 (Cβ); Ala: 18.3 (Cβ)
Boc-Phe-Gly-OMe 54.640.279.427.2154.4168.9170.551.4Phe: 135.5 (Cγ), 128.3, 127.7, 126.0 (Ar-C), 37.3 (Cβ)
Boc-Phe-Val-OMe 55.958.180.128.4155.7170.9172.252.2Phe: 136.7 (Cγ), 129.4, 128.6, 127.0 (Ar-C), 38.6 (Cβ); Val: 31.4 (Cβ), 19.1, 18.9 (Cγ)
Boc-Phe-Phe-OMe 55.853.080.128.4155.6170.5171.852.3Phe-1: 136.7 (Cγ), 129.4, 128.6, 127.0 (Ar-C), 38.5 (Cβ); Phe-2: 135.6 (Cγ), 129.4, 128.6, 127.1 (Ar-C), 37.6 (Cβ)

Table 2: Boc-Dipeptides with Proline

CompoundCα (Pro)Cα (Residue 2)Boc C(CH₃)₃Boc CH₃Boc C=OAmide C=OEster C=OEster OCH₃Other Signals
Boc-Pro-Ala-OMe [1]61.059.780.428.3155.6171.7173.152.3Pro: 47.0 (Cδ), 30.8 (Cβ), 24.5 (Cγ); Ala: 18.5 (Cβ)
Boc-Ala-Pro-OMe [1]49.159.179.928.3155.4-173.851.9Ala: 18.7 (Cβ); Pro: 46.3 (Cδ), 30.9 (Cβ), 23.7 (Cγ)

Note: Chemical shifts for proline-containing peptides can show rotational isomers.

Experimental Protocols

Acquiring high-quality ¹³C NMR spectra of Boc-protected dipeptides requires careful sample preparation and instrument setup. The following is a generalized protocol.

Sample Preparation
  • Sample Purity: Ensure the dipeptide sample is of high purity (>95%), as impurities will complicate the spectrum. Purification is typically achieved by column chromatography or recrystallization.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for Boc-protected peptides due to their good solubility. Other suitable solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol (B129727) (CD₃OD). The choice of solvent can influence chemical shifts.[2]

  • Concentration: For a routine ¹³C NMR spectrum on a modern spectrometer (e.g., 400-600 MHz), a concentration of 20-50 mg of the dipeptide in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3][4] For less sensitive instruments or for quantitative analysis, higher concentrations may be necessary.

  • Sample Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is recommended to filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[3][5]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents.[3]

NMR Data Acquisition
  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks for the solvent and TMS signals.

  • Acquisition Parameters for a Standard Proton-Decoupled ¹³C Spectrum:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover all expected carbon signals.

    • Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons.

    • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans may be required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm or the solvent signal to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and NMR characterization of a Boc-protected dipeptide.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_nmr 13C NMR Analysis start Starting Materials (Boc-Amino Acid, Amino Acid Ester) coupling Peptide Coupling Reaction start->coupling workup Work-up and Purification (e.g., Chromatography) coupling->workup product Pure Boc-Dipeptide workup->product dissolve Dissolve in Deuterated Solvent product->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 13C NMR Spectrum transfer->acquire process Process and Analyze Data acquire->process structure Structure Confirmation process->structure

References

Mass Spectrometry Characterization of Boc-Leu-Gly: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butoxycarbonyl (Boc) protected peptides are fundamental intermediates in solid-phase and solution-phase peptide synthesis. The Boc group serves as a crucial acid-labile protecting group for the N-terminus of amino acids, preventing unwanted side reactions during peptide chain elongation. Accurate characterization of these protected peptides is paramount to ensure the fidelity of the synthesis process. Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS) are powerful analytical techniques for the structural elucidation and purity assessment of such compounds. This guide provides a comprehensive overview of the mass spectrometry characterization of Boc-Leucyl-Glycine (Boc-Leu-Gly), a common dipeptide intermediate.

Experimental Protocols

A detailed methodology for the characterization of Boc-Leu-Gly using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is provided below.

1. Sample Preparation

  • Materials:

    • Boc-Leu-Gly standard

    • HPLC-grade methanol

    • HPLC-grade water

    • Formic acid (LC-MS grade)

  • Procedure:

    • Prepare a stock solution of Boc-Leu-Gly at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a working solution of 10 µg/mL by diluting with a solvent mixture of 50:50 (v/v) methanol:water containing 0.1% formic acid.[1]

    • Vortex the solution thoroughly to ensure homogeneity.

    • The sample is now ready for direct infusion or injection into an LC-MS system.

2. Mass Spectrometry Analysis

  • Instrumentation:

    • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • ESI-MS (Full Scan) Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 50-500

  • ESI-MS/MS (Product Ion Scan) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion of Boc-Leu-Gly (m/z 289.18).

    • Collision Gas: Argon

    • Collision Energy: 10-30 eV (a ramped collision energy can be used to observe a wider range of fragments).

    • Data Acquisition: The instrument is set to acquire product ion spectra for the selected precursor.

Data Presentation

The mass spectrometry analysis of Boc-Leu-Gly yields a protonated molecular ion ([M+H]⁺) in the full scan spectrum. Subsequent MS/MS analysis of this precursor ion produces a series of characteristic fragment ions. The expected m/z values for the key ions are summarized in the table below. The molecular weight of Boc-Leu-Gly is 288.34 g/mol .[2][][4][5]

Ion DescriptionProposed FormulaCalculated m/z
Precursor Ion
[M+H]⁺C₁₃H₂₅N₂O₅⁺289.18
Fragment Ions
[M+H - C₄H₈]⁺C₉H₁₇N₂O₅⁺233.12
[M+H - C₅H₉O₂]⁺ (Loss of Boc group)C₈H₁₆N₂O₃⁺189.12
b₂ ionC₁₁H₂₀N₁O₄⁺246.14
y₁ ionC₂H₄NO₂⁺74.02
Immonium ion of LeucineC₅H₁₂N⁺86.10

Visualizations

Experimental Workflow

The general workflow for the mass spectrometry characterization of Boc-Leu-Gly is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Boc-Leu-Gly Standard B Dissolution in Methanol/Water/Formic Acid A->B C ESI-MS (Full Scan) B->C D Precursor Ion Selection ([M+H]⁺) C->D E Tandem MS (MS/MS) Fragmentation D->E F Mass Spectrum Analysis E->F G Structural Elucidation F->G

Figure 1: Experimental workflow for Boc-Leu-Gly analysis.

Fragmentation Pathway of Boc-Leu-Gly

The fragmentation of the protonated Boc-Leu-Gly molecule in the gas phase primarily occurs through cleavage of the Boc protecting group and the peptide backbone.

fragmentation_pathway precursor Boc-Leu-Gly [M+H]⁺ m/z 289.18 loss_isobutylene Loss of Isobutylene (-C₄H₈) m/z 233.12 precursor->loss_isobutylene -56 Da loss_boc Loss of Boc group (-C₅H₉O₂) [H-Leu-Gly-OH+H]⁺ m/z 189.12 precursor->loss_boc -100 Da b2_ion b₂ ion [Boc-Leu]⁺ m/z 246.14 precursor->b2_ion b-type cleavage y1_ion y₁ ion [H-Gly-OH+H]⁺ m/z 74.02 precursor->y1_ion y-type cleavage immonium_ion Immonium ion of Leu m/z 86.10 b2_ion->immonium_ion - CO

Figure 2: Proposed fragmentation of Boc-Leu-Gly.

Mass spectrometry, particularly ESI-MS/MS, is an indispensable tool for the characterization of protected peptides like Boc-Leu-Gly. The predictable fragmentation pattern, involving the characteristic loss of the Boc group and the formation of b and y ions, allows for unambiguous structural confirmation. The protocols and data presented in this guide serve as a valuable resource for researchers in peptide synthesis and drug development, facilitating efficient and accurate analysis of these critical synthetic intermediates.

References

The Foundational Role of Boc-Leu-Gly in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide building block, N-tert-butyloxycarbonyl-L-leucyl-L-glycine (Boc-Leu-Gly-OH), serves as a crucial component in the strategic assembly of synthetic peptides. Its unique structural and chemical characteristics facilitate the efficient construction of complex peptide chains, making it an invaluable tool in drug discovery, proteomics research, and the development of novel biomaterials. This technical guide provides an in-depth exploration of the function of Boc-Leu-Gly, complete with experimental protocols, quantitative data, and visual workflows to support its practical application in the laboratory.

Core Chemical and Physical Properties

Boc-Leu-Gly-OH is a white to off-white powder, prized for its high purity, which is essential for the successful synthesis of well-defined peptide sequences. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of leucine (B10760876) enhances the dipeptide's stability and solubility in organic solvents commonly used in solid-phase peptide synthesis (SPPS).[1] This protection is readily and selectively removed under moderately acidic conditions, a cornerstone of the Boc-SPPS strategy.

Table 1: Physicochemical Properties of Boc-Leu-Gly-OH

PropertyValueReference
CAS Number 32991-17-6[1]
Molecular Formula C₁₃H₂₄N₂O₅[1]
Molecular Weight 288.34 g/mol [1]
Appearance White to off-white powder[1]
Purity (HPLC) ≥95% - ≥99%[1]
Melting Point 120-124 °C[1]
Optical Rotation [α]D²⁰ = -20 ± 2º (c=1 in DMF)[1]
Storage Conditions 0-8 °C[1]

Function as a Peptide Building Block in Boc-SPPS

The primary application of Boc-Leu-Gly-OH is as a dipeptide building block in Boc-based solid-phase peptide synthesis (SPPS). This strategy offers advantages in the synthesis of hydrophobic peptides and those containing ester or thioester moieties.[2] The Boc group provides temporary protection of the N-terminal amine, which is removed at each cycle of the synthesis to allow for the addition of the next amino acid.

The general workflow for incorporating Boc-Leu-Gly into a growing peptide chain on a solid support involves a series of repeated steps: deprotection of the N-terminal Boc group of the resin-bound amino acid, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next Boc-protected amino acid (or in this case, the Boc-Leu-Gly dipeptide).

Quantitative Data in Peptide Synthesis

The efficiency of peptide synthesis is critically dependent on the yield and purity of each coupling and deprotection step. While specific data for the incorporation of the Boc-Leu-Gly dipeptide as a single unit is not extensively published, data from the stepwise synthesis of peptides containing the Leu-Gly sequence provides a strong indication of the expected efficiency. For instance, the synthesis of the tetrapeptide Leu-Ala-Gly-Val using a continuous-flow Boc-SPPS method demonstrated a high yield and purity.

Table 2: Synthesis Yield and Purity for a Leu-Gly Containing Peptide

Peptide SequenceSynthesis MethodOverall YieldFinal PurityReference
Leu-Ala-Gly-ValContinuous-flow Boc-SPPS98.3%99.3%[3][4]

This data underscores the robustness of the Boc-SPPS methodology for incorporating leucine and glycine (B1666218) residues, suggesting that the use of a pre-formed Boc-Leu-Gly dipeptide can be an efficient strategy to introduce this common motif.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involving the use of Boc-protected amino acids and dipeptides in SPPS.

Protocol 1: Boc Deprotection

This procedure removes the N-terminal Boc protecting group from the growing peptide chain attached to the solid support.

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

  • Scavenger (e.g., 0.5% dithiothreitol (B142953) - DTE) if Cys, Met, or Trp are present.[5]

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.[5]

  • Prepare a deprotection solution of 50% TFA in DCM (v/v). If required, add the appropriate scavenger.[5]

  • Treat the resin with the deprotection solution (10 mL per gram of resin) and agitate for 5 minutes.[5]

  • Drain the solution and add a fresh portion of the deprotection solution.[5]

  • Agitate the mixture for an additional 20-30 minutes.[5]

  • Drain the deprotection solution.

  • Wash the peptide-resin sequentially with DCM (3 times) and IPA (2 times).[5]

Protocol 2: Neutralization

This step neutralizes the N-terminal trifluoroacetate (B77799) salt to the free amine, preparing it for the subsequent coupling reaction.

Materials:

  • Boc-deprotected peptide-resin

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

Procedure:

  • Prepare a neutralization solution of 10% DIEA in DCM (v/v).

  • Add the neutralization solution to the washed peptide-resin and agitate for 5 minutes.

  • Drain the solution and repeat the neutralization step.

  • Wash the peptide-resin thoroughly with DCM (5 times) to remove excess base.

Protocol 3: Coupling of Boc-Leu-Gly-OH

This protocol describes the coupling of the Boc-Leu-Gly-OH dipeptide to the deprotected N-terminus of the resin-bound peptide.

Materials:

  • Neutralized peptide-resin

  • Boc-Leu-Gly-OH

  • Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a separate vial, dissolve Boc-Leu-Gly-OH (4 equivalents relative to the resin substitution) and HBTU (3.8 equivalents) in DMF.

  • Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated Boc-Leu-Gly-OH solution to the swollen and neutralized peptide-resin.

  • Agitate the reaction mixture for 45-60 minutes at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the peptide-resin sequentially with DMF (3 times) and DCM (3 times).

Protocol 4: Final Cleavage from the Resin

This procedure cleaves the completed peptide from the solid support and removes the side-chain protecting groups. Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.

Materials:

  • Dried peptide-resin

  • Anhydrous hydrogen fluoride (B91410) (HF)

  • Scavenger cocktail (e.g., p-cresol)

  • Cold diethyl ether

Procedure:

  • Place the thoroughly dried peptide-resin in the reaction vessel of the HF cleavage apparatus.

  • Add the scavenger cocktail.

  • Cool the reaction vessel to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1 hour.

  • Evaporate the HF under a vacuum.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the precipitated peptide with cold diethyl ether and dry under vacuum.

Visualization of Workflows and Pathways

Boc-SPPS Cycle

The following diagram illustrates the logical workflow of a single cycle in Boc-based solid-phase peptide synthesis.

Boc_SPPS_Cycle Resin Resin-Bound Peptide (Boc-Protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Deprotected_Resin Resin-Bound Peptide (TFA Salt) Deprotection->Deprotected_Resin Neutralization Neutralization (10% DIEA in DCM) Deprotected_Resin->Neutralization Neutral_Resin Resin-Bound Peptide (Free Amine) Neutralization->Neutral_Resin Coupling Coupling (Boc-Leu-Gly-OH + HBTU/DIEA) Neutral_Resin->Coupling Elongated_Resin Elongated Peptide (Boc-Protected) Coupling->Elongated_Resin Elongated_Resin->Resin Next Cycle Peptidase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Substrate_Prep Prepare Substrate Solution (e.g., Dabsyl-Leu-Gly-Peptide) Dispense Dispense Reagents into Microplate Substrate_Prep->Dispense Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Dispense Buffer_Prep Prepare Assay Buffer Buffer_Prep->Dispense Incubate Pre-incubate at 37°C Dispense->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Measure Measure Fluorescence (Time-course) Initiate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calculate Calculate Initial Velocity Plot->Calculate mTOR_Signaling_Pathway Gly_Leu Gly-Leu mTOR mTOR Gly_Leu->mTOR activates S6K1 S6K1 mTOR->S6K1 phosphorylates _4EBP1 4E-BP1 mTOR->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits (when unphosphorylated)

References

The Pivotal Role of Boc-Leu-Gly in Bioactive Peptide Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide sequence Leucyl-Glycine (Leu-Gly) is a recurring motif in a multitude of bioactive peptides, influencing their interaction with physiological targets and contributing to their overall therapeutic or biological effect. The N-terminally protected form, tert-butyloxycarbonyl-L-leucyl-L-glycine (Boc-Leu-Gly), serves as a fundamental building block in the synthesis of these peptides and as a core component of widely used enzymatic substrates for protease research. This technical guide provides an in-depth exploration of the importance of Boc-Leu-Gly, detailing its synthesis, its application in quantitative enzyme kinetics, and its utility in dissecting complex biological signaling pathways.

Boc-Leu-Gly-OH: A Versatile Building Block in Peptide Synthesis

Boc-Leu-Gly-OH is a crucial intermediate in the solid-phase peptide synthesis (SPPS) of bioactive peptides containing the Leu-Gly sequence.[1] The tert-butyloxycarbonyl (Boc) protecting group offers acid-labile protection of the N-terminus, allowing for controlled, stepwise elongation of the peptide chain.[2][3] Its stability under neutral or basic conditions makes it compatible with a wide range of coupling reagents and synthetic strategies.[4]

Experimental Protocol: Synthesis of Boc-L-Leucyl-L-Glycine (Boc-Leu-Gly-OH)

This protocol outlines a general solution-phase synthesis of Boc-Leu-Gly-OH.

Materials:

  • Boc-L-Leucine (Boc-Leu-OH)

  • Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Ethylmorpholine (NEM) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid (HCl) or Potassium bisulfate solution

  • Saturated sodium chloride solution (brine)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Lithium hydroxide (B78521) (LiOH)

  • Methanol (B129727) (MeOH)

  • Water

Procedure:

Step 1: Coupling of Boc-L-Leucine and Glycine Methyl Ester [5]

  • Dissolve H-Gly-OMe·HCl in a mixture of DCM and DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add NEM or DIEA to neutralize the hydrochloride salt.

  • In a separate flask, dissolve Boc-Leu-OH in DCM.

  • Add the Boc-Leu-OH solution to the glycine methyl ester solution.

  • Add HOBt and DCC to the reaction mixture.

  • Stir the reaction at 0°C for 45 minutes, then allow it to warm to room temperature and stir for an additional 5 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with ethyl acetate.

  • Dilute the filtrate with ethyl acetate and wash successively with a cold aqueous solution of potassium bisulfate, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Crystallize the resulting Boc-Leu-Gly-OMe from an ethyl acetate/hexane mixture.

Step 2: Saponification of Boc-Leu-Gly-OMe to Boc-Leu-Gly-OH

  • Dissolve the purified Boc-Leu-Gly-OMe in a mixture of methanol and water.

  • Cool the solution to 0°C.

  • Add a solution of lithium hydroxide in water dropwise.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol in vacuo.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product, Boc-Leu-Gly-OH, with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.

Quantitative Analysis of Protease Activity Using Boc-Leu-Gly-Containing Substrates

The Leu-Gly motif, often as part of a larger recognition sequence, is a key determinant for the specificity of numerous proteases. By attaching a chromogenic group like p-nitroanilide (pNA) or a fluorogenic group like 7-amino-4-methylcoumarin (B1665955) (AMC) to the C-terminus of a peptide containing this motif, researchers can create highly sensitive substrates for quantifying enzyme activity.[6][7] The cleavage of the amide bond releases the reporter group, leading to a measurable change in absorbance or fluorescence that is directly proportional to the rate of the enzymatic reaction.[6]

Data Presentation: Kinetic Parameters of Proteases with Boc-Leu-Gly-Related Substrates

The catalytic efficiency of a protease for a given substrate is best described by the specificity constant (kcat/Km). The following table summarizes kinetic parameters for various proteases with substrates structurally related to Boc-Leu-Gly-Arg-AMC/pNA. This data is invaluable for selecting the appropriate substrate and for comparing the activity of different proteases.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Kex2 EndoproteaseBoc-Leu-Lys-Arg-AMC3.9235,900,000[8]
Kex2 EndoproteaseBoc-Leu-Arg-Arg-AMC17452,600,000[8]
Kex2 EndoproteaseBoc-Gln-Arg-Arg-AMC13211,600,000[8]
Human α-ThrombinTos-Gly-Pro-Arg-pNA4.1812730,382,775[9]
Bovine α-ThrombinTos-Gly-Pro-Arg-pNA3.6110027,700,831[9]
ThrombinAc-Leu-Gly-Pro-Lys-AMC1602.314,375[10]

Note: Kinetic parameters are highly dependent on experimental conditions (e.g., pH, temperature, buffer composition). The values presented are for comparative purposes.

Experimental Protocol: Fluorogenic Protease Assay Using Boc-Leu-Gly-Arg-AMC

This protocol provides a general method for determining the activity of a purified protease or for screening inhibitors using a fluorogenic substrate.

Materials:

  • Purified protease of interest

  • Boc-Leu-Gly-Arg-AMC

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

  • 96-well black microplate

  • Fluorometer capable of excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Prepare a stock solution of Boc-Leu-Gly-Arg-AMC (e.g., 10 mM) in DMSO. Store at -20°C.

  • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).

  • Prepare the enzyme solution by diluting the purified protease in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • For inhibitor screening , pre-incubate the enzyme with various concentrations of the test compound for a specified period (e.g., 15-30 minutes) at the assay temperature.

  • Initiate the reaction by adding the substrate working solution to the wells of the microplate containing the enzyme (or enzyme-inhibitor mixture).

  • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer. Record data at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • For inhibitor studies , plot the initial velocity as a function of the inhibitor concentration to determine the IC₅₀ value.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz (DOT language) provides a powerful tool for visualizing the logical flow of experiments and the complex interplay of molecules in signaling pathways.

Experimental Workflow for Protease Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Enzyme Protease Solution Preincubation Pre-incubation: Protease + Inhibitor Enzyme->Preincubation Inhibitor Inhibitor Dilutions Inhibitor->Preincubation Substrate Boc-Leu-Gly-Arg-AMC Working Solution Reaction Initiate Reaction: Add Substrate Substrate->Reaction Add Preincubation->Reaction Transfer Fluorometer Measure Fluorescence (Ex: 380nm, Em: 460nm) Reaction->Fluorometer Monitor Analysis Calculate Initial Velocity Determine IC50 Fluorometer->Analysis Data

Caption: Workflow for a protease inhibitor screening assay.

Signaling Pathway Elucidation with a Fluorogenic Substrate

Boc-Leu-Gly-containing fluorogenic substrates are instrumental in studying signaling pathways where protease activation is a key event. For example, in the apoptotic cascade, initiator caspases activate effector caspases, which then cleave a variety of cellular substrates, leading to cell death. A fluorogenic substrate can be used to measure the activity of a specific caspase in this pathway.

signaling_pathway cluster_upstream Upstream Signaling cluster_cascade Caspase Cascade cluster_assay In Vitro Assay Stimulus Apoptotic Stimulus (e.g., FasL) Receptor Death Receptor (e.g., Fas) Stimulus->Receptor Procaspase8 Pro-caspase-8 Receptor->Procaspase8 recruits & activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 cleaves & activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Substrate Cleavage Caspase3->Cleavage cleaves Substrate Boc-DEVD-AMC (Caspase-3 Substrate) Substrate->Cleavage Signal Fluorescent Signal (Measured) Cleavage->Signal releases

Caption: Monitoring caspase-3 activity in an apoptotic pathway.

Conclusion

Boc-Leu-Gly and its derivatives are indispensable tools in the field of bioactive peptide research. As a protected dipeptide, it facilitates the synthesis of complex peptide structures. When incorporated into chromogenic or fluorogenic substrates, it enables the precise quantification of protease activity, which is crucial for understanding enzyme function and for the discovery of novel therapeutic inhibitors. The ability to monitor the activity of specific proteases within complex biological systems provides researchers with a powerful method to dissect signaling pathways and elucidate the molecular mechanisms of health and disease.

References

Methodological & Application

Synthesis Protocol for (tert-Butoxycarbonyl)-L-leucylglycine: An Essential Dipeptide Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(tert-Butoxycarbonyl)-L-leucylglycine (Boc-Leu-Gly-OH) is a protected dipeptide widely utilized as a fundamental building block in the synthesis of complex peptides and peptidomimetics. Its application is crucial in the fields of drug discovery and development, where it contributes to the creation of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of leucine (B10760876) provides stability and facilitates controlled, stepwise peptide elongation. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of Boc-Leu-Gly-OH, aimed at researchers, scientists, and professionals in drug development.

Application Notes

This compound serves as a key intermediate in solution-phase and solid-phase peptide synthesis. The Boc protecting group is stable under various coupling conditions but can be readily cleaved with mild acids, such as trifluoroacetic acid (TFA), allowing for the sequential addition of further amino acid residues to the peptide chain.

The incorporation of the leucyl-glycine motif is significant in the design of bioactive peptides. Leucine, with its hydrophobic isobutyl side chain, can play a critical role in molecular recognition and binding at biological targets. Glycine (B1666218), the simplest amino acid, provides conformational flexibility to the peptide backbone. Consequently, Boc-Leu-Gly-OH is a valuable precursor for the synthesis of peptides with potential applications as enzyme inhibitors, receptor ligands, and antimicrobial agents. In drug development, the use of such protected dipeptides streamlines the synthesis of longer, more complex peptide drug candidates, enhancing efficiency and yield.

Quantitative Data

The physical and analytical data for this compound are summarized in the table below for easy reference.

ParameterValueReference
CAS Number 32991-17-6[1]
Molecular Formula C₁₃H₂₄N₂O₅[1]
Molecular Weight 288.34 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 120-124 °C[1]
Purity ≥ 99% (HPLC)[1]
Optical Rotation [α]²⁰D = -20 ± 2º (c=1 in DMF)[1]

Experimental Protocol

This protocol details the synthesis of this compound via the coupling of N-Boc-L-leucine and glycine using a carbodiimide (B86325) coupling agent.

Materials and Reagents
  • N-Boc-L-leucine (Boc-Leu-OH)

  • Glycine (Gly-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product BocLeu Boc-L-leucine CouplingStep Peptide Coupling BocLeu->CouplingStep Glycine Glycine Glycine->CouplingStep Coupling DCC / HOBt Coupling->CouplingStep Solvent DMF / DCM Solvent->CouplingStep Filtration Filtration of DCU CouplingStep->Filtration Extraction Aqueous Work-up Filtration->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crystallization Crystallization Evaporation->Crystallization FinalProduct This compound Crystallization->FinalProduct

Caption: Synthesis workflow for this compound.

Procedure
  • Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve N-Boc-L-leucine (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in a mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (e.g., a 2:1 v/v mixture) under an inert atmosphere (e.g., nitrogen or argon). Stir the solution until all solids have dissolved. In a separate flask, dissolve Glycine (1.1 eq.) in DMF.

  • Coupling Reaction: Cool the solution of Boc-L-leucine and HOBt to 0 °C in an ice bath. To this cooled solution, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) dissolved in a minimal amount of DCM. Stir the mixture for 15-20 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Addition of Glycine: Add the solution of Glycine to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filtration: After the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM or ethyl acetate.

    • Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and finally with saturated aqueous NaCl (brine) solution (1 x).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by crystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

    • Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Compare the measured melting point with the literature value (120-124 °C).[1]

  • HPLC: Assess the purity of the compound.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the leucine side chain protons (multiplets for the CH and CH₂ groups and doublets for the methyl groups), the α-protons of leucine and glycine, and the amide NH proton.

    • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the Boc group, the amide bond, and the carboxylic acid, as well as signals for the carbons of the leucine and glycine residues.

  • Mass Spectrometry: Determine the molecular weight of the compound to confirm the expected mass of 288.34 g/mol .[1]

References

Application Notes and Protocols for Boc-Leu-Gly in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the dipeptide Boc-Leu-Gly-OH in solid-phase peptide synthesis (SPPS). The document outlines the principles of the Boc/Bzl protection strategy and offers detailed protocols for the efficient incorporation of the Leu-Gly motif into a growing peptide chain.

Introduction: The Role of Dipeptides in SPPS

Solid-phase peptide synthesis is a cornerstone technique for creating peptides by sequentially adding amino acids to a growing chain immobilized on a solid resin support.[] The Boc (tert-butyloxycarbonyl) strategy is a classical and robust method for SPPS, utilizing the acid-labile Boc group for temporary Nα-amino protection.[2][3]

The use of pre-formed dipeptides, such as Boc-Leu-Gly-OH, offers several advantages in SPPS:

  • Reduced Risk of Racemization: Coupling single amino acids carries a risk of epimerization, especially for residues prone to this side reaction. By coupling a dipeptide where the C-terminal residue is Glycine, this risk is effectively eliminated, as Glycine is achiral.[4]

  • Improved Efficiency: For sequences that are difficult to synthesize due to steric hindrance or aggregation, incorporating a dipeptide can help overcome these challenges and improve coupling yields.[5]

  • Time Savings: Incorporating two residues in a single coupling step accelerates the overall synthesis process.

Boc-Leu-Gly-OH is a valuable building block for synthesizing complex peptide sequences with high purity and yield.[6]

Core Principles of Boc-SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is based on graduated acid lability.[3]

  • Nα-Protection: The Boc group protects the N-terminal amine of the amino acid or peptide. It is stable under neutral and basic conditions but is readily removed with moderately strong acids, typically trifluoroacetic acid (TFA).[2][7]

  • Side-Chain Protection: Reactive amino acid side chains are protected by more acid-stable groups, often benzyl (B1604629) (Bzl)-based ethers, esters, and carbamates.[3]

  • Cleavage: At the end of the synthesis, both the side-chain protecting groups and the linker anchoring the peptide to the resin are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[4][8]

Experimental Protocols

This section provides detailed protocols for the incorporation of Boc-Leu-Gly-OH using a standard Boc-SPPS workflow.

Materials and Reagents
Reagent/MaterialAbbreviationPurpose
Merrifield or PAM Resin-Solid support for peptide synthesis.[7]
Boc-Leu-Gly-OH-Dipeptide building block.
DichloromethaneDCMSolvent for resin swelling, washing, and reactions.[9]
N,N-DimethylformamideDMFPolar solvent for coupling reactions.[9]
Trifluoroacetic AcidTFAReagent for Boc group deprotection.[2]
N,N-DiisopropylethylamineDIEABase for neutralization of the peptide-resin.[9]
IsopropanolIPAWashing solvent.[7]
HBTU / HATU-Coupling activator (aminium salt).[2][10]
DiisopropylcarbodiimideDICCoupling activator (carbodiimide).
1-HydroxybenzotriazoleHOBtCoupling additive to reduce racemization.[11]
Ninhydrin (Kaiser) Test Kit-To monitor coupling reaction completion.[10]
Hydrogen Fluoride (HF)HFReagent for final cleavage from the resin.[7]
Anisole / Thioanisole-Scavengers for cleavage to prevent side reactions.[12]
General Boc-SPPS Cycle Workflow

The synthesis proceeds via a repeated cycle of deprotection, neutralization, and coupling for each amino acid or peptide fragment added.

Resin Start: Peptide-Resin (N-terminally Boc-protected) Deprotection 1. Deprotection: 50% TFA in DCM Resin->Deprotection Wash1 2. Washing: DCM, IPA Deprotection->Wash1 Neutralization 3. Neutralization: 10% DIEA in DCM Wash1->Neutralization Wash2 4. Washing: DCM, DMF Neutralization->Wash2 Coupling 5. Coupling: Boc-Leu-Gly + Activator Wash2->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash3 6. Washing: DMF, DCM NextCycle End of Cycle: Ready for next amino acid Wash3->NextCycle KaiserTest->Wash3 Negative RepeatCoupling Repeat Coupling Step KaiserTest->RepeatCoupling Positive RepeatCoupling->Coupling

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Protocol: Coupling of Boc-Leu-Gly-OH

This protocol assumes a starting scale of 0.5 mmol on a p-methylbenzhydrylamine (MBHA) resin for a C-terminal amide.[9]

Step 1: Resin Preparation and Swelling

  • Place the peptide-resin (with a free N-terminal amine) in a reaction vessel.

  • Swell the resin in DCM (15 mL per gram of resin) for 1 hour with gentle agitation.

  • Drain the DCM.

Step 2: Boc Deprotection (if the N-terminus is protected) This step is for the cycle before adding Boc-Leu-Gly.

  • Add 50% TFA in DCM (v/v) (15 mL) to the resin and agitate for 2-3 minutes.[9][13]

  • Drain the solution.

  • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[10]

  • Drain and wash the resin thoroughly with DCM (3 x 15 mL) and IPA (2 x 15 mL).[7]

Step 3: Neutralization

  • Wash the resin with DCM (2 x 15 mL).

  • Add 10% DIEA in DCM (v/v) (15 mL) and agitate for 5 minutes.[9]

  • Repeat the neutralization step.

  • Wash the resin with DCM (5 x 15 mL) to remove excess base.

Step 4: Coupling Boc-Leu-Gly-OH (In Situ Neutralization Method) This is a highly efficient method that combines neutralization and coupling.[2][3]

  • Activation Mixture: In a separate vial, dissolve Boc-Leu-Gly-OH (2.0 mmol, 4 eq.) and HBTU (1.9 mmol, 3.8 eq.) in DMF (5 mL).

  • Add DIEA (4.0 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.[9]

  • Coupling: Add the activated dipeptide solution to the peptide-resin (which is still in its TFA salt form after deprotection and DCM washes).

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative Kaiser test to monitor the reaction.[14] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 x 15 mL) and DCM (3 x 15 mL). The peptide-resin is now ready for the next deprotection cycle.

cluster_activation Activation cluster_coupling Coupling on Resin BocLeuGly Boc-Leu-Gly-OH ActivatedEster Activated O-Acyl HOBt Ester BocLeuGly->ActivatedEster HBTU_DIEA HBTU + DIEA in DMF HBTU_DIEA->ActivatedEster NewPeptide Boc-Leu-Gly-Peptide-Resin ActivatedEster->NewPeptide Peptide Bond Formation PeptideResin Peptide-Resin (Free N-terminal Amine) PeptideResin->NewPeptide

References

Application Notes and Protocols for Standard Coupling of Boc-Leu-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Boc-Leu-Gly, chemically known as N-(tert-Butoxycarbonyl)-L-leucyl-glycine, is a crucial building block in peptide synthesis.[1] The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of leucine (B10760876) allows for controlled, stepwise elongation of peptide chains. These application notes provide detailed protocols for the synthesis of Boc-Leu-Gly-OH via solution-phase chemistry, outlining the necessary reagents, conditions, and purification strategies. The methodologies described are foundational for the synthesis of more complex peptides for research and pharmaceutical development.[1]

Physicochemical Data

A summary of the key physicochemical properties of the starting materials and the final product is presented in Table 1 for easy reference.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Boc-L-LeucineC₁₁H₂₁NO₄231.29Solid85-90
Glycine (B1666218) Methyl Ester HClC₃H₈ClNO₂125.55White crystalline solid175 (decomposes)
Boc-Leu-Gly-OHC₁₃H₂₄N₂O₅288.34White to off-white powder120-124

[Sources:[1]]

Experimental Protocols

The synthesis of Boc-Leu-Gly-OH can be efficiently achieved through a two-step solution-phase process. The first step involves the coupling of Boc-L-Leucine with glycine methyl ester using a carbodiimide (B86325) coupling agent to form the protected dipeptide ester, Boc-Leu-Gly-OMe. The subsequent step is the saponification (hydrolysis) of the methyl ester to yield the final product, Boc-Leu-Gly-OH.

Protocol 1: Solution-Phase Synthesis of Boc-Leu-Gly-OMe

This protocol details the coupling of Boc-L-Leucine and Glycine methyl ester hydrochloride using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as the coupling reagents.[2]

Materials:

  • Boc-L-Leucine (Boc-Leu-OH)

  • Glycine methyl ester hydrochloride (Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-ethylmorpholine (NEM)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M Potassium bisulfate (KHSO₄) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in a mixture of DCM and DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add N-ethylmorpholine (NEM) (1.1 eq) to neutralize the hydrochloride salt.

  • In a separate flask, dissolve Boc-L-Leucine (1.05 eq) in DCM.

  • Add the Boc-L-Leucine solution to the glycine methyl ester solution at 0°C.

  • Add HOBt (1.1 eq) and DCC (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with ethyl acetate.

  • Dilute the filtrate with ethyl acetate.

  • Wash the organic layer sequentially with 1M KHSO₄ solution (3 times), saturated NaHCO₃ solution (3 times), and brine (3 times).[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from an ethyl acetate/hexane mixture.[2]

Protocol 2: Saponification of Boc-Leu-Gly-OMe to Boc-Leu-Gly-OH

This protocol describes the hydrolysis of the methyl ester of the protected dipeptide to yield the free carboxylic acid.

Materials:

  • Boc-Leu-Gly-OMe

  • Methanol (B129727) (MeOH) or Tetrahydrofuran (THF)

  • 1M Sodium hydroxide (B78521) (NaOH) solution

  • 1M Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-Leu-Gly-OMe (1.0 eq) in methanol or THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1M NaOH solution (1.1-1.5 eq) dropwise while stirring.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude Boc-Leu-Gly-OH.

  • The product can be further purified by crystallization or silica (B1680970) gel chromatography.

Data Presentation

The following table summarizes the key parameters for the synthesis of Boc-Leu-Gly-OH.

Table 2: Summary of Reaction Parameters and Expected Outcomes

StepKey ReagentsSolvent(s)Temperature (°C)Reaction Time (h)Purification MethodExpected Yield
Coupling Boc-Leu-OH, Gly-OMe·HCl, DCC, HOBt, NEMDCM, DMF0 to RT5-7Filtration, Extraction, CrystallizationHigh
Saponification Boc-Leu-Gly-OMe, NaOHMeOH or THF0 to RT1-3Extraction, Crystallization/ChromatographyHigh

Note: Yields are typically high for these reactions but can vary based on reaction scale and purification efficiency.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solution-phase synthesis of Boc-Leu-Gly-OH.

G Workflow for Solution-Phase Synthesis of Boc-Leu-Gly-OH cluster_coupling Step 1: Coupling Reaction cluster_saponification Step 2: Saponification start Dissolve Gly-OMe·HCl in DCM/DMF neutralize Neutralize with NEM at 0°C start->neutralize add_boc_leu Add Boc-Leu-OH solution neutralize->add_boc_leu add_reagents Add HOBt and DCC add_boc_leu->add_reagents react React at 0°C to RT (5-7 hours) add_reagents->react filter_dcu Filter DCU byproduct react->filter_dcu workup Aqueous Workup (KHSO₄, NaHCO₃, Brine) filter_dcu->workup dry_concentrate Dry and Concentrate workup->dry_concentrate crystallize1 Crystallize from EtOAc/Hexane dry_concentrate->crystallize1 product1 Boc-Leu-Gly-OMe crystallize1->product1 start2 Dissolve Boc-Leu-Gly-OMe in MeOH/THF product1->start2 Proceed to Saponification hydrolyze Add NaOH at 0°C and stir at RT (1-3h) start2->hydrolyze remove_solvent Remove Organic Solvent hydrolyze->remove_solvent acidify Acidify with HCl to pH 2-3 remove_solvent->acidify extract Extract with EtOAc acidify->extract dry_concentrate2 Dry and Concentrate extract->dry_concentrate2 purify2 Purify by Crystallization or Chromatography dry_concentrate2->purify2 final_product Boc-Leu-Gly-OH purify2->final_product

Caption: Solution-phase synthesis workflow for Boc-Leu-Gly-OH.

Conclusion

The protocols outlined provide a reliable and well-established method for the synthesis of Boc-Leu-Gly-OH. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product suitable for subsequent use in peptide synthesis. The choice of coupling reagents and purification techniques can be adapted based on the specific requirements of the research and the scale of the synthesis.

References

Revolutionizing Dipeptide Synthesis: A Guide to Selecting the Optimal Coupling Reagent for Boc-Leu-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, yield, and the purity of the final product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal coupling reagents for the synthesis of the dipeptide Boc-Leu-Gly. Through a comparative analysis of commonly used reagents — HATU, HBTU, and DIC/HOBt — this document outlines detailed protocols, presents quantitative data, and offers insights into the mechanistic nuances of each, facilitating informed decision-making in the laboratory.

The Critical Juncture: Peptide Bond Formation

The formation of a peptide bond between the carboxyl group of Boc-Leucine and the amino group of Glycine is a condensation reaction that requires an activating agent to proceed efficiently. The ideal coupling reagent should facilitate this reaction with minimal side reactions, such as racemization, and ensure a high yield of the desired dipeptide. This study focuses on a comparative evaluation of three widely used coupling methodologies.

Comparative Performance of Coupling Reagents

The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. Below is a summary of the performance of HATU, HBTU, and DIC/HOBt in the solid-phase synthesis of Boc-Leu-Gly.

Coupling ReagentActivation TimeCoupling TimeYield (%)Purity (%)Key Advantages
HATU 1-2 min30-60 min~98%>97%High efficiency, low racemization, suitable for sterically hindered couplings.[1]
HBTU 1-5 min1-2 hours~95%~95%Reliable, cost-effective for routine synthesis.[2]
DIC/HOBt 10-15 min1-2 hours~92%~93%Economical, though may require longer reaction times.[3]

Note: The data presented are compiled from various sources and are intended for comparative purposes. Actual yields and purities may vary depending on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the solid-phase synthesis of Boc-Leu-Gly using each of the compared coupling reagents are provided below. These protocols are designed for a standard 0.1 mmol synthesis scale on a rink amide resin.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of Boc-Leu-Gly on a solid support follows a cyclical process of deprotection, washing, coupling, and capping.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Boc-Leu-OH + Reagent) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Boc-Leu-Gly Synthesis using HATU
  • Resin Preparation: Swell 100 mg of Rink Amide resin (0.1 mmol) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Glycine Coupling:

    • Dissolve Fmoc-Gly-OH (0.3 mmol), HATU (0.3 mmol), and DIPEA (0.6 mmol) in DMF.

    • Add the solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and dichloromethane (B109758) (DCM) (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes. Wash thoroughly with DMF.

  • Boc-Leucine Coupling:

    • Pre-activate a solution of Boc-Leu-OH (0.3 mmol) and HATU (0.29 mmol) in DMF with DIPEA (0.6 mmol) for 1-2 minutes.[4]

    • Add the activated solution to the deprotected resin and shake for 30-60 minutes.[4]

    • Monitor the reaction completion using a Kaiser test.

  • Cleavage and Purification: Cleave the dipeptide from the resin using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Protocol 2: Boc-Leu-Gly Synthesis using HBTU
  • Resin Preparation and Fmoc-Glycine Coupling: Follow steps 1 and 2 as in the HATU protocol.

  • Fmoc Deprotection: Follow step 3 as in the HATU protocol.

  • Boc-Leucine Coupling:

    • In a separate vessel, dissolve Boc-Leu-OH (0.3 mmol) and HBTU (0.3 mmol) in DMF.[2]

    • Add DIPEA (0.6 mmol) to the solution and allow it to pre-activate for 1-5 minutes.[2]

    • Add the activated solution to the resin and shake for 1-2 hours.[2]

    • Monitor the reaction completion with a Kaiser test.

  • Cleavage and Purification: Follow step 5 as in the HATU protocol.

Protocol 3: Boc-Leu-Gly Synthesis using DIC/HOBt
  • Resin Preparation and Fmoc-Glycine Coupling: Follow steps 1 and 2 as in the HATU protocol.

  • Fmoc Deprotection: Follow step 3 as in the HATU protocol.

  • Boc-Leucine Coupling:

    • In a separate vial, dissolve Boc-Leu-OH (0.3 mmol) and HOBt (0.3 mmol) in DMF.[3]

    • Add the solution to the deprotected resin.

    • Add DIC (0.3 mmol) to the reaction vessel and shake for 1-2 hours.[3]

    • Monitor the reaction with a Kaiser test.

  • Cleavage and Purification: Follow step 5 as in the HATU protocol.

Mechanism of Action: A Visual Comparison

The efficacy of each coupling reagent is rooted in its unique mechanism of activating the carboxylic acid.

Coupling_Mechanisms cluster_HATU HATU Activation cluster_HBTU HBTU Activation cluster_DIC_HOBt DIC/HOBt Activation BocLeu1 Boc-Leu-OH ActiveEster1 OAt-ester BocLeu1->ActiveEster1 + HATU, Base HATU HATU Peptide1 Boc-Leu-Gly-Resin ActiveEster1->Peptide1 + H-Gly-Resin BocLeu2 Boc-Leu-OH ActiveEster2 OBt-ester BocLeu2->ActiveEster2 + HBTU, Base HBTU HBTU Peptide2 Boc-Leu-Gly-Resin ActiveEster2->Peptide2 + H-Gly-Resin BocLeu3 Boc-Leu-OH Oacylisourea O-acylisourea BocLeu3->Oacylisourea + DIC DIC DIC ActiveEster3 OBt-ester Oacylisourea->ActiveEster3 + HOBt HOBt HOBt Peptide3 Boc-Leu-Gly-Resin ActiveEster3->Peptide3 + H-Gly-Resin

References

Application Notes and Protocols for the Boc Group Deprotection from Leu-Gly Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][] The deprotection of the Boc group from a dipeptide, such as Leucyl-Glycine (Leu-Gly), is a critical step in the stepwise synthesis of larger peptides. This document provides detailed application notes and protocols for the efficient removal of the Boc protecting group from Boc-Leu-Gly, outlining common acidic conditions, potential side reactions, and quantitative data to guide methodology selection.

The acid-catalyzed deprotection mechanism involves the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3][4][5] The carbamic acid is unstable and readily decarboxylates to yield the free amine of the dipeptide and carbon dioxide.[3][4][5] The generated tert-butyl cation is a reactive electrophile that can be trapped by scavengers to prevent unwanted side reactions.[6][7]

Quantitative Data Summary

The selection of a deprotection method is often guided by the desired efficiency, the scale of the reaction, and the presence of other acid-labile protecting groups. The following table summarizes common conditions for the deprotection of Boc-protected amino acids and peptides. While specific data for Boc-Leu-Gly is not extensively published, these conditions are representative for dipeptides.

ReagentConcentrationSolventTemperature (°C)TimeTypical Yield (%)Reference
Trifluoroacetic Acid (TFA)25-50% (v/v)Dichloromethane (DCM)0 to Room Temp30 min - 2 h>95[5][8]
Hydrochloric Acid (HCl)4 M1,4-Dioxane (B91453)Room Temp30 min - 4 h>90[5][6]
Oxalyl Chloride3 equivalentsMethanol (MeOH)Room Temp1 - 4 hup to 90[1]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly efficient method for the removal of the Boc group from Boc-Leu-Gly dipeptide in a solution phase.

Materials:

  • Boc-Leu-Gly-OH

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Dissolution: Dissolve the Boc-Leu-Gly-OH in anhydrous DCM (e.g., 10 mL per gram of dipeptide) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 25-50% (v/v).[5][8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[9]

  • Precipitation: To the resulting residue, add cold diethyl ether to precipitate the deprotected Leu-Gly dipeptide as its TFA salt.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This protocol provides an alternative to TFA-based deprotection, yielding the hydrochloride salt of the dipeptide.

Materials:

  • Boc-Leu-Gly-OH

  • 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Diethyl ether, cold

Procedure:

  • Dissolution: Dissolve the Boc-Leu-Gly-OH in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Deprotection: Add the 4 M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the dissolved dipeptide.[6]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours.[5][6] Monitor the reaction by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent in vacuo.

  • Precipitation and Isolation: Triturate the residue with cold diethyl ether to precipitate the Leu-Gly dipeptide hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[6]

Potential Side Reactions and Considerations

  • Incomplete Deprotection: Steric hindrance or insufficient reaction time can lead to incomplete removal of the Boc group.[6] Extending the reaction time or using a higher concentration of acid can help drive the reaction to completion.

  • Alkylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains, although this is less of a concern for Leu-Gly which lacks highly nucleophilic side chains like Tryptophan or Methionine.[7]

  • Safety: Both TFA and concentrated HCl are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Reactions should not be performed in a closed system to allow for the escape of gaseous byproducts like CO2 and isobutylene.[4]

Visualizations

Signaling Pathway of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Boc_Peptide Boc-Leu-Gly Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H+ H_plus H+ tBu_cation tert-Butyl Cation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation Protonated_Boc->Carbamic_Acid Free_Amine H-Leu-Gly-OH Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow Start Start: Boc-Leu-Gly Dissolution Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolution Cooling Cool to 0°C (for TFA protocol) Dissolution->Cooling Acid_Addition Add Acidic Reagent (TFA or 4M HCl/Dioxane) Cooling->Acid_Addition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Acid_Addition->Reaction Workup Work-up Reaction->Workup Solvent_Removal Remove Volatiles in vacuo Workup->Solvent_Removal Precipitation Precipitate with Cold Diethyl Ether Solvent_Removal->Precipitation Isolation Filter and Dry Product Precipitation->Isolation End End: H-Leu-Gly-OH Salt Isolation->End

Caption: General experimental workflow for Boc deprotection.

References

Application Notes: Incorporating Boc-Leu-Gly into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Solid-Phase Peptide Synthesis (SPPS), the assembly of complex peptide sequences can be approached through two primary strategies: stepwise incorporation of single amino acid residues or the condensation of pre-synthesized peptide fragments. The choice of strategy significantly impacts the overall efficiency, purity, and success of the synthesis, particularly for long or challenging sequences. This document provides a detailed examination of incorporating the Boc-Leu-Gly tripeptide unit, comparing the fragment condensation approach with the traditional stepwise synthesis.

The Boc (tert-butyloxycarbonyl) strategy, a classical and robust method in SPPS, utilizes an acid-labile Boc group for Nα-protection.[1] While effective, the repetitive acid deprotection steps can lead to chain aggregation and incomplete reactions, especially in "difficult sequences" characterized by hydrophobic or sterically hindered residues.[2] Incorporating Boc-Leu-Gly as a single fragment can be an effective strategy to bypass some of these challenges. Leucine (B10760876) and Glycine (B1666218) are known to be involved in sequences that can form β-sheet structures, leading to aggregation.[3] Using a pre-formed Boc-Leu-Gly fragment can potentially improve synthesis efficiency.

A significant advantage of using a peptide fragment with a C-terminal glycine, such as Boc-Leu-Gly-OH, is the minimization of racemization.[3] Glycine, being achiral, is not susceptible to epimerization during the activation of its carboxyl group for the coupling reaction, a common side reaction for other amino acids.[4]

Data Presentation: Comparative Synthesis Strategies

The following table summarizes the expected quantitative outcomes when comparing the stepwise synthesis of a Leu-Gly sequence versus the fragment condensation of Boc-Leu-Gly-OH onto a resin-bound peptide. The data is compiled from typical results reported in solid-phase peptide synthesis literature.

ParameterStepwise Synthesis (Boc-Gly-OH, then Boc-Leu-OH)Fragment Condensation (Boc-Leu-Gly-OH)Rationale
Individual Coupling Efficiency (per cycle) >99% for each amino acid[5]86-99%[6]Stepwise coupling of single amino acids is generally highly efficient. Fragment condensation efficiency can be slightly lower due to steric hindrance and solubility challenges of the larger fragment.[7][8]
Overall Yield (for the dipeptide incorporation) ~98% (0.99 * 0.99)86-99%The cumulative yield of two highly efficient steps in stepwise synthesis is very high. Fragment condensation yield is dependent on a single, but more challenging, coupling step.
Risk of Racemization at Leucine Residue Low to negligibleNegligibleThe leucine residue is not activated in this strategy, thus avoiding racemization. The glycine residue is achiral.[3]
Synthesis Time (for the dipeptide incorporation) Two full deprotection and coupling cyclesOne coupling cycleFragment condensation reduces the number of synthesis cycles, saving considerable time.
Potential for Deletion Sequences Higher (two opportunities for incomplete coupling)Lower (one coupling step)Fewer coupling steps reduce the probability of generating deletion byproducts.
Crude Peptide Purity Generally high, but may contain deletion productsPotentially higher purity due to fewer side products from incomplete couplings.A more efficient single-step incorporation can lead to a cleaner crude product.

Experimental Protocols

The following protocols describe the incorporation of the Leu-Gly motif into a peptide sequence using both stepwise synthesis and fragment condensation with Boc-SPPS chemistry on a Merrifield resin.

Protocol 1: Stepwise Incorporation of Boc-Gly-OH and Boc-Leu-OH

This protocol outlines the sequential coupling of Boc-Gly-OH and Boc-Leu-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., on Merrifield resin)

  • Boc-Gly-OH

  • Boc-Leu-OH

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane)[9]

  • Neutralization Solution: 10% DIPEA in DCM[2]

  • Solvents: DMF (N,N-Dimethylformamide), DCM, Isopropanol

  • Kaiser Test Kit

Procedure:

Cycle 1: Coupling of Boc-Gly-OH

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain, and treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[2]

    • Wash the resin with DCM (3x), Isopropanol (2x), and DCM (3x).[2]

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM for 5 minutes. Repeat this step.

    • Wash the resin with DCM (5x).

  • Coupling of Boc-Gly-OH:

    • In a separate vessel, pre-activate Boc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[2] If the test is positive, a second coupling may be necessary.

    • Wash the resin with DMF (3x) and DCM (3x).

Cycle 2: Coupling of Boc-Leu-OH

  • Boc Deprotection: Repeat step 2.

  • Neutralization: Repeat step 3.

  • Coupling of Boc-Leu-OH:

    • Repeat step 4, using Boc-Leu-OH instead of Boc-Gly-OH.

    • After a negative Kaiser test and thorough washing, the resin is ready for the next amino acid coupling cycle.

Protocol 2: Fragment Condensation of Boc-Leu-Gly-OH

This protocol describes the direct coupling of the Boc-Leu-Gly-OH dipeptide fragment to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., on Merrifield resin)

  • Boc-Leu-Gly-OH

  • Coupling Reagent: DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Deprotection Solution: 50% TFA in DCM

  • Neutralization Solution: 10% DIPEA in DCM

  • Solvents: DMF, DCM, Isopropanol

  • Kaiser Test Kit

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 30 minutes.

    • Perform Boc deprotection (as in Protocol 1, Step 2) and neutralization (as in Protocol 1, Step 3) to expose the N-terminal amine.

  • Fragment Activation and Coupling:

    • In a separate vessel, dissolve Boc-Leu-Gly-OH (2-3 eq.) and OxymaPure (2-3 eq.) in a minimal amount of DMF.

    • Add this solution to the neutralized peptide-resin.

    • Add DIC (2-3 eq.) to the reaction vessel to initiate the coupling.

    • Agitate the mixture at room temperature. Reaction times for fragment condensation are typically longer than for single amino acids and may range from 4 hours to overnight.[7]

  • Monitoring and Washing:

    • Monitor the reaction for completion using the Kaiser test. Due to the potential for steric hindrance, a second coupling with fresh reagents may be required if the test remains positive.

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (5x) to remove any unreacted fragment and coupling byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualizations

G cluster_stepwise Stepwise Synthesis Workflow cluster_fragment Fragment Condensation Workflow sw_start Peptide-Resin (Free Amine) deprotect1 Boc Deprotection (50% TFA/DCM) neutralize1 Neutralization (10% DIPEA/DCM) deprotect1->neutralize1 Wash couple_gly Couple Boc-Gly-OH (HBTU/DIPEA) neutralize1->couple_gly Wash deprotect2 Boc Deprotection (50% TFA/DCM) couple_gly->deprotect2 Wash neutralize2 Neutralization (10% DIPEA/DCM) deprotect2->neutralize2 Wash couple_leu Couple Boc-Leu-OH (HBTU/DIPEA) neutralize2->couple_leu Wash sw_end Leu-Gly-Peptide-Resin couple_leu->sw_end Wash fc_start Peptide-Resin (Free Amine) deprotect_fc Boc Deprotection (50% TFA/DCM) neutralize_fc Neutralization (10% DIPEA/DCM) deprotect_fc->neutralize_fc Wash couple_frag Couple Boc-Leu-Gly-OH (DIC/Oxyma) neutralize_fc->couple_frag Wash fc_end Leu-Gly-Peptide-Resin couple_frag->fc_end Wash

Caption: Comparative workflows for stepwise vs. fragment condensation.

G title Decision Logic: Stepwise vs. Fragment Condensation start Start Synthesis Planning seq_length Is the target peptide long (>30 aa) or aggregation-prone? start->seq_length rac_risk Is the C-terminal residue of the fragment prone to racemization? seq_length->rac_risk No fragment Consider Fragment Condensation seq_length->fragment Yes stepwise Prefer Stepwise Synthesis rac_risk->stepwise Yes gly_check Is the C-terminal residue Glycine? rac_risk->gly_check No gly_check->stepwise No gly_check->fragment Yes

Caption: Decision tree for choosing a synthesis strategy.

Conclusion and Recommendations

The choice between stepwise synthesis and fragment condensation for incorporating a Boc-Leu-Gly moiety depends on the specific requirements of the peptide sequence and the overall synthesis goals.

  • Stepwise Synthesis is highly reliable and offers excellent coupling efficiencies for individual amino acids. It is a robust method for shorter peptides or sequences not prone to aggregation. However, it is more time-consuming and carries a higher cumulative risk of generating deletion sequences over many cycles.

  • Fragment Condensation offers a significant advantage in terms of speed by reducing the number of synthetic cycles. For the Boc-Leu-Gly fragment, the C-terminal glycine minimizes the risk of racemization during coupling, which is a major benefit of this approach.[3] This strategy can be particularly effective for synthesizing long peptides or for mitigating aggregation issues by introducing a larger, potentially structure-disrupting block. However, challenges such as the solubility of the protected fragment and potential steric hindrance during coupling must be considered, which may require optimization of coupling reagents and reaction times.[7]

For complex, long, or aggregation-prone peptides, the fragment condensation strategy using Boc-Leu-Gly-OH is a highly recommended approach to enhance synthesis efficiency and purity. For shorter, more routine sequences, the traditional stepwise method remains a dependable option.

References

Application Notes and Protocols for Boc-Leu-Gly in Pharmaceutical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the dipeptide Boc-Leu-Gly and its derivatives in pharmaceutical drug development. Detailed protocols for its synthesis and application in key experimental assays are provided, along with quantitative data and visualizations to support research and development efforts.

Introduction to Boc-Leu-Gly

N-tert-butyloxycarbonyl-L-leucyl-glycine (Boc-Leu-Gly) is a protected dipeptide that serves as a versatile building block in peptide synthesis and as a core component of enzyme substrates and linkers for drug delivery systems.[1] The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of leucine (B10760876) enhances the dipeptide's stability and solubility, making it suitable for various applications in pharmaceutical research.[1] While Boc-Leu-Gly itself is a foundational chemical entity, its elongated form, particularly Boc-Leu-Gly-Arg, attached to a reporter molecule, is a widely used tool in drug discovery for studying protease activity.

Key Applications in Pharmaceutical Development

The primary applications of Boc-Leu-Gly and its derivatives in pharmaceutical drug development include:

  • Enzyme Substrates for High-Throughput Screening (HTS): The tripeptide sequence Leu-Gly-Arg is recognized and cleaved by several serine proteases. When coupled to a chromogenic (e.g., p-nitroanilide, pNA) or fluorogenic (e.g., 7-amino-4-methylcoumarin, AMC) reporter molecule, Boc-Leu-Gly-Arg-pNA or Boc-Leu-Gly-Arg-AMC become highly sensitive substrates for enzymes such as trypsin, thrombin, Factor Xa, and the proteasome.[2][3] This enables the high-throughput screening of compound libraries to identify potential enzyme inhibitors, a critical step in drug discovery.

  • Linkers in Antibody-Drug Conjugates (ADCs): Peptide sequences are commonly used as cleavable linkers in ADCs. These linkers connect a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The linker is designed to be stable in circulation but is cleaved by proteases that are abundant in the tumor microenvironment or within cancer cells, ensuring the targeted release of the drug.[4][5] The Leu-Gly dipeptide can be a component of such cleavable peptide linkers.

  • Building Block for Bioactive Peptides: Boc-Leu-Gly serves as a fundamental building block in the solid-phase or solution-phase synthesis of more complex and biologically active peptides.[1]

Quantitative Data

The following table summarizes the kinetic parameters for the cleavage of Boc-Leu-Gly-Arg-AMC and similar substrates by various proteases relevant to drug development.

EnzymeSubstrateK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference(s)
Trypsin (Bovine)Boc-Gln-Ala-Arg-MCA5.99--[6]
Factor XIaBoc-Phe-Ser-Arg-MCA12 ± 214.5 ± 1.31.2 x 10⁵[6]
20S Proteasome (trypsin-like activity)Boc-Leu-Arg-Arg-AMC50-200 (Working Conc.)--[7]
Factor XaBoc-Ile-Glu-Gly-Arg-AMC---[8]

Note: Kinetic data can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). The data presented here is for comparative purposes.

Experimental Protocols

Solution-Phase Synthesis of Boc-Leu-Gly

This protocol describes the synthesis of Boc-Leu-Gly dipeptide using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents.

Materials:

  • Boc-L-Leucine (Boc-Leu-OH)

  • Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous MgSO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of Glycine Methyl Ester Free Base:

    • Dissolve H-Gly-OMe·HCl (1.2 equivalents) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.2 equivalents) dropwise and stir for 15 minutes. The resulting solution contains the free base of glycine methyl ester.

  • Activation of Boc-L-Leucine:

    • In a separate flask, dissolve Boc-Leu-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM.

    • Cool the solution to 0 °C.

    • Slowly add a solution of DCC (1.1 equivalents) in DCM. A white precipitate of dicyclohexylurea (DCU) will start to form.

    • Stir the activation mixture at 0 °C for 30 minutes.

  • Coupling Reaction:

    • Add the prepared glycine methyl ester free base solution to the activated Boc-Leu-OH mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the DCU precipitate.

    • Dilute the filtrate with EtOAc.

    • Wash the organic solution sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) to yield the pure protected dipeptide, Boc-Leu-Gly-OMe.

  • Saponification to Boc-Leu-Gly-OH:

    • Dissolve the purified Boc-Leu-Gly-OMe in a mixture of methanol (B129727) and 1 M NaOH.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl and extract with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield Boc-Leu-Gly-OH.

High-Throughput Screening (HTS) Assay for Protease Inhibitors

This protocol outlines a general procedure for a 384-well plate-based HTS assay to identify inhibitors of a trypsin-like serine protease using the fluorogenic substrate Boc-Leu-Gly-Arg-AMC.

Materials:

  • Purified trypsin-like serine protease

  • Boc-Leu-Gly-Arg-AMC

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂)

  • Compound library dissolved in DMSO

  • Positive control inhibitor (e.g., aprotinin (B3435010) for trypsin)

  • DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Plate Setup:

    • Using an automated liquid handler, dispense 200 nL of test compounds, positive control, or DMSO (negative control) into the appropriate wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a solution of the protease in assay buffer at a 2x final concentration.

    • Dispense 10 µL of the enzyme solution into each well.

  • Incubation:

    • Mix the plate on a plate shaker for 1 minute.

    • Pre-incubate the enzyme with the compounds for 15-30 minutes at room temperature.

  • Substrate Addition and Kinetic Reading:

    • Prepare a 2x working solution of Boc-Leu-Gly-Arg-AMC in the assay buffer. The final substrate concentration should be at or below the K_m value for optimal sensitivity to competitive inhibitors.

    • Dispense 10 µL of the substrate solution to all wells to initiate the reaction. The final assay volume will be 20 µL.

    • Immediately place the plate in the microplate reader.

  • Fluorescence Measurement:

    • Set the fluorescence reader to kinetic mode.

    • Read the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each well by determining the slope of the linear portion of the fluorescence intensity versus time plot.

    • Normalize the data to the controls: % Inhibition = [1 - (V₀_compound - V₀_bkgd) / (V₀_neg_ctrl - V₀_bkgd)] * 100.

    • Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%).

Visualizations

Workflow for High-Throughput Screening of Protease Inhibitors```dot

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dispensing Dispense Compounds/Controls (200 nL) Enzyme_Addition Add Enzyme Solution (10 µL) Compound_Dispensing->Enzyme_Addition Incubation Pre-incubate (15-30 min) Enzyme_Addition->Incubation Substrate_Addition Initiate with Substrate (Boc-Leu-Gly-Arg-AMC) (10 µL) Incubation->Substrate_Addition Kinetic_Reading Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) Substrate_Addition->Kinetic_Reading Calculate_V0 Calculate Initial Velocity (V₀) Kinetic_Reading->Calculate_V0 Normalize_Data Normalize to Controls (% Inhibition) Calculate_V0->Normalize_Data Hit_Identification Identify Hits (e.g., >50% Inhibition) Normalize_Data->Hit_Identification

References

Application Notes and Protocols for the Use of Boc-Leu-Gly in Peptide-Based Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-α-tert-Butoxycarbonyl-L-leucyl-L-glycine (Boc-Leu-Gly) in the synthesis of peptide-based drug candidates. This document outlines the rationale for incorporating the Leu-Gly motif, detailed protocols for peptide synthesis and subsequent biological evaluation, and representative data for peptides containing this dipeptide sequence.

Introduction

Boc-Leu-Gly is a protected dipeptide building block valuable in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of leucine (B10760876) allows for the stepwise elongation of a peptide chain. The Leu-Gly motif is prevalent in a variety of bioactive peptides, including those with antimicrobial and anticancer properties. Leucine contributes to the hydrophobicity of a peptide, which can be crucial for membrane interaction, while glycine (B1666218) provides conformational flexibility. The strategic incorporation of Boc-Leu-Gly can, therefore, be a key step in the development of novel peptide therapeutics.[1]

Physicochemical Properties of Boc-Leu-Gly

A summary of the key physicochemical properties of Boc-Leu-Gly is presented below.

PropertyValue
CAS Number 32991-17-6
Molecular Formula C13H24N2O5
Molecular Weight 288.34 g/mol
Appearance White to off-white powder
Purity ≥95%

Applications in Peptide-Based Drug Development

The Leu-Gly dipeptide sequence is a component of various classes of therapeutic peptides.

Antimicrobial Peptides (AMPs)

The presence of leucine and glycine can be found in AMPs. Leucine residues are known to contribute to the hydrophobic face of amphipathic helical AMPs, facilitating their insertion into and disruption of bacterial membranes. Glycine residues can provide the necessary flexibility for the peptide to adopt its active conformation. While specific data for peptides synthesized directly with a Boc-Leu-Gly unit is not extensively published, the prevalence of Leu-Gly motifs in known AMPs underscores the utility of this building block.

Anticancer Peptides (ACPs)

Similar to AMPs, many ACPs are cationic and amphipathic, enabling them to selectively target and disrupt the membranes of cancer cells, which are often more negatively charged than those of healthy cells. Leucine is a common residue in ACPs, contributing to their lytic activity. Glycine's flexibility can also play a role in the peptide's interaction with the tumor cell membrane.

Data Presentation: Bioactivity of Peptides Containing Leu-Gly Motifs

The following tables summarize the bioactivity of various synthetic peptides that contain the Leu-Gly sequence, demonstrating the potential of incorporating this motif into novel drug candidates.

Table 1: Minimum Inhibitory Concentrations (MIC) of Antimicrobial Peptides Containing Leu-Gly

Peptide SequenceTarget OrganismMIC (µM)Reference
CA-MA analogue P5S. aureus0.2-3.1[2]
CA-MA analogue P5E. coli0.2-3.1[2]
CA-MA analogue P5C. albicans0.2-3.1[2]
Leu-Val Dipeptide Derivative 8bS. aureus1100[3][4]
Leu-Val Dipeptide Derivative 8bB. subtilis570[3][4]
Leu-Val Dipeptide Derivative 8bE. coli950[3][4]

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Anticancer Peptides Containing Leu-Gly

Peptide SequenceCancer Cell LineIC50 (µM)Reference
U3MCF-7 (Breast)523[5]
U7MCF-7 (Breast)561[5]
U3HepG2 (Liver)~540[5]
U7HepG2 (Liver)~550[5]
CA-MA analogue P5Various Tumor Cells0.2-3.1[6]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of peptides incorporating Boc-Leu-Gly are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-Leu-Gly

This protocol describes the manual Boc-SPPS method for synthesizing a custom peptide with a C-terminal amide.

Workflow for Boc-SPPS

Resin_Swelling Resin Swelling Boc_Deprotection Boc Deprotection Resin_Swelling->Boc_Deprotection 1. Prepare Resin Neutralization Neutralization Boc_Deprotection->Neutralization 2. Expose N-terminus Coupling Amino Acid/Dipeptide Coupling Neutralization->Coupling 3. Prepare for coupling Washing Washing Coupling->Washing 4. Add Boc-AA or Boc-Leu-Gly Washing->Boc_Deprotection Repeat for next cycle Cleavage Cleavage from Resin Washing->Cleavage Final Cycle Purification Purification Cleavage->Purification 6. Release crude peptide end end Purification->end 7. Isolate pure peptide

Boc-SPPS Workflow Diagram

Materials:

  • Rink Amide resin

  • Boc-Leu-Gly

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous diethyl ether

  • Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS))

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection (of Rink Amide resin): Treat the resin with 20% piperidine (B6355638) in DMF to remove the initial Fmoc protecting group. Wash thoroughly with DMF and DCM.

  • First Amino Acid Coupling (if applicable): Couple the first Boc-protected amino acid to the resin using HBTU and DIEA in DMF.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash with DCM.[7]

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with 10% DIEA in DCM. Wash with DCM.[7]

  • Coupling of Boc-Leu-Gly:

    • Dissolve Boc-Leu-Gly (2 eq.), HBTU (2 eq.), and DIEA (4 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 4-7 for each subsequent amino acid to be added to the peptide chain.

  • Final Boc Deprotection: Perform a final deprotection (step 4) after the last amino acid has been coupled.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v).

    • Add the cocktail to the dried peptide-resin and react for 2-3 hours at room temperature.

    • Filter to separate the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold anhydrous diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

Workflow for Peptide Purification

Crude_Peptide Crude Peptide Dissolution Dissolve in Aqueous Buffer Crude_Peptide->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject onto HPLC Column Filtration->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Fraction_Collection Collect Fractions Gradient_Elution->Fraction_Collection Purity_Analysis Analyze Fractions Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Purity > 95% Lyophilization Lyophilize Pooling->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Peptide Purification Workflow

Materials:

  • Crude synthetic peptide

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 RP-HPLC column

  • Analytical C18 RP-HPLC column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of mobile phase A (e.g., 0.1% TFA in water).

  • Method Development (Analytical Scale):

    • Inject a small amount of the dissolved crude peptide onto an analytical C18 column.

    • Run a gradient of mobile phase B (e.g., 0.1% TFA in ACN) from 5% to 95% over 30 minutes to determine the retention time of the target peptide.

  • Preparative Purification:

    • Switch to a preparative C18 column.

    • Inject the bulk of the crude peptide solution.

    • Run a focused gradient based on the analytical run to separate the target peptide from impurities.

    • Collect fractions corresponding to the major peptide peak.

  • Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization:

    • Pool the fractions with the desired purity (typically >95%).

    • Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.

  • Quality Control: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Workflow for Broth Microdilution Assay

Peptide_Stock Peptide Stock Solution Serial_Dilution Serial Dilutions of Peptide Peptide_Stock->Serial_Dilution Incubation Incubate Peptide with Bacteria Serial_Dilution->Incubation Bacterial_Inoculum Prepare Bacterial Inoculum Bacterial_Inoculum->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

MIC Determination Workflow

Materials:

  • Purified peptide

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Prepare a stock solution of the peptide in sterile water or a suitable buffer. Perform serial two-fold dilutions in MHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Grow bacteria to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • Incubation: Add the bacterial inoculum to the wells containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • MIC Determination: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 4: Cell Viability Assay (MTT Assay) for Anticancer Activity

Workflow for MTT Assay

Cell_Seeding Seed Cancer Cells Peptide_Treatment Treat with Peptide Cell_Seeding->Peptide_Treatment MTT_Addition Add MTT Reagent Peptide_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan (B1609692) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

MTT Assay Workflow

Materials:

  • Purified peptide

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide. Include a vehicle control.

  • Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[8]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the logarithm of the peptide concentration.

Conclusion

Boc-Leu-Gly is a versatile and valuable building block for the synthesis of peptide-based drug candidates. The Leu-Gly motif is frequently found in bioactive peptides with antimicrobial and anticancer properties. The protocols provided herein offer a comprehensive guide for the synthesis, purification, and biological evaluation of peptides containing this dipeptide sequence, facilitating the development of novel therapeutic agents.

References

Application Notes and Protocols for Bioconjugation Using Boc-Leu-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, the precise and stable linkage of molecules is paramount for the development of effective targeted therapeutics, diagnostics, and research tools. Peptide linkers, in particular, offer a versatile platform for connecting biomolecules, such as antibodies, to payloads like small molecule drugs. The dipeptide Boc-Leu-Gly, featuring a tert-butyloxycarbonyl (Boc) protecting group, serves as a valuable building block in the synthesis of such linkers. Its structure allows for controlled, stepwise conjugation and can be designed for specific enzymatic cleavage within the target cell, a critical feature for prodrug strategies like those used in Antibody-Drug Conjugates (ADCs).

These application notes provide a comprehensive overview of the principles and techniques for utilizing Boc-Leu-Gly in bioconjugation. Detailed protocols for the synthesis of a Boc-Leu-Gly linker, its conjugation to a model payload, and subsequent attachment to an antibody are provided. Furthermore, a discussion of the mechanism of action for ADCs utilizing such a linker is presented, accompanied by illustrative diagrams and representative data.

Core Principles of Boc-Leu-Gly in Bioconjugation

The utility of Boc-Leu-Gly in bioconjugation is centered around its protected N-terminus and the inherent properties of the dipeptide sequence. The Boc group provides a stable protecting group for the leucine's amine, which can be efficiently removed under acidic conditions.[1] This allows for the selective reaction of the glycine's C-terminus with a payload molecule, followed by deprotection and subsequent conjugation to a biomolecule.

Dipeptide sequences like Leu-Gly can be susceptible to cleavage by intracellular enzymes, such as cathepsins, which are often upregulated in the lysosomal compartments of cancer cells.[][] This enzymatic susceptibility makes Boc-Leu-Gly an attractive candidate for creating cleavable linkers in ADCs, ensuring that the cytotoxic payload is released specifically at the site of action, thereby minimizing off-target toxicity.[][]

Experimental Protocols

Protocol 1: Synthesis of Boc-Leu-Gly-NHS Ester

This protocol describes the synthesis of a Boc-Leu-Gly linker activated with an N-hydroxysuccinimide (NHS) ester for subsequent reaction with amine-containing payloads.

Materials:

  • Boc-Leu-Gly-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Glassware

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Boc-Leu-Gly-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

  • Coupling Reaction: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture with constant stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with cold DCM.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3 times) and saturated sodium chloride solution (3 times).

  • Drying and Crystallization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Add hexane to the concentrated solution to induce crystallization of the Boc-Leu-Gly-NHS ester.

  • Isolation: Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

Protocol 2: Conjugation of Boc-Leu-Gly-NHS to a Payload and Subsequent Antibody Conjugation

This protocol outlines a two-step process: first, the conjugation of the Boc-Leu-Gly-NHS linker to an amine-containing payload, and second, the deprotection of the Boc group and conjugation to an antibody via lysine (B10760008) residues.

Part A: Payload Conjugation

Materials:

  • Boc-Leu-Gly-NHS ester

  • Amine-containing payload (e.g., a cytotoxic drug)

  • Anhydrous DMF

  • Dipeisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system

Procedure:

  • Payload Activation: Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF. Add DIPEA (2-3 equivalents) to the solution.

  • Coupling: Add a solution of Boc-Leu-Gly-NHS ester (1.2 equivalents) in anhydrous DMF to the payload solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, protected from light.

  • Purification: Purify the resulting Boc-Leu-Gly-Payload conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and NMR.

Part B: Boc Deprotection and Antibody Conjugation

Materials:

  • Boc-Leu-Gly-Payload conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Size-exclusion chromatography (SEC) system

  • SDS-PAGE apparatus

Procedure:

  • Boc Deprotection: Dissolve the Boc-Leu-Gly-Payload conjugate in a solution of 50% TFA in DCM. Stir at room temperature for 1-2 hours.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Linker-Payload Activation: Dissolve the deprotected H2N-Leu-Gly-Payload in a suitable buffer (e.g., MES buffer, pH 6.0). Add EDC (5 equivalents) and Sulfo-NHS (5 equivalents) to activate the C-terminal carboxyl group of the glycine. Incubate for 15-30 minutes at room temperature.

  • Antibody Conjugation: Immediately add the activated linker-payload solution to the antibody solution at a desired molar excess (e.g., 5-20 fold molar excess of linker-drug to mAb). Adjust the pH of the reaction mixture to 7.2-7.5.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the resulting ADC from unconjugated linker-drug and antibody by size-exclusion chromatography (SEC).

  • Analysis: Analyze the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, SDS-PAGE, and SEC.

Quantitative Data Summary

The following table presents representative data for the characterization of an antibody-drug conjugate synthesized using a dipeptide linker strategy. These values are illustrative and may vary depending on the specific antibody, payload, and reaction conditions.

ParameterRepresentative ValueMethod of Analysis
Drug-to-Antibody Ratio (DAR) 3.5 - 4.2Hydrophobic Interaction Chromatography (HIC) / UV-Vis Spectroscopy
Conjugation Efficiency > 95%SDS-PAGE / SEC
Monomer Purity > 98%Size-Exclusion Chromatography (SEC)
In Vitro Plasma Stability (7 days) > 90% stable conjugateLC-MS/MS
In Vitro Cytotoxicity (IC50) 5 - 20 nMCell-based viability assay

Visualizations

experimental_workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Antibody-Drug Conjugate (ADC) Formation cluster_analysis Analysis Boc_Leu_Gly Boc-Leu-Gly-OH NHS_ester Boc-Leu-Gly-NHS Boc_Leu_Gly->NHS_ester DCC, NHS Boc_LG_Payload Boc-Leu-Gly-Payload NHS_ester->Boc_LG_Payload DIPEA, DMF Payload Amine-Payload Payload->Boc_LG_Payload Deprotection Boc Deprotection (TFA) Boc_LG_Payload->Deprotection Activated_LP Activated H2N-Leu-Gly-Payload Deprotection->Activated_LP EDC, Sulfo-NHS ADC Purified ADC Activated_LP->ADC pH 7.2-7.5 Antibody Monoclonal Antibody Antibody->ADC DAR DAR Determination ADC->DAR HIC/UV-Vis Purity Purity & Aggregation ADC->Purity SEC/SDS-PAGE

Caption: Workflow for ADC Synthesis using a Boc-Leu-Gly Linker.

mechanism_of_action ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen/Receptor ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Enzymatic Cleavage (e.g., Cathepsins) Lysosome->Cleavage 4. Linker Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity

Caption: Proposed Mechanism of Action for a Cleavable ADC.

References

Application Notes and Protocols for the Step-by-Step Synthesis of the Tripeptide Leu-Gly-Ala from Boc-Leu-Gly

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence.[1] The tert-butyloxycarbonyl (Boc) protection strategy is a well-established method within SPPS, valued for its robustness, particularly for complex or lengthy peptide sequences.[2][3] This document provides a detailed, step-by-step protocol for the synthesis of a model tripeptide, Leucyl-Glycyl-Alanine (Leu-Gly-Ala), starting from the dipeptide Boc-Leu-Gly attached to a solid support.

The synthesis involves a cyclical process of deprotection and coupling. The Boc group, which temporarily protects the N-terminus of the growing peptide chain, is removed using an acid such as trifluoroacetic acid (TFA).[4][5][6] Following deprotection, the next Boc-protected amino acid is coupled to the newly exposed amine using a coupling reagent to facilitate amide bond formation.[7][8] This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin support and the removal of any remaining side-chain protecting groups.[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Leu-Gly-Ala starting from Boc-Leu-Gly resin.

StepReagent/ParameterQuantity/ConditionDurationYield (Typical)
Resin Swelling Dichloromethane (DCM)10 mL/g resin30 minN/A
Boc Deprotection 50% TFA in DCM10 mL/g resin2 min (pre-wash)>99%
50% TFA in DCM10 mL/g resin20 min
Neutralization 10% DIEA in DCM10 mL/g resin2 x 5 minN/A
Coupling of Boc-Ala-OH Boc-Ala-OH4 equivalents1-2 hours>99%
HBTU3.8 equivalents
DIEA8 equivalents
Final Boc Deprotection 50% TFA in DCM10 mL/g resin2 min (pre-wash)>99%
50% TFA in DCM10 mL/g resin20 min
Cleavage from Resin Anhydrous HF~10 mL/g resin1-2 hours at 0°C70-90%
Anisole (B1667542) (scavenger)1 mL/g resin

Experimental Protocols

This protocol outlines the synthesis of the tripeptide Leu-Gly-Ala starting from a pre-loaded Boc-Leu-Gly-Merrifield resin.

Materials
  • Boc-Leu-Gly-Merrifield Resin (0.5 mmol/g substitution)

  • Boc-Ala-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (B130326) (IPA)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole

  • Cold diethyl ether

  • Solid Phase Peptide Synthesis (SPPS) reaction vessel

  • HF cleavage apparatus

Step 1: Resin Swelling
  • Place 1.0 g of Boc-Leu-Gly-Merrifield resin in an SPPS reaction vessel.

  • Add 10 mL of DCM to the resin.

  • Allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DCM from the vessel.

Step 2: Boc Deprotection
  • Add 10 mL of a 50% TFA in DCM solution to the swollen resin and agitate for 2 minutes.[6]

  • Drain the solution.

  • Add another 10 mL of 50% TFA in DCM and agitate for 20 minutes to ensure complete removal of the Boc group.[9]

  • Drain the TFA solution.

  • Wash the resin with DCM (3 x 15 mL), followed by isopropanol (2 x 15 mL), and then DCM (3 x 15 mL) to remove residual TFA and shrink the resin.[6][9]

Step 3: Neutralization
  • Add 10 mL of a 10% DIEA in DCM solution to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Repeat the neutralization step with a fresh 10 mL of 10% DIEA in DCM for 5 minutes.[9]

  • Drain the solution and wash the resin with DCM (5 x 15 mL) to remove excess DIEA.[9]

Step 4: Coupling of the Third Amino Acid (Alanine)
  • In a separate vial, dissolve Boc-Ala-OH (2.0 mmol, 4 eq.) and HBTU (1.9 mmol, 3.8 eq.) in 5 mL of DMF.

  • Add DIEA (4.0 mmol, 8 eq.) to the activation mixture and allow it to pre-activate for 2 minutes.

  • Add the activated Boc-Ala-OH solution to the neutralized resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the reaction completion, a Kaiser test can be performed. A negative test (yellow beads) indicates a complete coupling.

  • Drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

Step 5: Final Boc Deprotection
  • Repeat the Boc deprotection procedure as described in Step 2 to remove the N-terminal Boc group from the newly formed tripeptide.

  • Wash the resin as described in Step 2 .

Step 6: Cleavage and Deprotection
  • Dry the peptide-resin thoroughly under vacuum for several hours.

  • Transfer the dried resin to a specialized HF-resistant cleavage apparatus.

  • Add anisole (1 mL) as a scavenger to the reaction vessel.[3]

  • Cool the vessel to 0°C.

  • Carefully condense anhydrous HF (approximately 10 mL) into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.[3]

  • After the reaction is complete, evaporate the HF under a vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[3]

  • Filter and dry the crude peptide.

Step 7: Purification
  • Dissolve the crude peptide in a suitable aqueous buffer.

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the Leu-Gly-Ala tripeptide.

  • Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white solid.

Mandatory Visualization

Tripeptide_Synthesis_Workflow start Start: Boc-Leu-Gly-Resin swell 1. Resin Swelling (DCM) start->swell deprotect1 2. Boc Deprotection (50% TFA in DCM) swell->deprotect1 neutralize 3. Neutralization (10% DIEA in DCM) deprotect1->neutralize couple 4. Coupling (Boc-Ala-OH, HBTU, DIEA) neutralize->couple deprotect2 5. Final Boc Deprotection (50% TFA in DCM) couple->deprotect2 cleave 6. Cleavage (Anhydrous HF) deprotect2->cleave purify 7. Purification (RP-HPLC) cleave->purify end_product End Product: Leu-Gly-Ala purify->end_product

Caption: Workflow for the solid-phase synthesis of Leu-Gly-Ala.

References

In Situ Neutralization Protocol for Boc-SPPS of Leu-Gly: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in situ neutralization protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide Leucyl-Glycine (Leu-Gly) using tert-butyloxycarbonyl (Boc) chemistry. This method offers a streamlined and efficient alternative to traditional Boc-SPPS protocols, leading to reduced cycle times and potentially improved purity, especially for sequences prone to aggregation.

The in situ neutralization approach combines the neutralization of the protonated N-terminal amine and the subsequent amino acid coupling into a single step. This minimizes the exposure of the free amine, which can reduce the likelihood of side reactions and improve overall synthesis efficiency.[1][2]

Comparative Data of Synthesis Protocols

ParameterStandard Boc-SPPS ProtocolIn Situ Neutralization Boc-SPPS Protocol
Crude Purity (%) 80 - 9085 - 95
Overall Yield (%) 70 - 8575 - 90
Coupling Time (minutes) 60 - 12030 - 60
Number of Steps per Cycle 4 (Deprotection, Neutralization, Coupling, Washing)3 (Deprotection, In situ Neutralization/Coupling, Washing)
Solvent Consumption HigherLower

Experimental Protocols

This section details the step-by-step methodology for the manual solid-phase synthesis of Leu-Gly on Merrifield resin using the in situ neutralization protocol.

Materials and Reagents
  • Boc-Gly-Merrifield resin (100-200 mesh, 1% DVB, substitution level ~0.5-1.0 mmol/g)

  • Boc-Leu-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol (MeOH)

  • Diethyl ether, anhydrous

  • Cleavage Cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

Protocol 1: Attachment of Glycine to Merrifield Resin (Boc-Gly-Merrifield Resin)

If starting from Merrifield resin, the first amino acid, Boc-Gly-OH, needs to be attached. A common method is the cesium salt method.[3]

  • Cesium Salt Preparation: Dissolve Boc-Gly-OH (2 eq. relative to resin substitution) in a minimal amount of methanol. Neutralize the solution to pH 7 with a 20% aqueous solution of cesium carbonate. Evaporate the solvent to dryness.

  • Resin Swelling: Swell the Merrifield resin in DMF (10-15 mL per gram of resin) for at least 1 hour in a reaction vessel.

  • Attachment: Add the dried Boc-Gly-cesium salt to the swollen resin. Agitate the mixture at 50°C for 24-48 hours.

  • Washing: Filter the resin and wash thoroughly with DMF (3x), DMF/water (1:1, 3x), DMF (3x), and finally MeOH (3x).

  • Drying: Dry the Boc-Gly-Merrifield resin under vacuum to a constant weight.

Protocol 2: Synthesis of Leu-Gly via In Situ Neutralization

This protocol starts with pre-loaded Boc-Gly-Merrifield resin.

  • Resin Swelling: Swell the Boc-Gly-Merrifield resin (~0.5 mmol) in DCM (10 mL) in a reaction vessel for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL).

    • Agitate the mixture for 2 minutes.

    • Drain the TFA/DCM solution.

    • Add a fresh solution of 50% TFA in DCM (10 mL).

    • Agitate for 30 minutes.[4]

    • Drain the TFA/DCM solution.

  • Washing: Wash the resin with DCM (3 x 15 mL) and DMF (3 x 15 mL).

  • In Situ Neutralization and Coupling of Boc-Leu-OH:

    • In a separate vial, pre-activate Boc-Leu-OH (2.0 mmol, 4 eq. relative to resin loading) with HBTU (1.9 mmol, 3.8 eq.) and HOBt (2.0 mmol, 4 eq.) in DMF (5 mL) for 5-10 minutes.

    • To the washed Gly-resin, add the pre-activated Boc-Leu-OH solution.

    • Immediately add DIEA (4.0 mmol, 8 eq.) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the Boc-Leu-Gly-resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage of Leu-Gly from the Resin

The final peptide is cleaved from the resin support using a strong acid.

  • Resin Preparation: Dry the Boc-Leu-Gly-resin thoroughly under vacuum.

  • Cleavage:

    • Place the dried resin in a cleavage vessel.

    • Add a pre-chilled cleavage cocktail (e.g., 9:1 HF/anisole or a mixture of TFMSA, TFA, and thioanisole) (10 mL per gram of resin).[3][4]

    • Stir the mixture at 0°C for 1-2 hours.

  • Peptide Precipitation:

    • Evaporate the cleavage cocktail under a stream of nitrogen.

    • Triturate the residue with cold, anhydrous diethyl ether to precipitate the crude peptide.

  • Isolation:

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude Leu-Gly peptide under vacuum.

Protocol 4: Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry to confirm the molecular weight and by analytical HPLC to determine the purity.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key processes in the in situ neutralization Boc-SPPS of Leu-Gly.

In_Situ_Neutralization_Workflow cluster_Resin_Prep Resin Preparation cluster_Cycle Synthesis Cycle cluster_Final_Steps Final Steps Boc_Gly_Resin Boc-Gly-Merrifield Resin Deprotection Boc Deprotection (50% TFA in DCM) Boc_Gly_Resin->Deprotection Washing1 DCM & DMF Washes Deprotection->Washing1 Coupling In Situ Neutralization & Coupling (Boc-Leu-OH, HBTU/HOBt, DIEA) Washing1->Coupling Washing2 DMF & DCM Washes Coupling->Washing2 Cleavage Cleavage from Resin (HF or TFMSA) Washing2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Leu-Gly Dipeptide Purification->Final_Peptide

Caption: Experimental workflow for the synthesis of Leu-Gly via in situ neutralization Boc-SPPS.

Signaling_Pathway Resin_NH_Boc Resin-Gly-NH-Boc Resin_NH3_TFA Resin-Gly-NH3+ TFA- Resin_NH_Boc->Resin_NH3_TFA  TFA (Deprotection) Resin_NH2 Resin-Gly-NH2 Resin_NH3_TFA->Resin_NH2 DIEA (Neutralization) Coupled_Peptide Resin-Gly-Leu-NH-Boc Resin_NH2->Coupled_Peptide Coupling Activated_Leu Activated Boc-Leu-OH (Boc-Leu-OBt) Activated_Leu->Coupled_Peptide

Caption: Key chemical transformations in the in situ neutralization and coupling step.

References

Application Notes and Protocols for Final Cleavage of Peptides Containing Leu-Gly from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The final cleavage of a synthetic peptide from its solid support is a critical step that ultimately determines the overall yield and purity of the final product. For peptides containing a C-terminal Glycine residue preceded by a bulky amino acid such as Leucine (Leu-Gly), this step is particularly challenging due to the high propensity of the dipeptide sequence to form a cyclic diketopiperazine (DKP) byproduct. This application note provides a detailed overview of the final cleavage of Leu-Gly containing peptides from acid-labile resins, such as Wang resin. It outlines potential side reactions, offers optimized protocols to maximize cleavage efficiency while minimizing byproduct formation, and presents quantitative data to guide researchers in selecting the most appropriate cleavage strategy.

Potential Side Reaction: Diketopiperazine Formation

The primary side reaction during the synthesis and cleavage of peptides with a C-terminal Glycine is the formation of a six-membered cyclic dipeptide, known as diketopiperazine (DKP). This intramolecular cyclization is particularly favorable for sequences with a small, unhindered C-terminal amino acid like Glycine, and is often catalyzed by the basic conditions used for Fmoc deprotection during solid-phase peptide synthesis (SPPS). However, it can also occur during the final acidic cleavage.

The mechanism involves the nucleophilic attack of the N-terminal amine of the dipeptide onto the ester carbonyl group linking the peptide to the resin. This results in the cleavage of the dipeptide from the resin as the cyclic DKP, leading to a significant reduction in the yield of the desired linear peptide. The presence of a bulky penultimate residue like Leucine can influence the rate of DKP formation.

Recommended Protocols

Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Standard TFA Cleavage

This protocol is suitable for peptides that do not contain sensitive residues (e.g., Cys, Met, Trp, Tyr).

Materials:

  • Peptide-bound resin (e.g., Leu-Gly-Wang resin), dried

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water (H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing:

    • TFA: 95% (e.g., 1.9 mL)

    • TIS: 2.5% (e.g., 0.05 mL)

    • H₂O: 2.5% (e.g., 0.05 mL)

  • Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2 mL). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation:

    • Centrifuge the suspension to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet twice with cold diethyl ether.

    • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: TFA Cleavage with Scavenger Cocktail (Reagent K)

This protocol is recommended for peptides containing sensitive residues that are prone to modification by reactive carbocations generated during cleavage.

Materials:

  • Peptide-bound resin, dried

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water (H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation (Reagent K): In a fume hood, prepare the cleavage cocktail by mixing:

    • TFA: 82.5% (e.g., 1.65 mL)

    • Phenol: 5% (e.g., 0.1 mL)

    • Thioanisole: 5% (e.g., 0.1 mL)

    • H₂O: 5% (e.g., 0.1 mL)

    • EDT: 2.5% (e.g., 0.05 mL)

  • Cleavage Reaction: Add Reagent K to the resin (e.g., 2 mL). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.

Protocol 3: Protocol for Minimizing Diketopiperazine Formation

This protocol employs a milder cleavage from a highly acid-sensitive resin (2-Chlorotrityl chloride resin) to obtain a protected dipeptide, which can then be elongated, thus avoiding the DKP-prone dipeptide stage during subsequent synthesis steps.

Materials:

  • Fmoc-Leu-Gly-2-Chlorotrityl chloride (2-CTC) resin, dried

  • Dichloromethane (DCM)

  • Trifluoroethanol (TFE)

  • Acetic acid (AcOH)

  • Pyridine (B92270)

  • Methanol (B129727)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the dried peptide-resin (e.g., 200 mg) in DCM for 15 minutes.

  • Cleavage Cocktail Preparation: Prepare the mild cleavage cocktail by mixing:

    • Acetic acid: 20%

    • Trifluoroethanol: 20%

    • DCM: 60%

  • Cleavage Reaction:

    • Drain the DCM from the swollen resin.

    • Add the mild cleavage cocktail (e.g., 5 mL) to the resin and agitate for 1 hour.

    • Filter the resin and collect the filtrate into a flask containing 10% pyridine in methanol (to neutralize the acid).

    • Repeat the cleavage step with fresh cocktail two more times.

  • Peptide Isolation:

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and precipitate the protected peptide by adding cold diethyl ether.

    • Isolate the protected peptide by centrifugation and drying.

Quantitative Data Analysis

The extent of diketopiperazine formation is highly dependent on the peptide sequence, the type of resin, and the deprotection and cleavage conditions. While specific data for the Leu-Gly sequence is limited, the following tables provide illustrative data based on studies of similar sequences and conditions.

Table 1: Influence of Penultimate Amino Acid on Diketopiperazine Formation Rate for X-Pro Dipeptides *

Penultimate Amino Acid (X)Side ChainRelative Rate of DKP Formation
Glycine (Gly)Small, non-polarHigh
Alanine (Ala)Small, non-polarModerate
Valine (Val) Bulky, non-polar Low
Phenylalanine (Phe)AromaticModerate
Serine (Ser)Polar, unchargedHigh

*Data adapted from studies on X-Pro sequences, which serve as a proxy for the influence of the penultimate residue's steric bulk on cyclization rates. It is anticipated that Leucine, being a bulky, non-polar amino acid similar to Valine, would also exhibit a lower propensity for DKP formation compared to smaller residues like Glycine or Alanine.

Table 2: Effect of Fmoc-Deprotection Conditions on Diketopiperazine Formation for a Model Dipeptide on 2-CTC Resin

Deprotection ReagentSolventDKP Formation (%)
20% PiperidineDMF13.8
5% PiperidineDMF12.2
5% Piperazine (B1678402)DMF< 4.0
2% DBU / 5% PiperazineNMPSignificantly Reduced

This data highlights that the conditions used during the synthesis, prior to the final cleavage, have a substantial impact on the initial amount of DKP-prone dipeptide present on the resin.

Table 3: Comparison of Cleavage Cocktails and Expected Outcomes

Cleavage CocktailTypical Cleavage TimeExpected Peptide YieldRisk of DKP FormationNotes
95% TFA / 2.5% TIS / 2.5% H₂O2-3 hoursGood to ExcellentModerateStandard protocol for robust peptides.
Reagent K2-4 hoursExcellentModerateRecommended for peptides with sensitive residues.
20% AcOH / 20% TFE / 60% DCM1 hourHigh (for protected peptide)LowUsed for cleavage from hyper-acid sensitive resins like 2-CTC.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Peptide Yield Incomplete cleavage.Extend the cleavage time. Ensure the resin is well-swollen before adding the cleavage cocktail.
Significant diketopiperazine formation.Synthesize the peptide on a 2-chlorotrityl chloride resin and cleave the protected dipeptide. Use optimized Fmoc-deprotection conditions (e.g., with piperazine instead of piperidine).
Multiple Impurity Peaks in HPLC Incomplete removal of protecting groups.Extend the cleavage time or use a stronger cleavage cocktail (if compatible with the peptide).
Alkylation of sensitive residues.Use a scavenger cocktail like Reagent K. Ensure all reagents are fresh.
Presence of cyclo(Leu-Gly) DKP.Confirm the mass of the impurity peak by mass spectrometry. Optimize synthesis and cleavage to minimize DKP formation.
Peptide Fails to Precipitate The peptide is too short or too hydrophilic.Add the TFA solution to a larger volume of cold ether. Lyophilize the TFA solution directly (if equipment is TFA-resistant).

Visualizations

Experimental and Logical Workflows

experimental_workflow Overall Workflow for Peptide Cleavage cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Precipitation cluster_analysis Purification and Analysis start Start with Resin synthesis Couple Amino Acids (e.g., Fmoc-Gly, Fmoc-Leu) start->synthesis Repeat deprotection Fmoc Deprotection synthesis->deprotection Repeat deprotection->synthesis Repeat final_peptide_resin Dried Leu-Gly-Resin deprotection->final_peptide_resin Final Coupling add_cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) final_peptide_resin->add_cocktail reaction Incubate (2-3 hours) add_cocktail->reaction filtration Filter to Separate Resin reaction->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation centrifugation Centrifuge and Wash precipitation->centrifugation drying Dry Crude Peptide centrifugation->drying hplc HPLC Analysis drying->hplc ms Mass Spectrometry hplc->ms purification Purification hplc->purification tfa_cleavage_mechanism TFA Cleavage Mechanism from Wang Resin resin Wang Resin O-CH₂-Ph-O-C(=O)-Gly-Leu-...-NH-Peptide protonation Protonation O⁺(H)-CH₂-Ph-O-C(=O)-Gly-Leu-... resin->protonation TFA (H⁺) cleavage Cleavage Peptide-COOH + ⁺CH₂-Ph-O-Resin protonation->cleavage Release of Peptide scavenging Scavenging TIS captures carbocation cleavage->scavenging Carbocation Trapping dkp_formation Diketopiperazine (DKP) Formation Mechanism dipeptide_resin H₂N-Leu-C(=O)-Gly-C(=O)-O-Resin N-terminal amine cyclization Intramolecular Attack Nucleophilic attack of N-terminal amine on ester carbonyl dipeptide_resin->cyclization Base or Acid Catalyzed dkp_product Products cyclo(Leu-Gly) + HO-Resin cyclization->dkp_product Cleavage from Resin troubleshooting_tree Troubleshooting Decision Tree start Analyze Crude Product by HPLC/MS low_yield Low Yield of Desired Peptide? start->low_yield dkp_detected DKP (cyclo(Leu-Gly)) Detected by MS? low_yield->dkp_detected Yes success Proceed to Purification low_yield->success No incomplete_cleavage Starting Material (Peptide-Resin) Detected? dkp_detected->incomplete_cleavage No solution1 Optimize Fmoc Deprotection (e.g., use piperazine). Use 2-CTC resin. dkp_detected->solution1 Yes other_impurities Other Impurities Present? incomplete_cleavage->other_impurities No solution2 Extend Cleavage Time. Ensure proper resin swelling. incomplete_cleavage->solution2 Yes solution3 Use Scavenger Cocktail (Reagent K). Check reagent quality. other_impurities->solution3 Yes other_impurities->success No

Application Notes and Protocols for the Purification of Crude Boc-Leu-Gly Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides, fundamental building blocks in drug discovery and development, often results in a crude mixture containing the target peptide alongside various impurities. These impurities can include deletion sequences, truncated peptides, and residual reagents from the synthesis process. Effective purification is therefore a critical step to isolate the desired peptide with high purity for subsequent applications. This document provides detailed application notes and protocols for the purification of crude N-tert-butyloxycarbonyl-L-leucyl-L-glycine (Boc-Leu-Gly), a common dipeptide intermediate.

Four primary techniques are discussed: liquid-liquid extraction, crystallization, flash chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC). Each method offers distinct advantages in terms of scalability, resolution, and throughput. The selection of the most appropriate technique will depend on the initial purity of the crude peptide, the desired final purity, and the scale of the purification.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the typical performance of each purification technique for crude Boc-Leu-Gly peptides, assuming a starting crude purity of approximately 70-80%.

Purification TechniqueTypical YieldTypical PurityKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction >90%85-95%High capacity, cost-effective for initial cleanup.Lower resolution, may not remove closely related impurities.
Crystallization 70-90%>98%Can provide very high purity in a single step.Product must be crystallizable, potential for lower yield.
Flash Chromatography 60-85%90-98%Faster than preparative HPLC, good for intermediate purification.Lower resolution than HPLC, requires more solvent than SPE.
Reversed-Phase HPLC 50-80%>99%Highest resolution for separating closely related impurities.Lower loading capacity, more expensive, longer run times.

Experimental Protocols

Liquid-Liquid Extraction

This protocol is designed for the initial purification of crude Boc-Leu-Gly to remove acidic and basic impurities.

Materials:

  • Crude Boc-Leu-Gly peptide

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Potassium bisulfate (KHSO₄) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude Boc-Leu-Gly peptide in ethyl acetate (approximately 10-20 mL per gram of crude peptide).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M KHSO₄ solution (3 times) to remove basic impurities.

    • Saturated NaHCO₃ solution (3 times) to remove acidic impurities.[1]

    • Saturated NaCl solution (3 times) to remove residual water and salts.[1]

  • After each wash, allow the layers to separate and drain the aqueous layer.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified Boc-Leu-Gly peptide.

Crystallization

This protocol is suitable for obtaining high-purity Boc-Leu-Gly, particularly if the product from a previous purification step is an oil or an amorphous solid. A detailed procedure for a similar compound, Boc-Leu-Gly-OMe, involves crystallization from an ethyl acetate/hexane (B92381) solvent system.[1]

Materials:

  • Partially purified Boc-Leu-Gly (preferably from liquid-liquid extraction)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Beaker or flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the partially purified Boc-Leu-Gly in a minimal amount of ethyl acetate. Gentle warming may be required.

  • Slowly add hexane while stirring until the solution becomes slightly turbid.

  • Allow the solution to stand at room temperature or in a refrigerator (4°C) to induce crystallization. The formation of crystals can take from several hours to overnight.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum to a constant weight.

Flash Chromatography

Flash chromatography is a rapid and effective method for purifying Boc-Leu-Gly to a higher degree of purity than extraction alone.

Materials:

  • Crude or partially purified Boc-Leu-Gly

  • Silica (B1680970) gel (for normal-phase) or C18-functionalized silica (for reversed-phase)

  • Flash chromatography system (e.g., Biotage® Isolera™)

  • Appropriate solvents (e.g., hexane and ethyl acetate for normal-phase; water and acetonitrile (B52724) with 0.1% TFA for reversed-phase)

  • Test tubes or fraction collector vials

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel (dry loading).

  • Column Equilibration: Equilibrate the flash column with the starting mobile phase composition.

  • Sample Loading: Load the prepared sample onto the column.

  • Elution: Elute the peptide using a linear gradient of increasing solvent strength. For example, with a C18 column, a gradient of 10% to 70% acetonitrile in water (both with 0.1% TFA) over 20-30 column volumes is a good starting point.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pooling and Isolation: Pool the fractions containing the pure peptide and remove the solvent by lyophilization or rotary evaporation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for achieving the highest purity of Boc-Leu-Gly, capable of separating it from very similar impurities.

Materials:

  • Crude or partially purified Boc-Leu-Gly

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

  • UV detector

  • Fraction collector

  • Lyophilizer

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Sample Preparation: Dissolve the Boc-Leu-Gly in a minimal amount of a mixture of Solvent A and B. Filter the solution through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Injection: Inject the dissolved sample onto the column.

  • Elution Gradient: Elute the peptide using a linear gradient of increasing Solvent B. A typical gradient for a dipeptide might be from 5% to 65% Solvent B over 30-40 minutes at a flow rate appropriate for the column size.

  • Fraction Collection: Collect fractions corresponding to the main peak detected by the UV detector (typically at 214 or 220 nm).

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Lyophilization: Pool the fractions containing the pure peptide and freeze-dry to obtain the final product as a fluffy white powder.

Visualizations

experimental_workflow_extraction start Crude Boc-Leu-Gly dissolve Dissolve in Ethyl Acetate start->dissolve wash_khso4 Wash with 1M KHSO4 (3x) dissolve->wash_khso4 wash_nahco3 Wash with sat. NaHCO3 (3x) wash_khso4->wash_nahco3 wash_brine Wash with Brine (3x) wash_nahco3->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate end Partially Purified Boc-Leu-Gly concentrate->end experimental_workflow_crystallization start Partially Purified Boc-Leu-Gly dissolve Dissolve in minimal Ethyl Acetate start->dissolve add_hexane Add Hexane until turbid dissolve->add_hexane crystallize Allow to Crystallize add_hexane->crystallize filter Filter Crystals crystallize->filter wash Wash with cold Hexane filter->wash dry Dry under Vacuum wash->dry end High-Purity Boc-Leu-Gly dry->end experimental_workflow_flash_chromatography start Crude/Partially Purified Boc-Leu-Gly sample_prep Prepare Sample (Dry Load) start->sample_prep column_equilibration Equilibrate Column sample_prep->column_equilibration load_sample Load Sample column_equilibration->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (HPLC) collect_fractions->analyze pool Pool Pure Fractions analyze->pool isolate Isolate Product pool->isolate end Purified Boc-Leu-Gly isolate->end experimental_workflow_rphplc start Crude/Partially Purified Boc-Leu-Gly sample_prep Dissolve and Filter Sample start->sample_prep column_equilibration Equilibrate C18 Column sample_prep->column_equilibration inject Inject Sample column_equilibration->inject elute Elute with Gradient inject->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (Analytical HPLC) collect_fractions->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end High-Purity Boc-Leu-Gly lyophilize->end

References

Troubleshooting & Optimization

How to improve low yield in Boc-Leu-Gly coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Boc-Leu-Gly coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in Boc-Leu-Gly coupling reactions?

Low yields in this specific coupling are often attributed to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the leucine (B10760876) residue can physically obstruct the approach of the activated carboxyl group to the amino group of glycine (B1666218), slowing down or impeding the formation of the peptide bond.[1][2][3] Other contributing factors can include suboptimal coupling reagents, poor solvation of reactants, reagent degradation, or incomplete deprotection of the glycine residue if it's part of a larger peptide chain on a solid support.[1]

Q2: Which coupling reagents are most effective for a sterically hindered coupling like Boc-Leu?

For sterically hindered amino acids, standard carbodiimide (B86325) reagents like DCC or DIC alone may be inefficient.[1][3] More potent activating agents are recommended to improve reaction rates and yields. Onium salt-based reagents (uronium/aminium) such as HBTU, HATU, and HCTU, or phosphonium-based reagents like PyBOP, are generally more effective for these challenging couplings.[1][2][3][4] The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to carbodiimide reactions can also significantly improve efficiency.[1][5]

Q3: How can I minimize the risk of racemization during the coupling step?

Racemization, the loss of stereochemical integrity, is a critical concern in peptide synthesis.[1] To minimize this side reaction:

  • Use appropriate bases: Employ non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in the minimum necessary amount.[1] Avoid stronger, less hindered bases like triethylamine (B128534) (TEA).[1]

  • Choose the right additives: Reagents that generate HOBt or OxymaPure esters in situ are known to suppress racemization.[1][5]

  • Control the temperature: Running the reaction at a lower temperature (e.g., 0°C) can help minimize racemization, though it may require a longer reaction time.[1][6]

Q4: What are the optimal solvents for Boc-Leu-Gly coupling?

The choice of solvent is critical for ensuring proper solvation of the reactants. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally excellent choices for both solution-phase and solid-phase peptide synthesis (SPPS) due to their strong solvating properties.[1] Dichloromethane (DCM) can also be used, particularly for carbodiimide-mediated couplings.[1][7] It is crucial to use high-purity, anhydrous (water-free) solvents to prevent hydrolysis of activated intermediates and other side reactions.[1][8]

Q5: How can I monitor the reaction to know if the coupling is complete?

For solid-phase synthesis, the Kaiser test (or ninhydrin (B49086) test) is a widely used qualitative method to detect the presence of unreacted primary amines (like the N-terminus of glycine).[1][8][9] A positive result (intense blue color on the resin beads) indicates an incomplete coupling, while a negative result (yellow or colorless beads) suggests the reaction is complete.[9][10] For both solid-phase and solution-phase synthesis, quantitative analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used to precisely determine the extent of product formation and identify any side products or deletion sequences.[10]

Troubleshooting Guide

This section addresses specific issues encountered during Boc-Leu-Gly coupling.

Issue 1: Low or No Product Yield

This is the most common problem, often stemming from the steric bulk of the Boc-Leu residue.

Potential CauseRecommended Solution(s)
Steric Hindrance The bulky Boc group and leucine side chain are impeding the reaction.[1][2]
Suboptimal Reagents The chosen coupling reagent is not potent enough, or the reagents have degraded due to improper storage (e.g., exposure to moisture).[1][8]
Poor Solvation Reactants are not adequately dissolved, or the resin (in SPPS) is not properly swollen.[1]
Incomplete Deprotection (SPPS) The N-terminal protecting group (e.g., Fmoc or a previous Boc group) on the glycine residue was not fully removed before the coupling step.[1][2]
Issue 2: Presence of Deletion Sequences or Significant Side Products

The appearance of impurities, such as peptides missing the leucine residue or diastereomers, indicates an incomplete or problematic reaction.

Potential CauseRecommended Solution(s)
Incomplete Coupling The Boc-Leu failed to couple completely to the N-terminus of glycine, leading to deletion sequences in the final product.[1]
Significant Racemization The base used is too strong or used in excess, or the coupling reagent is highly reactive without a racemization suppressant.[1][11]
N-acylurea Formation With carbodiimide reagents (DCC, DIC), the activated intermediate can rearrange to a stable, unreactive N-acylurea.[12][13]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
Reagent ClassExamplesRelative Efficacy for Hindered CouplingsKey Advantages & Disadvantages
Carbodiimides DIC, DCC, EDC[5]ModerateAdvantages: Cost-effective. Disadvantages: Often requires longer reaction times or double coupling for hindered residues.[14] Can cause side reactions (N-acylurea formation, dehydration of Asn/Gln) if used without additives like HOBt.[5][7][12]
Phosphonium Salts BOP, PyBOP[4][5]HighAdvantages: Very efficient with minimal racemization.[5] Disadvantages: BOP produces highly carcinogenic hexamethylphosphoramide (B148902) (HMPA) as a byproduct.[5][11] PyBOP is a safer alternative.
Uronium/Aminium Salts HBTU, HATU, HCTU, COMU[4][5]Very HighAdvantages: Highly efficient with fast reaction rates.[3][5] HATU is considered a gold standard for difficult couplings.[3] COMU is a safer, non-explosive alternative.[3][13] Disadvantages: More expensive. Can cause guanidinylation of the free amine if used in excess or with prolonged pre-activation.[3][7]

Experimental Protocols

Protocol 1: Standard Coupling using DIC/HOBt (SPPS)

This protocol is a starting point for coupling Boc-Leu onto a glycine-loaded resin.

  • Resin Preparation: Swell the glycine-loaded resin in DMF (10 mL per gram of resin) for at least 30 minutes in a reaction vessel.

  • Deprotection (if applicable): If the glycine N-terminus is protected, perform the appropriate deprotection step (e.g., with TFA for a Boc group or piperidine (B6355638) for an Fmoc group) and wash the resin thoroughly. Confirm deprotection with a Kaiser test.[1]

  • Reagent Preparation: In a separate vessel, dissolve Boc-L-Leucine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: a. Add the Boc-Leu/HOBt solution to the swollen, deprotected resin. b. Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension. c. Shake or agitate the mixture at room temperature for 2-4 hours. For difficult couplings, this time can be extended to 12-24 hours.[12]

  • Monitoring: After the designated time, take a small sample of resin beads, wash them, and perform a Kaiser test to check for completeness.[1]

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

Protocol 2: High-Efficiency Coupling using HATU (SPPS)

This protocol is recommended when standard methods yield poor results.

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Reagent Preparation (Pre-activation): a. In a separate vessel, dissolve Boc-L-Leucine (3 equivalents) and HATU (2.9 equivalents) in DMF. b. Add a non-nucleophilic base, such as DIEA (6 equivalents), to the solution.[14] c. Allow the mixture to pre-activate by stirring for 1-5 minutes at room temperature.[14]

  • Coupling Reaction: Add the pre-activated solution to the resin. Shake or agitate the mixture at room temperature for 1-2 hours.

  • Monitoring & Washing: Follow steps 5 and 6 from Protocol 1. If the Kaiser test is still positive, a second coupling (double couple) can be performed with fresh reagents.[1]

Protocol 3: The Kaiser (Ninhydrin) Test

This test detects free primary amines on the solid support.

  • Sample Preparation: Place a small sample of resin beads (approx. 5 mg) in a small glass test tube. Wash the beads with ethanol (B145695) and then DMF.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:[9]

    • Reagent A: Potassium cyanide (KCN) in pyridine.

    • Reagent B: Ninhydrin in n-butanol.

    • Reagent C: Phenol in n-butanol.

  • Heating: Heat the test tube at 110-120°C for 5 minutes.[10]

  • Observation & Interpretation:

    • Intense Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (incomplete coupling).[9]

    • Yellow or Colorless Beads/Solution: Negative result. Indicates the absence of free primary amines (complete coupling).[9]

Visualizations

Peptide_Coupling_Mechanism reactant reactant intermediate intermediate product product reagent reagent BocLeu Boc-Leu-OH (Carboxylic Acid) ActivatedEster Activated Intermediate (e.g., O-acylisourea, OBt-ester) BocLeu->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., DIC, HATU) CouplingReagent->ActivatedEster Dipeptide Boc-Leu-Gly-R (Coupled Dipeptide) ActivatedEster->Dipeptide Coupling (Nucleophilic Attack) Byproduct Byproducts ActivatedEster->Byproduct Glycine H-Gly-R (Amine) Glycine->Dipeptide

Caption: General mechanism of peptide bond formation.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node solution_node solution_node end_node end_node start Start: Low Boc-Leu-Gly Yield kaiser_test Is Kaiser test positive after coupling? start->kaiser_test strong_reagent Is coupling reagent potent (e.g., HATU)? kaiser_test->strong_reagent Yes (incomplete) re_evaluate Re-evaluate yield kaiser_test->re_evaluate No (complete) check_reagents Are reagents/solvents fresh and anhydrous? strong_reagent->check_reagents Yes switch_reagent Switch to HATU, HCTU, or COMU strong_reagent->switch_reagent No double_couple Perform Double Coupling with fresh reagents check_reagents->double_couple Yes use_fresh Use fresh, anhydrous reagents and solvents check_reagents->use_fresh No increase_time Increase reaction time and/or temperature double_couple->increase_time switch_reagent->re_evaluate use_fresh->re_evaluate increase_time->re_evaluate success Success: Yield Improved re_evaluate->success

Caption: Troubleshooting workflow for low-yield Boc-Leu-Gly couplings.

References

Preventing racemization during Boc-Leu-Gly activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the activation of Boc-Leu-Gly and the prevention of racemization of the leucine (B10760876) residue.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Boc-Leu-Gly activation?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid.[1] In the context of Boc-Leu-Gly activation, the chiral center of concern is the α-carbon of the leucine residue. Although the C-terminal glycine (B1666218) is achiral, the activation of its carboxyl group can lead to the formation of an oxazolone (B7731731) intermediate. This intermediate can cause the abstraction of the α-proton from the preceding leucine residue, leading to a loss of its defined stereochemistry (L-form) and the formation of a mixture of L- and D-isomers.[2]

Q2: Why is preventing racemization of the leucine residue in Boc-Leu-Gly important?

A2: The biological activity of peptides is highly dependent on their specific three-dimensional structure, which is determined by the sequence and chirality of their constituent amino acids. The presence of the D-leucine diastereomer can lead to a significant reduction or complete loss of the desired biological activity, and it can also make purification of the final peptide more challenging.

Q3: Which factors primarily contribute to leucine racemization during Boc-Leu-Gly activation?

A3: Several factors can promote racemization of the leucine residue:

  • Coupling Reagents: Highly reactive coupling reagents can increase the rate of oxazolone formation.[3]

  • Base: The choice and amount of base are critical. Strong, non-sterically hindered bases can readily abstract the α-proton of the leucine residue.[4]

  • Activation Time: Prolonged pre-activation of the Boc-Leu-Gly dipeptide before the addition of the nucleophile increases the opportunity for racemization.[5]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can influence the reaction rates and the stability of intermediates that lead to racemization.

Q4: What are the recommended coupling reagents to minimize leucine racemization?

A4: For minimizing racemization, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) should be used in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][6] Phosphonium and aminium/uronium reagents like HBTU, HATU, and HCTU are also effective, especially when used with additives, as they promote rapid coupling, which can reduce the time for racemization to occur.[7][8]

Q5: Which bases are preferred for low-racemization coupling of Boc-Leu-Gly?

A5: It is recommended to use weaker or sterically hindered bases. N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are generally preferred over more basic and less hindered options like N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Significant amount of D-Leu diastereomer detected in the final product. Inappropriate coupling reagent and/or lack of additive. Use a carbodiimide (B86325) (DIC) in combination with an additive like HOBt or Oxyma. Alternatively, use a uronium/phosphonium reagent such as HATU or HCTU.[6][7][8]
Use of a strong, non-sterically hindered base. Switch to a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.
Prolonged pre-activation time. Minimize the time between the activation of Boc-Leu-Gly and the addition of the amine component. Ideally, perform an in situ activation.
High reaction temperature. Perform the coupling reaction at a lower temperature, such as 0 °C, and then allow it to slowly warm to room temperature.
Low coupling efficiency and incomplete reaction. Steric hindrance. Use a more powerful coupling reagent like HATU.[8] Consider a "double coupling" by repeating the coupling step with fresh reagents.
Peptide aggregation. Switch the solvent from DMF to NMP.[9] Consider microwave-assisted synthesis to disrupt secondary structures.
Difficulty in purifying the final peptide to remove the D-Leu diastereomer. Similar chromatographic behavior of diastereomers. Optimize the coupling conditions to minimize the formation of the diastereomer in the first place. If separation is necessary, employ chiral chromatography for purification.[10][11]

Data on Leucine Racemization with Various Coupling Reagents

The following table summarizes the approximate percentage of D-isomer formation for a penultimate leucine residue during peptide coupling under different activation conditions. The data is compiled from studies on similar peptide fragments and serves as a comparative guide.

Coupling Reagent/AdditiveBaseTemperature (°C)Approximate % D-Leu IsomerCitation(s)
DIC/HOBtNMM0 to RT< 2%[6]
DIC/OxymaNMM0 to RT< 1%[3]
HBTUDIEART2-5%[7]
HATUNMM/DIEART< 2%[8]
HCTUDIEART1-3%[7]

Note: The exact percentage of racemization can vary depending on the specific reaction conditions, including solvent, concentration, and the nature of the coupling partner.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Boc-Leu-Gly-OH using DIC/HOBt

This protocol describes a standard and cost-effective method for activating Boc-Leu-Gly-OH while minimizing racemization of the leucine residue.

Materials:

  • Boc-Leu-Gly-OH

  • Amino acid or peptide with a free amine group (H-Xxx-R)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Boc-Leu-Gly-OH (1.0 equivalent) and HOBt (1.0 equivalent) in DMF.

  • Neutralization: If the amine component (H-Xxx-R) is a hydrochloride salt, add NMM (1.0 equivalent) to the reaction mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add DIC (1.05 equivalents) to the cooled solution and stir for 5-10 minutes.

  • Coupling: Add the amine component (H-Xxx-R, 1.0 equivalent) to the activated mixture.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Filter off the diisopropylurea precipitate.

    • Dilute the filtrate with ethyl acetate (B1210297) or DCM.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica (B1680970) gel.

Protocol 2: Chiral HPLC Analysis of Leucine Racemization

This protocol outlines a general procedure for determining the percentage of D-leucine in the synthesized peptide.

Materials:

  • Synthesized peptide

  • 6N HCl

  • Chiral HPLC column (e.g., CROWNPAK CR(+), or a teicoplanin-based column)[10]

  • Appropriate mobile phase (typically an acidic aqueous solution with an organic modifier like methanol (B129727) or acetonitrile)

  • HPLC system with a UV detector

Procedure:

  • Hydrolysis: Place a small sample of the purified peptide in a hydrolysis tube with 6N HCl. Seal the tube under vacuum and heat at 110 °C for 24 hours.

  • Sample Preparation: After hydrolysis, remove the HCl under vacuum. Dissolve the resulting amino acid mixture in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase.

    • Inject the sample onto the column.

    • Run the HPLC analysis under isocratic conditions.

    • Monitor the elution of L-leucine and D-leucine using a UV detector. The D-isomer typically has a different retention time than the L-isomer.

  • Quantification: Determine the percentage of the D-leucine isomer by integrating the peak areas of the L- and D-leucine peaks.

Visualizations

Racemization_Mechanism cluster_activation Activation cluster_pathways Reaction Pathways Boc-Leu-Gly-OH Boc-Leu-Gly-OH Activated_Intermediate Activated_Intermediate Boc-Leu-Gly-OH->Activated_Intermediate Coupling Reagent Desired_Peptide Desired_Peptide Activated_Intermediate->Desired_Peptide + Amine Component (Desired Pathway) Oxazolone Oxazolone Activated_Intermediate->Oxazolone Intramolecular Cyclization (Side Reaction) Racemized_Leucine Racemized_Leucine Oxazolone->Racemized_Leucine Base-catalyzed α-proton abstraction

Caption: Mechanism of Leucine Racemization during Boc-Leu-Gly Activation.

Experimental_Workflow Start Start Dissolve Dissolve Boc-Leu-Gly-OH and Additive (e.g., HOBt) in DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Activate Add Coupling Reagent (e.g., DIC) Cool->Activate Couple Add Amine Component Activate->Couple React Stir at 0 °C to RT Couple->React Workup Work-up and Purification React->Workup Analyze Analyze for Racemization (Chiral HPLC) Workup->Analyze End End Analyze->End

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection with TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group using trifluoroacetic acid (TFA). The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure complete and efficient deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection?

Incomplete removal of the Boc protecting group is a frequent issue that can arise from several factors, leading to impurities and, in the case of solid-phase peptide synthesis (SPPS), deletion products.[1] Key causes include:

  • Insufficient Acid Concentration or Reaction Time : The cleavage of the Boc group is an acid-catalyzed process.[2] If the concentration of trifluoroacetic acid (TFA) is too low or the reaction time is too short, the deprotection may not proceed to completion.[3] The rate of cleavage often exhibits a second-order dependence on the acid concentration, meaning even a small decrease in acid strength can significantly slow the reaction.[4]

  • Poor Resin Swelling (in SPPS) : For solid-phase synthesis, the resin must be adequately swollen for the deprotection reagents to access the peptide chains. In some cases, 100% TFA may cause less resin swelling compared to a 55% TFA solution in dichloromethane (B109758) (DCM), which can lead to lower purity.[1][5]

  • Steric Hindrance : Amino acids with bulky side chains or N-methylated amino acids can sterically hinder the approach of the acid, slowing down the cleavage of the Boc group.[3]

  • Problematic Amino Acid Residues : Certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to Boc deprotection under standard conditions, which can lead to the formation of deletion products.[1][6]

  • Reagent Degradation : The TFA used should be fresh and stored properly, as contamination with water can reduce its effective acidity.[3]

Q2: How can I detect and monitor incomplete Boc deprotection?

Monitoring the progress of the deprotection reaction is crucial for a successful synthesis. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) : These are highly effective methods for quantitatively tracking the reaction.[7] By analyzing small aliquots at different time points, you can observe the disappearance of the Boc-protected starting material and the appearance of the deprotected product peak.[8] LC-MS can also identify side products.

  • Kaiser Test (Ninhydrin Test) : This is a sensitive qualitative colorimetric assay used in SPPS to detect the presence of free primary amines on the resin.[1] A positive result (intense blue color) indicates successful removal of the Boc group, while a negative result (yellow or colorless beads) suggests that the Boc group is still attached.[1][3]

  • Thin-Layer Chromatography (TLC) : A quick and common method to qualitatively observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a different Rf value.[3][7] Ninhydrin (B49086) can be used as a stain to visualize the free amine product.[7]

  • ¹H NMR Spectroscopy : This technique provides definitive evidence of deprotection by monitoring the disappearance of the characteristic singlet of the Boc group's tert-butyl protons, which appears around 1.4-1.5 ppm.[7][4]

Q3: What are the recommended standard conditions for Boc deprotection, and what can I change if it's incomplete?

For standard substrates, a solution of 20-50% TFA in DCM is typically effective.[9] A common procedure involves a reaction time of 1-2 hours at room temperature. If you detect incomplete deprotection, consider the following adjustments:

  • Increase TFA Concentration : Gradually increase the concentration of TFA. In some cases, neat (100%) TFA may be used, but be aware that this can reduce resin swelling in SPPS.[1][5]

  • Extend Reaction Time : Increase the reaction time and continue to monitor the reaction's progress.[3] For sterically hindered substrates, extended times may be necessary.[7]

  • Increase Temperature : Gently increasing the reaction temperature (e.g., to 40°C) can increase the deprotection rate, but this may also promote side reactions, so careful monitoring is essential.[7][8]

  • Switch to a Stronger Acid System : For particularly resistant substrates, switching to a stronger acidic system, such as 4M HCl in dioxane, can be effective.[7][8]

Q4: When should I use scavengers during Boc deprotection?

The deprotection of the Boc group generates a reactive tert-butyl cation.[1][10] This cation is a powerful electrophile that can lead to side reactions by alkylating nucleophilic residues, particularly sensitive amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[8][10][11]

Scavengers are nucleophilic compounds added to the deprotection solution to "trap" these carbocations and prevent unwanted side product formation.[8][10]

  • When to Use : Scavengers are crucial when your peptide or molecule contains susceptible residues (Trp, Met, Cys, Tyr).[1][10]

  • Common Scavengers : A widely used general-purpose scavenger cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[2][10] TIS is an excellent carbocation scavenger.[10] For Tryptophan-containing peptides, 1,2-ethanedithiol (B43112) (EDT) is highly effective.[10]

Data Presentation

The following table summarizes various conditions for Boc deprotection using TFA. The effectiveness of a particular condition can be sequence-dependent.

Condition IDTFA ConcentrationSolventTimeTemperatureScavengersNotes
A25%DCM2 hRoom TempNoneA mild condition for acid-sensitive substrates.[12]
B50%DCM1-2 hRoom TempNoneStandard condition for many substrates.[7]
C55%DCM30 minRoom TempAs neededFound to give higher purity than 100% TFA in a comparative SPPS study due to better resin swelling.[1][5]
D100% (Neat)None5-30 minRoom TempAs neededVery fast but can cause poor resin swelling in SPPS.[1][5]
E95%None2-4 hRoom Temp2.5% TIS, 2.5% H₂OA standard cleavage cocktail for SPPS to minimize side reactions.[2][10]
F2 equivalentsIonic Liquid~10 min110-130°CNoneA rapid method using high temperature and catalytic TFA.[13]

Mandatory Visualization

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation cluster_side_reaction Side Reaction Prevention Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + TFA (H⁺) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tBu⁺ tBu_Cation tert-Butyl Cation (Reactive) Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Trapping Amine_Salt Amine TFA Salt (Final Product) Free_Amine->Amine_Salt + TFA Scavenger Scavenger (e.g., TIS, H₂O)

Troubleshooting_Workflow Start Start: Boc Deprotection Reaction Monitor Monitor Reaction (HPLC, LC-MS, TLC, Kaiser Test) Start->Monitor Check_Completion Is Deprotection Complete? Monitor->Check_Completion Troubleshoot Incomplete Deprotection Detected Check_Completion->Troubleshoot No Workup Proceed to Work-up Check_Completion->Workup Yes Increase_Time Increase Reaction Time Troubleshoot->Increase_Time Increase_TFA Increase TFA Concentration Troubleshoot->Increase_TFA Increase_Temp Increase Temperature Troubleshoot->Increase_Temp Change_Acid Use Stronger Acid (e.g., 4M HCl/Dioxane) Troubleshoot->Change_Acid Increase_Time->Monitor Re-evaluate Increase_TFA->Monitor Re-evaluate Increase_Temp->Monitor Re-evaluate Change_Acid->Monitor Re-evaluate

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution with TFA/DCM

This protocol is suitable for a wide range of Boc-protected amines in solution.

  • Materials :

    • Boc-protected compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure :

    • Dissolve the Boc-protected compound in anhydrous DCM (approx. 0.1–0.5 M) in a round-bottom flask.[2]

    • Cool the solution to 0°C using an ice bath.[2]

    • Slowly add an equal volume of TFA to the solution to achieve a 50% TFA/DCM mixture.[7]

    • Stir the reaction mixture at room temperature. For standard substrates, 1-2 hours is typical.[7]

    • Monitor the reaction's progress using TLC or LC-MS.[7]

    • Upon completion, remove the solvent and excess TFA under reduced pressure.[7]

    • For work-up, neutralize the resulting amine TFA salt by dissolving the residue in an organic solvent (e.g., DCM or EtOAc) and washing with a saturated aqueous solution of sodium bicarbonate.[7]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[7]

Protocol 2: Monitoring Deprotection by Analytical HPLC

This protocol allows for the quantitative assessment of the deprotection reaction.

  • Materials :

    • Aliquots from the deprotection reaction

    • Quenching solution (e.g., cold diethyl ether)

    • HPLC system with a C18 reverse-phase column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Procedure :

    • At designated time points (e.g., 5, 15, 30, and 60 minutes) during the deprotection reaction, withdraw a small aliquot of the reaction mixture (or resin for SPPS, approx. 2-5 mg).[1]

    • Immediately quench the reaction by adding the aliquot to a microcentrifuge tube containing cold diethyl ether to precipitate the peptide/product.[1]

    • Centrifuge the tube to pellet the product, carefully decant the ether, and allow the residual ether to evaporate.[1]

    • Re-dissolve the dried product in a suitable solvent for HPLC analysis (e.g., a mixture of Mobile Phase A and B).

    • Analyze the sample by HPLC, monitoring the decrease in the starting material peak area and the increase in the product peak area over time.[1]

Protocol 3: The Kaiser Test (for SPPS)

This protocol is a qualitative test for the presence of free primary amines on a resin support.[1]

  • Materials :

    • Peptide-resin beads (a few mg)

    • Reagent A: 16.5 mg/mL KCN in distilled water, diluted 1:49 with pyridine.[1]

    • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[1]

    • Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[1]

    • Small test tube, heating block or water bath (110°C)

  • Procedure :

    • Place a small sample of the peptide-resin (1-5 mg) in a small glass test tube.

    • Add 2-3 drops of each Reagent A, B, and C to the test tube.[1]

    • Heat the test tube at 110°C for 5 minutes.[1]

    • Observe the color of the beads and the solution.

      • Intense Blue Beads and Solution : Positive result, indicating the presence of free primary amines and successful deprotection.[1]

      • Yellow or Colorless Beads and Solution : Negative result, indicating incomplete or failed deprotection.[1]

References

Managing peptide aggregation in sequences containing Leu-Gly

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Managing Peptide Aggregation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding peptide aggregation, with a specific focus on sequences containing the Leu-Gly motif.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing Leu-Gly motifs prone to aggregation? A1: Peptide aggregation is a complex process influenced by both intrinsic and extrinsic factors. The Leu-Gly motif contributes to this tendency due to the properties of its constituent amino acids:

  • Leucine (Leu): As a hydrophobic amino acid, Leucine promotes intermolecular associations to minimize its exposure to aqueous environments.[1] Peptides with a high content of hydrophobic residues are generally more susceptible to aggregation.[2][3]

  • Glycine (B1666218) (Gly): Glycine's lack of a side chain provides significant conformational flexibility to the peptide backbone. This flexibility can facilitate the adoption of secondary structures, such as β-sheets, which are common precursors to aggregation.[2] The combination of hydrophobic residues with glycine is known to induce β-sheet packing.[2]

Q2: What are the primary factors that drive the aggregation of these peptides? A2: Aggregation is driven by a combination of factors:

  • Intrinsic Factors: These are properties of the peptide itself, including the primary amino acid sequence, overall hydrophobicity, and net charge at a given pH.[4][5] The presence of aggregation-prone regions (APRs), which are short, highly hydrophobic sequences, is a major determinant.[4]

  • Extrinsic Factors: These are environmental conditions, such as peptide concentration, pH, temperature, ionic strength of the solution, and the type of solvent used.[4][6] Interfaces, like the air-water interface, can also promote aggregation.[4]

Q3: At what stages of my experimental workflow can aggregation occur? A3: Aggregation is not limited to the final solution; it can occur at multiple stages of peptide handling and synthesis:

  • During Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation can hinder coupling and deprotection steps, leading to lower yields and purity.[1][7]

  • Post-Synthesis Processing: Changes in the solvent environment during cleavage from the resin and subsequent purification by HPLC can trigger precipitation.[1]

  • Lyophilization and Reconstitution: The lyophilization process can promote the formation of aggregated structures that are subsequently difficult to dissolve.[1]

  • In Solution: Aggregation is a common issue when preparing stock solutions or diluting the peptide into aqueous buffers for experiments, especially if conditions like pH or concentration are not optimal.[1]

Q4: How can I detect and characterize peptide aggregation? A4: A variety of biophysical techniques can be used to detect and characterize aggregates of different sizes and morphologies:

  • Visual Inspection: The simplest method, useful for detecting large, visible precipitates or turbidity.[8]

  • UV-Vis Spectroscopy: Can be used to measure turbidity as an initial indicator of aggregation.[9]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, making it excellent for detecting soluble oligomers and larger aggregates.[1][8][10]

  • Thioflavin T (ThT) Fluorescence Assay: A widely used method to detect the formation of β-sheet-rich structures, such as amyloid fibrils.[1][11]

  • Circular Dichroism (CD) and FTIR Spectroscopy: These techniques provide information about the secondary structure of the peptide, allowing for the detection of a transition to β-sheet conformations, which is a hallmark of fibrillar aggregation.[9][11]

  • Electron Microscopy (TEM/AFM): Provides high-resolution images of aggregate morphology, allowing for the direct visualization of fibrils or amorphous aggregates.[11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield or Purity During Solid-Phase Peptide Synthesis (SPPS)
  • Possible Cause: On-resin aggregation is preventing efficient coupling or Fmoc-deprotection. Peptides with stretches of hydrophobic amino acids are particularly difficult to synthesize.[7]

  • Solutions:

    • Optimize Synthesis Chemistry:

      • Solvent Choice: Switch from standard solvents to more polar options like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO) to improve solvation.[1]

      • Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-75°C) to disrupt intermolecular hydrogen bonding.[1]

      • Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structure formation.[1]

    • Incorporate "Structure-Breaking" Dipeptides:

      • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue, you can substitute it and the preceding amino acid with a pseudoproline dipeptide. This temporarily introduces a kink in the peptide backbone, disrupting aggregation. The native sequence is restored during final cleavage.[12]

      • Dmb-Gly Dipeptides: For sequences containing Gly, especially adjacent to hydrophobic residues, substituting the Gly and the preceding residue with a Dmb (2,4-dimethoxybenzyl) dipeptide can prevent aggregation.[7][12]

Issue 2: Peptide is Insoluble or Precipitates Upon Reconstitution
  • Possible Cause: The peptide's hydrophobicity, coupled with potentially suboptimal solvent conditions (e.g., pH near the isoelectric point), is causing it to aggregate and fall out of solution.[13][14]

  • Solutions (Follow in order):

    • Start with Water: Attempt to dissolve a small amount of peptide in sterile, distilled water. Sonication can aid dissolution.[3]

    • Adjust pH:

      • Determine if your peptide is acidic (net charge < 0) or basic (net charge > 0) at neutral pH.

      • For acidic peptides , try dissolving in a basic buffer (e.g., ammonium (B1175870) bicarbonate, pH > 8).[3][13]

      • For basic peptides , try dissolving in a dilute acidic solution (e.g., 10% acetic acid).[5][15] The goal is to work at a pH at least 1-2 units away from the peptide's isoelectric point (pI).[14]

    • Use an Organic Co-Solvent:

      • If the peptide remains insoluble, dissolve it in a minimal amount of a pure organic solvent like DMSO or DMF to create a concentrated stock.[3][13]

      • Slowly add this concentrated stock to your aqueous buffer while vortexing to prevent immediate precipitation.[1]

      • Caution: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[13]

    • Use Denaturants (Last Resort): For extremely aggregation-prone peptides, dissolve them in a solution containing 6M guanidine (B92328) hydrochloride or 8M urea. This solution will need to be diluted or dialyzed for most biological applications.[15]

Issue 3: Peptide Solution Becomes Cloudy or Forms Precipitate Over Time
  • Possible Cause: The peptide is physically unstable under the current storage or experimental conditions, leading to slow aggregation.[5]

  • Solutions:

    • Optimize Storage Conditions:

      • Store peptide solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13][16] For short-term storage (days), 4°C may be acceptable.[16]

      • Use low-protein-binding vials to minimize surface adsorption, which can act as a nucleation site for aggregation.[16]

    • Optimize Buffer Composition:

      • pH: Ensure your buffer has sufficient capacity to maintain a stable pH that is far from the peptide's pI.[5]

      • Ionic Strength: The effect of salt can be complex. Systematically vary the salt concentration (e.g., NaCl) to find conditions that minimize aggregation.[14]

    • Add Stabilizing Excipients:

      • Consider adding excipients to your buffer to enhance peptide stability. Their selection is critical for developing a stable formulation.[5] Common examples are listed in the data table below.

Quantitative Data Summary

The following tables provide general guidance on factors affecting peptide stability. Optimal conditions should be determined empirically for each specific peptide.

Table 1: General Effect of pH on Peptide Stability (Illustrative Example) Based on principles for Ac-Pro-Leu-Gly-OH, representing potential degradation over 30 days at 25°C.[16]

pHEstimated % Degradation (after 30 days)Remarks
3.05%Increased risk of acid-catalyzed hydrolysis.
4.02%Generally a stable pH range for many peptides.
5.0<1%Often near the point of maximum stability.
6.0<1%Often near the point of maximum stability.
7.03%Risk of deamidation for sequences containing Asn or Gln increases.
8.08%Increased risk of base-catalyzed degradation and deamidation.
9.015%High pH significantly increases the rate of base-catalyzed reactions.

Table 2: General Effect of Temperature on Peptide Stability in Solution (Illustrative Example) Based on principles for Ac-Pro-Leu-Gly-OH at a stable pH (e.g., pH 5.0).[16]

TemperatureEstimated % Degradation (after 30 days)Remarks
-80°C<1% (long-term)Recommended for long-term storage of aliquots.
-20°C<1%Suitable for medium to long-term storage. Avoid freeze-thaw cycles.[13]
4°C1-2%Suitable for short-term storage (days to a week).[16]
25°C5-10%Significant degradation can occur; not recommended for storage.
37°C>20%Rapid degradation; relevant for stability in biological assays.

Table 3: Common Excipients Used to Prevent Peptide Aggregation [5]

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars/PolyolsMannitol, Sucrose5% - 10% (w/v)Stabilize the native peptide structure via preferential exclusion.
Amino AcidsArginine, Glycine50 - 250 mMCan suppress aggregation by interacting with hydrophobic regions.
SurfactantsPolysorbate 20/800.01% - 0.1% (w/v)Prevent surface adsorption and can stabilize the peptide in solution.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Fibril Detection

This protocol is used to monitor the formation of β-sheet-rich amyloid-like fibrils.[1]

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of Thioflavin T (ThT) in sterile, nuclease-free water. Store this stock protected from light at 4°C.

    • Prepare the peptide solution by first dissolving the lyophilized powder in an appropriate solvent (e.g., minimal DMSO) and then diluting it into the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the peptide solution to the desired final concentration. Include a buffer-only control well.

    • Add ThT from the stock solution to each well to a final concentration of 10-25 µM.

    • Seal the plate to prevent evaporation.

  • Measurement:

    • Incubate the plate in a plate reader at a constant temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation.

    • Measure fluorescence intensity at regular time intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.[11]

  • Data Analysis:

    • Plot fluorescence intensity versus time. A sigmoidal curve with a significant increase in fluorescence is indicative of amyloid fibril formation.

Protocol 2: Characterizing Aggregates by Dynamic Light Scattering (DLS)

This protocol allows for the measurement of the size distribution of peptide aggregates in solution.[1]

  • Sample Preparation:

    • Prepare a concentrated stock solution of the peptide in a suitable organic solvent (e.g., DMSO) to ensure it is fully monomeric (e.g., 1-5 mM).

    • Filter the stock solution through a 0.02 µm syringe filter to remove any dust or pre-existing insoluble aggregates.

    • Dilute the filtered stock solution into the desired aqueous buffer (which should also be filtered) to the final working concentration. It is critical to add the peptide stock to the buffer while vortexing to minimize immediate precipitation.[1]

  • Measurement:

    • Transfer the final peptide solution to a clean DLS cuvette.

    • Equilibrate the sample at the desired temperature in the DLS instrument.

    • Perform the DLS measurement according to the instrument's software instructions.

  • Data Analysis:

    • Analyze the resulting correlation function to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI).

    • A monomodal peak with a small radius and low PDI suggests a homogenous, monomeric sample. The appearance of larger species or an increase in PDI over time indicates aggregation.[10]

Visualizations

G Diagram 1: Troubleshooting Workflow for Peptide Dissolution start Lyophilized Peptide step1 Attempt to dissolve in sterile water or buffer start->step1 check1 Is the solution clear? step1->check1 step2 Adjust pH away from pI (Acidic buffer for basic peptide, Basic buffer for acidic peptide) check1->step2 No success Peptide Solubilized check1->success Yes check2 Is the solution clear? step2->check2 step3 Dissolve in minimal organic solvent (e.g., DMSO), then add dropwise to vortexing aqueous buffer check2->step3 No check2->success Yes check3 Is the solution clear? step3->check3 step4 Use denaturants (e.g., 6M GdnHCl, 8M Urea) - Requires downstream removal - check3->step4 No check3->success Yes fail Insoluble Aggregate step4->fail

Caption: Troubleshooting workflow for solubilizing aggregation-prone peptides.

G Diagram 2: Experimental Workflow for Aggregation Analysis cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Interpretation prep Prepare peptide solution in desired buffer and incubation conditions (T, pH) dls DLS (Size Distribution, Oligomer Detection) prep->dls Time points (t=0, t=x) tht ThT Assay (β-Sheet Fibril Formation Kinetics) prep->tht Time points (t=0, t=x) cd Circular Dichroism (Secondary Structure Changes) prep->cd Time points (t=0, t=x) tem TEM / AFM (Morphology Visualization) prep->tem Endpoint analysis results Characterize Aggregation State: - Size & Polydispersity - Kinetics of Formation - Structural Conformation - Fibrillar vs. Amorphous dls->results tht->results cd->results tem->results

Caption: General workflow for the biophysical characterization of peptide aggregation.

G Diagram 3: Factors Influencing Peptide Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Aggregation Peptide Aggregation Sequence Amino Acid Sequence (e.g., Leu-Gly content) Sequence->Aggregation Hydrophobicity Hydrophobicity Sequence->Hydrophobicity Charge Net Charge / pI Sequence->Charge Structure Propensity for β-Sheet Formation Sequence->Structure Hydrophobicity->Aggregation Charge->Aggregation Structure->Aggregation Concentration Peptide Concentration Concentration->Aggregation pH Solution pH pH->Aggregation Temperature Temperature Temperature->Aggregation IonicStrength Ionic Strength / Salts IonicStrength->Aggregation Solvent Solvent / Excipients Solvent->Aggregation

Caption: Key intrinsic and extrinsic factors that drive peptide aggregation.

References

Identifying and minimizing side products in Boc-Leu-Gly synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of Boc-Leu-Gly.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products encountered during Boc-Leu-Gly synthesis?

A1: The most common side products in Boc-Leu-Gly synthesis are the formation of the diastereomer (Boc-D-Leu-Gly), diketopiperazine (cyclo(Leu-Gly)), and deletion peptides resulting from incomplete coupling. Racemization of the leucine (B10760876) residue is a significant concern that leads to the formation of the Boc-D-Leu-Gly diastereomer.[1] Diketopiperazine formation is another prevalent issue, especially in solution-phase synthesis, arising from the intramolecular cyclization of the dipeptide.[2][3][4]

Q2: How can I detect the presence of these side products?

A2: The most effective method for detecting and quantifying side products in your Boc-Leu-Gly synthesis is High-Performance Liquid Chromatography (HPLC).[1][5] Chiral HPLC can be used to separate and quantify the desired L-Leu diastereomer from the undesired D-Leu diastereomer. Reversed-phase HPLC can separate the desired dipeptide from byproducts like diketopiperazine and unreacted starting materials. Mass spectrometry (MS) should be used in conjunction with HPLC to confirm the identity of the observed peaks.

Q3: Which coupling reagents are recommended to minimize racemization?

A3: The choice of coupling reagent is critical in minimizing racemization. For Boc-amino acids, carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) when used with an additive such as 1-Hydroxybenzotriazole (HOBt) are effective in suppressing racemization.[6] Newer generation uronium/aminium salt-based reagents like HBTU and HATU can also be efficient, but the choice of base and reaction conditions must be carefully controlled to prevent epimerization.[6][7] For particularly sensitive couplings, phosphonium-based reagents like PyBOP may offer advantages.[6]

Q4: What is diketopiperazine formation and how can it be minimized?

A4: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide ester or acid to form a stable six-membered ring, resulting in the loss of the desired linear peptide.[2][3][4] This is particularly favorable for dipeptides with a C-terminal glycine (B1666218). To minimize DKP formation, it is advisable to use a shorter coupling time and to avoid basic conditions for extended periods. In solid-phase synthesis, the choice of resin and linker can also influence the extent of this side reaction. For solution-phase synthesis, performing the reaction at lower temperatures can also be beneficial.

Troubleshooting Guides

Problem: High levels of Boc-D-Leu-Gly diastereomer detected by chiral HPLC.
Possible Cause Solution
Inappropriate Coupling Reagent/Additive Use a coupling reagent known for low racemization, such as DCC/HOBt or DIC/HOBt.[6] Avoid using strong bases in large excess.
Prolonged Activation Time Minimize the pre-activation time of the Boc-Leu-OH before adding the glycine nucleophile. The activated species is prone to racemization over time.
High Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). Elevated temperatures can increase the rate of racemization.
Excessive Base If a base is required, use a sterically hindered and weaker base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) in stoichiometric amounts.
Problem: Significant peak corresponding to cyclo(Leu-Gly) observed in HPLC/MS.
Possible Cause Solution
Extended Reaction Time at Room Temperature or Elevated Temperature Reduce the overall reaction time. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting materials are consumed. Perform the reaction at a lower temperature (e.g., 0 °C).
Use of a Non-hindered Base If a base is necessary, opt for a sterically hindered base to disfavor the intramolecular cyclization.
Inappropriate Solvent The choice of solvent can influence the rate of diketopiperazine formation. Aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used.
Problem: Incomplete coupling leading to the presence of unreacted Boc-Leu-OH and Glycine.
Possible Cause Solution
Insufficient Activation of Boc-Leu-OH Ensure the coupling reagent is of high quality and used in the correct stoichiometry (typically a slight excess).
Steric Hindrance While less of an issue for glycine, ensure proper mixing and sufficient reaction time. Consider a more powerful coupling reagent like HATU if steric hindrance is suspected with other residues.
Poor Solubility of Reagents Ensure all reagents are fully dissolved in the reaction solvent before proceeding. Sonication can aid in dissolving reagents.

Quantitative Data on Side Product Formation

The following table summarizes typical side product formation under different coupling conditions. Please note that these are representative values and actual results may vary based on specific experimental parameters.

Coupling ReagentBaseTemperature (°C)Boc-D-Leu-Gly (%)cyclo(Leu-Gly) (%)Boc-Leu-Gly Yield (%)
DCC/HOBtNMM0 - 25< 2< 5> 90
HBTUDIEA253 - 5< 3> 90
HATUDIEA252 - 4< 3> 92
PyBOPDIEA25< 3< 4> 91

Data is compiled from general knowledge of peptide synthesis and the relative performance of coupling reagents.

Experimental Protocols

Protocol 1: Synthesis of Boc-Leu-Gly-OMe using DCC/HOBt

This protocol describes a general procedure for the solution-phase synthesis of Boc-Leu-Gly-OMe.

Materials:

  • Boc-Leu-OH

  • Glycine methyl ester hydrochloride (Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Gly-OMe·HCl (1.0 eq) and HOBt (1.1 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add NMM (1.1 eq) dropwise to the solution.

  • In a separate flask, dissolve Boc-Leu-OH (1.05 eq) in DCM.

  • Add the Boc-Leu-OH solution to the reaction mixture.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash the solid with cold DCM.

  • Combine the filtrates and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction pathway for Boc-Leu-Gly synthesis and the formation of key side products.

Boc_Leu_Gly_Synthesis BocLeu Boc-Leu-OH ActivatedLeu Activated Boc-Leu* BocLeu->ActivatedLeu Coupling Reagent Gly Gly-OMe BocLeuGly Boc-Leu-Gly-OMe (Desired Product) Gly->BocLeuGly Peptide Bond Formation ActivatedLeu->BocLeuGly Peptide Bond Formation

Caption: Main reaction pathway for Boc-Leu-Gly synthesis.

Side_Product_Formation ActivatedLeu Activated Boc-Leu RacemizedLeu Racemized Activated Boc-D-Leu ActivatedLeu->RacemizedLeu Base/Heat BocDLeuGly Boc-D-Leu-Gly-OMe (Diastereomer) RacemizedLeu->BocDLeuGly + Gly-OMe BocLeuGly Boc-Leu-Gly-OMe DKP cyclo(Leu-Gly) (Diketopiperazine) BocLeuGly->DKP Intramolecular Cyclization

References

Technical Support Center: Optimizing Boc-Leu-Gly Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time and efficiency of Boc-Leu-Gly coupling.

Frequently Asked Questions (FAQs)

Q1: What makes the Boc-Leu-Gly coupling a relatively straightforward reaction?

The coupling of Boc-L-Leucine to Glycine (or a Glycine residue) is generally considered to be a high-yielding and relatively fast reaction. This is due to two main factors:

  • Minimal steric hindrance from Glycine: Glycine is the simplest amino acid with only a hydrogen atom as its side chain, which presents no steric bulk to hinder the approach of the activated Boc-L-Leucine.

  • Moderate steric hindrance from Leucine: While Leucine has a bulky isobutyl side chain, it is not β-branched like Valine or Isoleucine. This means the steric hindrance is further from the reaction center (the α-carbon), making it less likely to significantly slow down the coupling reaction under standard conditions.[1][2]

Q2: What are the most common coupling reagents for Boc-Leu-Gly synthesis?

For a straightforward coupling like Boc-Leu-Gly, a variety of coupling reagents can be used effectively. The choice often depends on factors like cost, desired reaction time, and prevention of side reactions. Common choices include:

  • Carbodiimides (DCC, DIC): Often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® to increase efficiency and suppress racemization.[3][4][5] Dicyclohexylcarbodiimide (DCC) is suitable for solution-phase synthesis, while Diisopropylcarbodiimide (DIC) is preferred for solid-phase peptide synthesis (SPPS) as its urea (B33335) byproduct is more soluble.[3]

  • Onium Salts (HBTU, HATU, HCTU, PyBOP): These reagents are highly efficient and lead to rapid coupling times, often completing reactions in minutes.[3][4] They are particularly useful for ensuring a high coupling efficiency and are standard in many automated peptide synthesizers.[6] HATU is generally considered one of the most efficient coupling reagents.[4]

Q3: How can I monitor the completion of the Boc-Leu-Gly coupling reaction?

In solid-phase peptide synthesis (SPPS), the completion of the coupling reaction can be monitored using qualitative colorimetric tests on a small sample of resin beads. The most common method is the Kaiser test (ninhydrin test) .[1][2]

  • Positive Result (Blue/Purple beads): Indicates the presence of unreacted primary amines (the N-terminus of Glycine), meaning the coupling is incomplete.

  • Negative Result (Yellow/Colorless beads): Indicates that the primary amines have been acylated, suggesting the coupling reaction is complete.

For solution-phase synthesis, reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q4: What is the impact of solvent choice on the Boc-Leu-Gly coupling reaction?

The solvent plays a critical role in both solid-phase and solution-phase synthesis.

  • For SPPS: The solvent must effectively swell the resin to ensure that the reactive sites are accessible. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent solvating solvents and are commonly used.[5][7] Dichloromethane (DCM) is also frequently used, particularly in Boc chemistry protocols.[8]

  • For Solution-Phase Synthesis: The solvent must dissolve all reactants. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices.[9]

Using high-purity, anhydrous solvents is crucial to prevent side reactions.[2]

Troubleshooting Guide

Symptom / Issue Potential Cause(s) Recommended Action(s)
Slow or Incomplete Coupling (Positive Kaiser test after expected reaction time)1. Insufficient Reagent Equivalents: Not enough Boc-L-Leucine or coupling reagent was used. 2. Reagent Degradation: Coupling reagents, particularly phosphonium (B103445) and uronium salts, can be sensitive to moisture. The Boc-L-Leucine may also be of poor quality. 3. Poor Resin Swelling/Solvation (SPPS): The solvent is not adequately swelling the resin, making reactive sites inaccessible.[1] 4. Low Reaction Temperature: The reaction may be running too cold, slowing the kinetics.1. Perform a Double Coupling: Wash the resin and repeat the coupling step with a fresh solution of activated Boc-L-Leucine.[1][2] 2. Use Fresh Reagents: Ensure all reagents are fresh, anhydrous, and have been stored correctly. 3. Optimize Solvent: Switch to a better solvating solvent like NMP or a DMF/DCM mixture.[2] Ensure the resin is fully swollen before coupling. 4. Increase Temperature: Gently increase the reaction temperature (e.g., to 30-40°C), but monitor for potential side reactions.[2][7]
Low Yield of Boc-Leu-Gly Dipeptide 1. Incomplete Coupling: As described above, leading to deletion sequences. 2. Side Reactions: Although less common for this sequence, side reactions can occur. For example, the formation of N-acylurea from carbodiimide (B86325) reagents.[10] 3. Premature Cleavage (SPPS): The peptide may be prematurely cleaved from the resin if cleavage conditions are inadvertently met.1. Ensure Complete Coupling: Use a more potent coupling reagent like HATU or HCTU and confirm completion with a Kaiser test.[5][11] 2. Use Additives: When using carbodiimides (DCC/DIC), always include an additive like HOBt or OxymaPure to improve efficiency and minimize side reactions.[7] 3. Review Cleavage Protocol: Ensure the correct cleavage cocktail and conditions are used for the specific resin type.
Presence of Side Products (e.g., Racemization) 1. Inappropriate Base: Using a strong, non-hindered base can lead to racemization of the L-Leucine. 2. Excessive Activation Time: Allowing the Boc-L-Leucine to be "pre-activated" for too long before adding it to the amine can increase the risk of side reactions. 3. High Reaction Temperature: Elevated temperatures can increase the rate of racemization.[2]1. Use a Hindered Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[5] 2. Minimize Pre-activation Time: Add the activated amino acid to the reaction mixture shortly after activation (e.g., 1-2 minutes).[11] 3. Control Temperature: Run the reaction at room temperature or 0°C if racemization is a concern.[7]

Quantitative Data Summary

The following tables provide a general comparison of common coupling conditions. Exact times and yields can vary based on specific experimental conditions (solid-phase vs. solution-phase, scale, etc.).

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings (Applicable to Boc-Leu-Gly)

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95%Very FastLowHighly efficient for ensuring complete coupling. Should be used with a non-nucleophilic base like DIEA.[11]
HBTU Aminium/Uronium Salt90-95%FastLowA cost-effective and reliable option for routine and challenging couplings.[11]
PyBOP Phosphonium Salt90-95%FastLowByproducts are generally less problematic than those from older phosphonium reagents.[11]
DIC/HOBt Carbodiimide/Additive85-90%ModerateModerateA classic and economical choice. The use of HOBt is crucial to suppress racemization.[11]

Table 2: General Reaction Times for Boc-Amino Acid Coupling

Coupling MethodTypical Reaction Time
HBTU/HATU Activation15 - 60 minutes
DIC/HOBt Activation1 - 2 hours
Symmetric Anhydride1 - 2 hours

Note: Reaction times should always be confirmed by a completion test like the Kaiser test in SPPS.

Experimental Protocols

Protocol 1: Boc-Leu-Gly Coupling using DIC/HOBt (Solid-Phase)

  • Resin Preparation: Swell the Glycine-loaded resin (e.g., Gly-Wang resin) in Dichloromethane (DCM) (10 mL per gram of resin) for 1 hour.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes.

    • Drain and repeat the 50% TFA/DCM treatment for 20 minutes.[8]

    • Wash the resin with DCM (3x), Isopropanol (2x), and DMF (5x).[8][11]

  • Neutralization: Treat the resin with 10% DIEA in DMF (v/v) for 5 minutes. Repeat this step. Wash the resin with DMF (5x).[11]

  • Coupling:

    • In a separate vessel, dissolve Boc-L-Leucine (3 equivalents based on resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add the amino acid/HOBt solution to the swollen, neutralized resin.

    • Add DIC (3 equivalents) to the resin suspension.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

Protocol 2: Boc-Leu-Gly-OMe Coupling using HBTU (Solution-Phase)

  • Reactant Preparation:

    • Dissolve Glycine methyl ester hydrochloride (1 equivalent) in a mixture of DCM and DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add N-ethylmorpholine or DIEA (2.2 equivalents) to neutralize the hydrochloride salt.

  • Activation and Coupling:

    • In a separate flask, dissolve Boc-L-Leucine (1.1 equivalents), HBTU (1.1 equivalents), and HOBt (1.1 equivalents, optional but recommended) in DMF.

    • Add DIEA (2.2 equivalents) to this mixture and allow it to pre-activate for 2 minutes.

    • Add the activated Boc-L-Leucine solution to the cooled Glycine methyl ester solution.

  • Reaction: Stir the mixture at 0°C for 45 minutes, then allow it to warm to room temperature and stir for an additional 2-5 hours.[9]

  • Workup:

    • Filter any precipitated urea byproduct.

    • Dilute the filtrate with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with an acidic aqueous solution (e.g., 1M HCl or KHSO₄ solution), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Boc-Leu-Gly-OMe by crystallization or column chromatography.

Visualizations

G Troubleshooting Workflow for Incomplete Boc-Leu-Gly Coupling start Perform Boc-Leu-Gly Coupling kaiser_test Perform Kaiser Test start->kaiser_test result Test Result? kaiser_test->result negative Negative (Yellow) result->negative Complete positive Positive (Blue) result->positive Incomplete proceed Proceed to Next Step (Deprotection) negative->proceed troubleshoot Troubleshoot positive->troubleshoot recouple Recouple with Fresh Reagents troubleshoot->recouple First Action change_reagent Switch to Stronger Coupling Reagent (e.g., HATU) troubleshoot->change_reagent If Recoupling Fails optimize_cond Optimize Conditions (Solvent, Temperature) troubleshoot->optimize_cond Alternative cap Cap Unreacted Amines (Final Option) troubleshoot->cap If Still Fails recouple->kaiser_test change_reagent->kaiser_test optimize_cond->kaiser_test cap->proceed

Caption: Troubleshooting logic for an incomplete Boc-Leu-Gly coupling.

G General Workflow for Boc-SPPS cluster_cycle SPPS Cycle A Start: Gly-Resin B 1. Boc Deprotection (50% TFA/DCM) A->B C Wash & Neutralize (DCM, IPA, DMF, DIEA) B->C D 2. Coupling (Boc-Leu + Reagents) C->D E Wash (DMF, DCM) D->E F End: Boc-Leu-Gly-Resin E->F

Caption: A simplified workflow for a single cycle in Boc-SPPS.

References

How to remove dicyclohexylurea (DCU) after DCC coupling of Boc-Leu-Gly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of dicyclohexylurea (DCU), a common byproduct, following the N,N'-dicyclohexylcarbodiimide (DCC) mediated coupling of Boc-Leu-Gly.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of DCU from the reaction mixture.

Problem 1: DCU precipitates upon reaction completion, but filtration is slow or inefficient.

  • Possible Cause: The precipitated DCU particles may be too fine, leading to clogging of the filter paper.

  • Solution:

    • Use a filtration aid such as Celite®. A small pad of Celite® over the filter paper can help trap fine particles.[1]

    • Gently scrape the surface of the filter cake during filtration to expose a fresh surface.

    • Consider using a Büchner funnel with a vacuum to expedite the process.[1]

Problem 2: A significant amount of DCU remains in the filtrate after initial filtration.

  • Possible Cause: The solubility of DCU in the reaction solvent may be higher than anticipated. The precipitation of DCU is not always immediate.[2]

  • Solution:

    • Concentrate the reaction mixture and redissolve the residue in a solvent where DCU has lower solubility, such as diethyl ether or cold acetonitrile, then re-filter.[3][4][5]

    • Cool the filtrate in an ice bath or refrigerator to further decrease the solubility of DCU and induce more precipitation, followed by a second filtration.[3][6]

Problem 3: The final peptide product is contaminated with DCU after solvent evaporation.

  • Possible Cause: Incomplete removal during the initial workup steps. DCU can sometimes co-crystallize with the desired product.[1]

  • Solution:

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which the peptide is soluble but DCU has lower solubility upon cooling (e.g., ethyl acetate (B1210297), ethanol).[3][6] Allow the solution to cool slowly to promote the crystallization of the pure peptide, leaving the majority of the DCU in the mother liquor.

    • Solvent Trituration/Washing: Wash the solid crude product with a solvent in which DCU is sparingly soluble, such as cold diethyl ether or acetonitrile.[6][7]

    • Acid Wash: If the Boc-protected peptide is stable to mild acid, wash the organic solution with a dilute acid like 0.5 N hydrochloric acid or 10% citric acid solution.[3] This can help remove any remaining basic impurities and may also help to precipitate more DCU.

    • Chromatography: If other methods fail, column chromatography is a reliable method for separating the peptide from DCU.[4][6] Using an eluent system that completely dissolves DCU, such as one containing chloroform (B151607), can prevent its gradual elution across all fractions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for removing DCU after a DCC coupling reaction?

A1: The primary strategy relies on the low solubility of DCU in many organic solvents.[8][9] The most common approach is to filter the reaction mixture to remove the precipitated DCU. Subsequent purification steps may include cooling to induce further precipitation, solvent washes, recrystallization, or chromatography to remove any remaining traces.

Q2: In which solvents is DCU least soluble?

A2: DCU has low solubility in many common organic solvents, particularly non-polar ones.[3] Acetonitrile and diethyl ether are frequently used to precipitate and wash away DCU.[3][7] It is also sparingly soluble in dichloromethane (B109758) (DCM) and chloroform, often precipitating out of these reaction solvents.[3] Its solubility in water is very low.[10][11]

Q3: Can I use an acid wash to remove DCU?

A3: An acid wash (e.g., with dilute HCl) is primarily intended to remove unreacted amines and other basic impurities.[3] While it can sometimes help to precipitate more DCU, it does not directly dissolve and remove it into the aqueous layer.[6] Care must be taken to ensure your Boc-protected peptide is stable under acidic conditions.

Q4: Are there alternative coupling agents that avoid the formation of insoluble byproducts?

A4: Yes, water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common alternatives.[6][12] The urea (B33335) byproduct of EDC is water-soluble and can be easily removed with an aqueous workup. Another option is N,N'-Diisopropylcarbodiimide (DIC), whose urea derivative is more soluble in organic solvents and can often be removed by extraction.[6]

Q5: How can I confirm that all the DCU has been removed from my Boc-Leu-Gly product?

A5: The purity of your final product can be assessed using analytical techniques such as:

  • Thin Layer Chromatography (TLC): Compare the purified product to a sample of pure DCU.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic signals of the cyclohexyl groups of DCU will be absent in the 1H NMR spectrum of the pure peptide.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to detect any remaining DCU impurity.[13][14]

Data Presentation

Table 1: Solubility of Dicyclohexylurea (DCU) in Common Solvents

SolventSolubilityReference
WaterVery low (<1%)[10][11]
Diethyl EtherSparingly soluble[3][7]
AcetonitrileSparingly soluble, especially when cold[3][5]
Dichloromethane (DCM)Sparingly soluble, often precipitates[3]
ChloroformSoluble[4][5]
Ethyl AcetateSoluble, but can be used for recrystallization[3]
EthanolSoluble, especially when hot[10][15]
AcetoneSoluble[10]
Dimethyl Sulfoxide (DMSO)Soluble[10]

Note: "Sparingly soluble" indicates that while there is some solubility, it is low enough to be useful for precipitation and filtration, especially upon cooling.

Experimental Protocols

Protocol 1: DCU Removal by Filtration and Precipitation

  • Initial Filtration: After the DCC coupling of Boc-Leu-Gly is complete, as monitored by TLC, filter the reaction mixture through a Büchner funnel to remove the bulk of the precipitated DCU.[8]

  • Wash the Filter Cake: Wash the collected DCU on the filter with a small amount of the cold reaction solvent to recover any entrained product.[1]

  • Concentrate the Filtrate: Combine the filtrates and concentrate under reduced pressure.

  • Induce Further Precipitation: Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate. Cool the solution in an ice bath for 15-30 minutes to precipitate any remaining DCU.[3]

  • Second Filtration: Filter the cold suspension through a fresh filter paper to remove the additional DCU.

  • Final Workup: The resulting filtrate containing the Boc-Leu-Gly can then be subjected to a standard aqueous workup (e.g., washing with dilute acid, saturated sodium bicarbonate, and brine) before drying and final solvent evaporation.

Protocol 2: DCU Removal by Column Chromatography

  • Initial Filtration: Perform an initial filtration of the reaction mixture as described in Protocol 1 to remove the majority of the DCU.

  • Prepare the Sample: Concentrate the filtrate to obtain the crude product. Dissolve the crude material in a minimum volume of the chromatography eluent.

  • Column Preparation: Pack a silica (B1680970) gel column with an appropriate solvent system. For protected dipeptides, a gradient of ethyl acetate in hexanes is a common starting point.

  • Elution: Load the sample onto the column and begin elution. It is advisable to use an eluent system where DCU is fully soluble (e.g., containing a small amount of a more polar solvent like methanol (B129727) or even chloroform if necessary and compatible) to ensure it elutes cleanly and does not smear across multiple fractions.[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure Boc-Leu-Gly product, free from DCU.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

DCU_Removal_Workflow cluster_reaction DCC Coupling Reaction cluster_workup Purification cluster_troubleshooting Troubleshooting Reaction Boc-Leu-Gly Coupling in DCM or THF Filtration Initial Filtration Reaction->Filtration DCU Precipitates Concentration Concentrate Filtrate Filtration->Concentration Precipitation Cooling / Add Anti-Solvent (e.g., Ether) Concentration->Precipitation Filtration2 Second Filtration Precipitation->Filtration2 Aqueous_Workup Aqueous Wash (Acid/Base) Filtration2->Aqueous_Workup Final_Product Pure Boc-Leu-Gly Aqueous_Workup->Final_Product Chromatography Column Chromatography Aqueous_Workup->Chromatography Chromatography->Final_Product

Caption: Workflow for the removal of DCU by filtration and precipitation.

Logic_Tree_DCU_Removal Start Crude Product after DCC Coupling Q1 Is DCU precipitated? Start->Q1 Filtration Filter Reaction Mixture Q1->Filtration Yes Precipitate Concentrate & Precipitate (Cooling/Anti-solvent) Q1->Precipitate No Q2 Is filtrate clean by TLC? Filtration->Q2 Workup Proceed to Aqueous Workup Q2->Workup Yes Q2->Precipitate No Chromatography Column Chromatography Q2->Chromatography Persistent Impurity End Pure Product Workup->End Precipitate->Filtration Chromatography->End

Caption: Decision tree for selecting the appropriate DCU removal method.

References

Technical Support Center: Troubleshooting Poor Solubility of Protected Peptide Fragments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility of protected peptide fragments encountered during chemical peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of my protected peptide fragment?

A1: The solubility of protected peptide fragments is influenced by several factors:

  • Amino Acid Composition: A high percentage of hydrophobic amino acids (e.g., Val, Ile, Leu, Ala, Phe, Trp) is a major contributor to poor solubility.[1][2]

  • Peptide Length: Longer peptide chains have a greater tendency to aggregate and precipitate.[2]

  • Protecting Groups: The protecting groups on the amino acid side chains mask polar functionalities, increasing the overall hydrophobicity of the peptide fragment.

  • Secondary Structure Formation: During synthesis, peptide chains can fold into secondary structures like β-sheets, leading to intermolecular aggregation and reduced solubility.

  • On-Resin Aggregation: Aggregation of peptide chains on the solid support during synthesis can lead to the final fragment having poor solubility characteristics.

Q2: My protected peptide fragment is insoluble in standard solvents like DMF and NMP. What should I do first?

A2: When facing solubility issues, a systematic approach is recommended:

  • Start with a small amount: Always test the solubility on a small portion of your lyophilized peptide before attempting to dissolve the entire batch.[1][3]

  • Use common solvents: Attempt to dissolve the peptide in standard solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (B87167) (DMSO).[1][4][5]

  • Agitation: Vigorously vortex or sonicate the mixture. Sonication can help break up peptide aggregates.[1][5]

  • Gentle Heating: Carefully warm the solution to 30-40°C. This can improve the solubility of some peptides, but be cautious as excessive heat can cause degradation.[1]

  • Test a range of solvents: If the peptide remains insoluble, test a wider range of solvents with varying polarities and hydrogen bonding properties.

Q3: How can I predict if my peptide sequence is likely to have solubility problems?

A3: While it's difficult to predict solubility with certainty, several indicators suggest a higher risk of poor solubility:

  • A high content of hydrophobic and β-branched amino acids (Val, Ile, Thr).

  • Alternating hydrophobic and hydrophilic residues in the sequence.

  • Peptide length exceeding 15-20 amino acids.

  • Several computational tools can analyze a peptide sequence and predict its tendency to aggregate.

Q4: What are solubility-enhancing tags, and how do they work?

A4: Solubility-enhancing tags are short peptide sequences or small proteins that are attached to the target peptide to improve its solubility.[6][7][8] They generally work by:

  • Increasing Net Charge: Tags rich in charged amino acids (like Arginine or Lysine) increase the electrostatic repulsion between peptide chains, preventing aggregation.[6]

  • Disrupting Secondary Structures: The presence of a tag can sterically hinder the formation of intermolecular β-sheets.

  • Improving Solvation: The hydrophilic nature of the tag can improve the overall solvation of the protected peptide fragment.

Troubleshooting Guide: Enhancing Peptide Fragment Solubility

This guide provides a structured approach to resolving solubility issues with protected peptide fragments.

Table 1: Solvent Selection for Poorly Soluble Protected Peptides
SolventPolarityPropertiesRecommended for
Dimethylformamide (DMF) Polar aproticGood general solvent for peptide synthesis.Initial solubility testing.
N-Methyl-2-pyrrolidone (NMP) Polar aproticStronger solvent than DMF, can disrupt aggregation.Peptides insoluble in DMF.
Dimethyl sulfoxide (DMSO) Polar aproticExcellent solvent for a wide range of peptides.Highly hydrophobic peptides. Note: Avoid with Cys, Met, Trp due to oxidation risk.[1][4]
Dichloromethane (DCM) Non-polarOften used in combination with other solvents.-
Trifluoroethanol (TFE) Polar proticCan disrupt secondary structures.Peptides prone to β-sheet formation.
Hexafluoroisopropanol (HFIP) Polar proticVery strong solvent for highly aggregated peptides.Extremely difficult sequences.
"Magic Mixture" (DCM/DMF/NMP 1:1:1) MixedCombines the properties of three powerful solvents.Severely aggregated peptides.
Table 2: Quantitative Data on Solubility Enhancement
MethodExample Peptide/ProteinEnhancementReference
Solubility-Enhancing Tag (3-Lysine) Minibody100-fold increase in aqueous solubility[6]
Solubility-Enhancing Tag (Arg-tag) Bovine pancreatic trypsin inhibitorIncreased solubility compared to untagged protein[6]
Disordered Peptide Tag (D3-DP00592) GFP-GFIL4 (aggregation-prone protein)Increased solubility from 0.6% to 61%[7][8]
Disordered Peptide Tag (D4-DP01038) GFP-GFIL4 (aggregation-prone protein)Increased solubility from 0.6% to 46%[7][8]
Disordered Peptide Tag YagA (insoluble E. coli protein)Increased solubility from 52% to 90%[7][8]
Disordered Peptide Tag YdiU (insoluble E. coli protein)Increased solubility from 27% to 93%[7][8]
Disordered Peptide Tag I-SceI (restriction enzyme)Increased solubility from 24% to 75%[7][8]

Experimental Protocols

Protocol 1: Standardized Solubility Testing

Objective: To systematically determine the solubility of a protected peptide fragment in various solvents.

Materials:

  • Lyophilized protected peptide fragment

  • Microcentrifuge tubes (1.5 mL)

  • Selection of solvents (DMF, NMP, DMSO, TFE, HFIP)

  • Vortex mixer

  • Sonicator bath

  • Heating block or water bath

Methodology:

  • Preparation: Weigh 1-2 mg of the lyophilized peptide into several separate microcentrifuge tubes.

  • Solvent Addition: To the first tube, add a calculated volume of the primary solvent (e.g., DMF) to achieve a target concentration (e.g., 5 mg/mL).

  • Vortexing: Vortex the tube vigorously for 1 minute.

  • Sonication: Place the tube in a sonicator bath for 5-10 minutes.

  • Gentle Heating: If the peptide is still not dissolved, heat the solution to 30-40°C for 10-15 minutes.

  • Visual Inspection: Observe the solution against a dark background. A clear solution indicates that the peptide is soluble at that concentration. If particulates are visible, the peptide is not fully dissolved.

  • Systematic Testing: If the peptide is insoluble, repeat steps 2-6 with different solvents from Table 1 in separate tubes. If the peptide is soluble, you can perform serial dilutions to determine the approximate solubility limit.

Protocol 2: Chaotropic Salt Wash for On-Resin Aggregation

Objective: To disrupt secondary structures and improve the solvation of an aggregating peptide-resin during Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Peptide-resin exhibiting signs of aggregation (e.g., shrinking, slow reaction kinetics)

  • DMF

  • Chaotropic salt solution (e.g., 0.4 M LiCl in DMF)

  • SPPS reaction vessel

Methodology:

  • Resin Preparation: After the Fmoc-deprotection step and subsequent DMF washes, drain the solvent from the peptide-resin.

  • Chaotropic Wash: Add the chaotropic salt solution to the resin (approximately 10 mL per gram of resin).

  • Agitation: Gently agitate the resin slurry for 15-30 minutes.

  • Draining: Drain the chaotropic salt solution.

  • Thorough Washing: Wash the resin extensively with DMF (5-7 times) to completely remove the chaotropic salt, as it can interfere with the subsequent coupling reaction.

  • Proceed with Coupling: Proceed with the amino acid coupling step as usual.

Protocol 3: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Objective: To utilize microwave energy to accelerate coupling and deprotection steps, particularly for difficult or aggregation-prone sequences.

Materials:

  • Microwave peptide synthesizer

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Activator base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • SPPS grade solvents (DMF, DCM)

Methodology (General Guidelines - consult your synthesizer's manual for specific programming):

  • Resin Swelling: Swell the resin in DMF for 15-30 minutes.

  • Fmoc Deprotection:

    • Add the deprotection solution to the resin.

    • Apply microwave irradiation (e.g., 30-50 Watts, ramp to 75°C, hold for 3-5 minutes).

    • Drain and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare the activated amino acid solution by mixing the Fmoc-amino acid, coupling reagent, and activator base in DMF.

    • Add the activated amino acid solution to the resin.

    • Apply microwave irradiation (e.g., 25-40 Watts, ramp to 90°C, hold for 5-10 minutes).

    • Drain the coupling solution.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

Visualizations

Troubleshooting Workflow for Poor Peptide Solubility

Troubleshooting Workflow for Poor Peptide Solubility Troubleshooting Workflow for Poor Peptide Solubility start Insoluble Protected Peptide Fragment solvent_test Solubility Test (DMF, NMP, DMSO) start->solvent_test agitation Vortex / Sonicate solvent_test->agitation No soluble Peptide Soluble solvent_test->soluble Yes heating Gentle Heating (< 40°C) agitation->heating No agitation->soluble Yes strong_solvents Test Stronger Solvents (TFE, HFIP, Magic Mixture) heating->strong_solvents No heating->soluble Yes strong_solvents->soluble Yes insoluble Still Insoluble strong_solvents->insoluble No synthesis_strategies Consider Alternative Synthesis Strategies insoluble->synthesis_strategies solubility_tags Use Solubility- Enhancing Tags synthesis_strategies->solubility_tags backbone_protection Incorporate Backbone Protection synthesis_strategies->backbone_protection

Caption: A logical workflow for troubleshooting poor solubility of protected peptide fragments.

Mechanism of Solubility-Enhancing Tags

Mechanism of Solubility-Enhancing Tags Mechanism of Solubility-Enhancing Tags cluster_untagged Without Solubility-Enhancing Tag cluster_tagged With Solubility-Enhancing Tag peptide1 Hydrophobic Peptide Fragment aggregation Aggregation (β-sheet formation) peptide1->aggregation peptide2 Hydrophobic Peptide Fragment peptide2->aggregation repulsion Electrostatic Repulsion & Improved Solvation tagged_peptide1 Tagged Peptide Fragment (+ve charge) tagged_peptide1->repulsion tagged_peptide2 Tagged Peptide Fragment (+ve charge) tagged_peptide2->repulsion

Caption: How solubility-enhancing tags prevent peptide aggregation through electrostatic repulsion.

References

Technical Support Center: TFA Cleavage of Tryptophan-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of scavenger cocktails for the trifluoroacetic acid (TFA) cleavage of tryptophan (Trp)-containing peptides. It includes troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems observed during the TFA cleavage of peptides containing tryptophan residues.

Problem 1: Mass spectrometry results indicate modification of Tryptophan residues (e.g., alkylation, oxidation).

  • Cause: The indole (B1671886) side chain of tryptophan is highly susceptible to alkylation by carbocations generated from protecting groups (e.g., t-butyl) and the resin linker during TFA treatment. It can also be oxidized.[1]

  • Solution:

    • Protect the Indole Ring: The most effective strategy is to use Fmoc-Trp(Boc)-OH during peptide synthesis. The Boc (tert-butyloxycarbonyl) group protects the indole nitrogen, significantly reducing side reactions.[1]

    • Optimize Scavenger Cocktail: Employ a scavenger cocktail specifically designed to protect Trp. Triisopropylsilane (TIS) is highly effective at scavenging trityl cations.[1] Including scavengers like water, thioanisole, or 1,2-ethanedithiol (B43112) (EDT) can also minimize side reactions.[2] A common cocktail is TFA/TIS/Water (95:2.5:2.5). For peptides with multiple sensitive residues, more complex cocktails may be necessary.[3]

Problem 2: The crude peptide shows a significant amount of side-products, even with scavengers.

  • Cause: The choice of resin linker or other amino acid protecting groups can influence tryptophan modification. For instance, peptides synthesized on Wang resin have been reported to cause alkylation of the Trp indole nucleus by the linker itself.[4] The presence of arginine protected with Mtr, Pmc, or Pbf can also lead to the sulfonation of tryptophan.

  • Solution:

    • Resin and Protecting Group Strategy: For Trp-containing peptides, consider using a resin less prone to side reactions. If Arg(Pmc/Pbf) is present, ensure the cleavage time is sufficient for complete deprotection, and use a robust scavenger cocktail.

    • Two-Step Cleavage: For complex peptides, a two-step cleavage protocol can be beneficial. An initial treatment with a milder TFA concentration followed by a higher concentration can sometimes improve results.[5]

Problem 3: Low peptide yield after cleavage and precipitation.

  • Cause: The peptide may not precipitate efficiently in cold ether if it is short, highly hydrophobic, or if the volume of ether is insufficient.[1][6] Incomplete cleavage from the resin can also lead to low yield.[7]

  • Solution:

    • Optimize Precipitation: Increase the volume of cold diethyl ether (at least a 10-fold excess) and ensure it is pre-chilled to -20°C or colder.[1][6] If precipitation is still poor, try a mixture of ether and hexane.

    • Confirm Cleavage Completion: Before precipitation, you can perform a small-scale test to ensure the cleavage is complete. A post-cleavage Kaiser test on the resin can indicate the presence of remaining peptide.[7] If cleavage is incomplete, extend the reaction time or use a stronger cleavage cocktail.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of scavengers in the TFA cleavage of Trp-containing peptides?

A1: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to trap highly reactive carbocations that are generated from the acid-labile side-chain protecting groups and the resin linker.[2][3] The electron-rich indole ring of tryptophan is a prime target for these electrophilic carbocations, leading to unwanted alkylation. Scavengers effectively "quench" these reactive species, preventing them from modifying the peptide.[1]

Q2: Which scavengers are most effective for protecting tryptophan?

A2: A combination of scavengers is often the most effective approach.

  • Triisopropylsilane (TIS): Excellent for scavenging t-butyl and trityl cations.[1]

  • Water: Helps to hydrolyze t-butyl cations.

  • Thioanisole: A soft nucleophile that can trap various carbocations.

  • 1,2-Ethanedithiol (EDT): A strong reducing agent that can also act as a scavenger.

  • Phenol: Can act as a scavenger for carbocations.

Q3: Can the choice of protecting group for tryptophan eliminate the need for scavengers?

A3: Using Fmoc-Trp(Boc)-OH during synthesis is the most effective way to prevent many side reactions involving the indole nitrogen.[1] However, it is still highly recommended to use a scavenger cocktail during TFA cleavage. Carbocations are generated from other protected amino acids and the linker, which can still potentially modify other parts of the tryptophan side chain or other sensitive residues in the peptide.

Q4: How long should the TFA cleavage reaction be for a Trp-containing peptide?

A4: The optimal cleavage time depends on the specific peptide sequence, the protecting groups used, and the resin linker. A general guideline is 1 to 3 hours at room temperature.[8] However, for peptides with multiple arginine residues protected by Pmc or Pbf, longer cleavage times may be necessary.[8][9] It is always advisable to perform a small-scale trial cleavage to determine the optimal time for a new peptide.

Scavenger Cocktail Compositions for Trp-Containing Peptides

The following table summarizes common scavenger cocktails used for the TFA cleavage of peptides, with a focus on those suitable for sequences containing tryptophan.

Reagent Name/CompositionKey Scavengers & ComponentsRecommended Use Cases
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TISGeneral purpose for peptides without highly sensitive residues.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTRecommended for peptides containing combinations of sensitive residues like Cys, Met, Trp, and Tyr.[8]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for Trp-containing peptides, especially those synthesized on PAL or BAL resins, to minimize reattachment of the peptide to the linker.[8][9]
TFA/Thioanisole/EDT 95% TFA, 2.5% Thioanisole, 2.5% EDTA common cocktail for general peptide cleavage, offering protection for Trp and other sensitive residues.

Experimental Protocols

General Protocol for TFA Cleavage of a Trp-Containing Peptide

  • Resin Preparation: After solid-phase peptide synthesis is complete, thoroughly wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail by carefully mixing the components. For example, to prepare 10 mL of Reagent R, combine 9.0 mL TFA, 0.5 mL thioanisole, 0.3 mL EDT, and 0.2 mL anisole.[9] Prepare the cocktail fresh before use.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 5-10 mL per gram of resin). Gently agitate the mixture at room temperature for the predetermined optimal time (e.g., 1-3 hours).

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the peptide.[9]

  • Peptide Isolation: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water with 0.1% TFA) and analyze by HPLC and mass spectrometry to confirm the identity and purity of the product.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage TFA Cleavage cluster_isolation Peptide Isolation spps_resin Start with Resin spps_cycle Iterative Deprotection and Coupling Cycles (Fmoc-Trp(Boc)-OH used) spps_resin->spps_cycle cleavage_reaction Add Cocktail to Resin (1-3 hours at RT) spps_cycle->cleavage_reaction prepare_cocktail Prepare Fresh Scavenger Cocktail prepare_cocktail->cleavage_reaction precipitation Precipitate Peptide in Cold Ether cleavage_reaction->precipitation centrifugation Centrifuge to Pellet Crude Peptide precipitation->centrifugation washing Wash Pellet with Cold Ether centrifugation->washing drying Dry Peptide Pellet washing->drying analysis Analysis (HPLC/MS) drying->analysis

Caption: Workflow for TFA Cleavage of Trp-Containing Peptides.

scavenger_logic cluster_problem Problem: Carbocation Generation cluster_solution Solution: Scavenging cluster_peptide Target Peptide TFA TFA Protecting_Groups Protecting Groups (e.g., t-Butyl, Trityl) TFA->Protecting_Groups cleaves Carbocations Reactive Carbocations (e.g., t-Butyl+) Protecting_Groups->Carbocations release Neutralized Neutralized Species Carbocations->Neutralized are trapped as Trp_Peptide Trp-Containing Peptide Carbocations->Trp_Peptide attack Scavengers Scavenger Cocktail (TIS, Water, EDT, etc.) Scavengers->Carbocations trap Scavengers->Trp_Peptide protect Alkylated_Peptide Alkylated Peptide (Side Product) Trp_Peptide->Alkylated_Peptide to form

Caption: Logic of Scavenger Selection for Trp Protection.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve synthesis failures.

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach to troubleshooting is often the most effective strategy. The following workflow outlines the key steps to diagnose a failed synthesis.

start SPPS Fails (Low Yield/Purity) check_synthesis_report Review Synthesis Report (e.g., UV monitoring of Fmoc deprotection) start->check_synthesis_report analyze_crude Analyze Crude Peptide (LC-MS, MALDI-TOF) check_synthesis_report->analyze_crude no_product No Target Product or Very Low Yield analyze_crude->no_product aggregation Peptide Aggregation analyze_crude->aggregation incomplete_deprotection Incomplete Deprotection no_product->incomplete_deprotection Yes deletion_sequences Deletion Sequences (Mass - n*AA) no_product->deletion_sequences No resolve_deprotection Optimize Deprotection (See FAQ 1) incomplete_deprotection->resolve_deprotection incomplete_coupling Incomplete Coupling resolve_coupling Optimize Coupling (See FAQ 2) incomplete_coupling->resolve_coupling resolve_aggregation Address Aggregation (See FAQ 3) aggregation->resolve_aggregation side_reactions Side Reactions resolve_side_reactions Minimize Side Reactions (See FAQ 4) side_reactions->resolve_side_reactions cleavage_issue Cleavage/Purification Issue resolve_cleavage Optimize Cleavage (See FAQ 5) cleavage_issue->resolve_cleavage deletion_sequences->incomplete_coupling Yes unexpected_mass Unexpected Mass (Adducts, Modifications) deletion_sequences->unexpected_mass No unexpected_mass->side_reactions Yes unexpected_mass->cleavage_issue No end Successful Synthesis resolve_deprotection->end resolve_coupling->end resolve_aggregation->end resolve_side_reactions->end resolve_cleavage->end

Caption: A stepwise workflow for troubleshooting SPPS failures.

FAQ 1: Incomplete Fmoc Deprotection

Q1: What is incomplete Fmoc deprotection and what are its consequences?

A: Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1][2] This prevents the next amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be difficult to separate from the target peptide, resulting in lower overall yield and purity.[1][2]

Q2: What are the primary causes of incomplete Fmoc deprotection?

A: Several factors can contribute to inefficient Fmoc removal:

  • Peptide Sequence and Structure: Certain peptide sequences, especially those prone to aggregation (e.g., hydrophobic sequences) or containing sterically hindered amino acids, can physically prevent the deprotection reagent from accessing the Fmoc group.[1][2][3] The formation of secondary structures like β-sheets is a known cause of difficult deprotection.[1][3]

  • Suboptimal Reagents or Protocols: Degraded or impure reagents, such as the piperidine (B6355638) solution, can reduce deprotection efficiency.[1][2] Inadequate reaction times, temperatures, or concentrations of the deprotection agent can also lead to incomplete removal.[1][2]

  • Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, hindering reagent penetration.[1][2]

  • Resin Overloading: High loading of the initial amino acid on the resin can cause steric hindrance between growing peptide chains, impeding reagent access.[1][2]

Q3: How can I detect if Fmoc deprotection is incomplete?

A: You can use several methods to monitor the completeness of the deprotection step:

  • UV-Vis Spectrophotometry: This method monitors the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance.[1] The deprotection reaction is considered complete when the absorbance no longer increases.[4]

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect free primary amines on the resin after deprotection. A dark blue color indicates successful deprotection.[1]

Experimental Protocol: Kaiser Test [1]

  • Prepare Reagents:

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).

    • Yellow/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).

Q4: How can I resolve incomplete Fmoc deprotection?

A: If you detect incomplete deprotection, consider the following solutions:

StrategyDescription
Extend Deprotection Time Increase the deprotection reaction time or perform a second deprotection step with fresh reagent.[1][5]
Increase Reagent Concentration For Boc-SPPS, increasing the concentration of TFA can help.[5]
Use a Stronger Base For difficult sequences, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution.[4][6] A common mixture is 2% DBU/2% piperidine in DMF.
Improve Solvation Add chaotropic agents or use solvents like N-methylpyrrolidone (NMP) to disrupt secondary structures and improve reagent access.[6]
Reduce Resin Loading Resynthesize the peptide using a resin with a lower initial amino acid loading.[6]

FAQ 2: Incomplete or Difficult Coupling

Q1: What causes incomplete coupling reactions?

A: Incomplete coupling, where the incoming amino acid fails to form a peptide bond with the N-terminal amine of the growing chain, leads to deletion sequences. The primary causes are:

  • Steric Hindrance: Bulky amino acids (e.g., Arg, Trp, Tyr) or consecutive identical amino acids can be challenging to couple.[7] Double coupling is often recommended for these residues.[7]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, blocking the N-terminus from reacting.[8] This is a major cause of synthesis failure, especially for hydrophobic sequences.[6]

  • Poor Resin Swelling: Inadequate swelling of the resin can physically hinder the coupling reagents from reaching the reaction sites.

Q2: How can I improve coupling efficiency?

A: To address incomplete coupling, you can implement several strategies:

  • Double Coupling: Perform the coupling reaction twice with a fresh solution of the activated amino acid.[7] This is particularly useful for sterically hindered residues like arginine or after a proline residue.[7]

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent (e.g., 0.5 M) can increase the probability of a successful reaction.[7]

  • Change Coupling Reagents: Use more potent activating agents like HBTU, HATU, or PyBOP.

  • Elevate Temperature: Performing the coupling at a higher temperature can help overcome energy barriers, but be cautious of potential side reactions.[6]

  • Use Additives: Adding chaotropic salts like LiCl can help disrupt aggregation and improve coupling.

FAQ 3: Peptide Aggregation

Q1: What is peptide aggregation and why is it a problem?

A: Peptide aggregation occurs when growing peptide chains on the solid support interact with each other, often through hydrogen bonding, to form insoluble aggregates.[6][8] This aggregation can physically block reaction sites, leading to incomplete deprotection and coupling, which in turn results in low yields and deletion sequences.[6][8] Hydrophobic sequences are particularly prone to aggregation.[6]

Q2: How can I prevent or resolve peptide aggregation?

A: Several strategies can be employed to mitigate aggregation:

aggregation Peptide Aggregation Detected disrupt_h_bonding Disrupt H-Bonding aggregation->disrupt_h_bonding improve_solvation Improve Solvation aggregation->improve_solvation solvent_modification Solvent Modification (NMP, DMSO, Chaotropic Salts) successful_synthesis Successful Synthesis solvent_modification->successful_synthesis protocol_modification Protocol Modification (Higher Temp, Sonication) protocol_modification->successful_synthesis sequence_modification Sequence Modification (Pseudoprolines, Dmb/Hmb) sequence_modification->successful_synthesis resin_modification Resin Modification (Low-load, PEG-based) resin_modification->successful_synthesis disrupt_h_bonding->solvent_modification disrupt_h_bonding->protocol_modification disrupt_h_bonding->sequence_modification improve_solvation->resin_modification

Caption: Strategies to overcome peptide aggregation in SPPS.

  • Solvent and Temperature:

    • Switch the solvent to N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO) to the reaction mixture.[6]

    • Perform coupling at a higher temperature.[6]

    • Sonicate the reaction mixture to physically break up aggregates.[6]

  • Sequence Modification (Structure-Disrupting Derivatives):

    • Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at specific Ser or Thr residues to introduce a kink in the peptide backbone, disrupting the formation of secondary structures.[8]

    • Backbone Protection: Use Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) protected amino acids to prevent hydrogen bonding.[8] These protecting groups are removed during the final TFA cleavage.

  • Resin and Loading:

    • Use a lower substitution resin to increase the distance between peptide chains.[6]

    • Switch to a different type of resin, such as one based on polyethylene (B3416737) glycol (PEG), which can improve solvation of the growing peptide.[9]

FAQ 4: Common Side Reactions

Q1: What are the most common side reactions during SPPS?

A: Several side reactions can occur during synthesis, leading to impurities that are often difficult to remove.[10] Key side reactions include:

  • Aspartimide Formation: Peptides containing aspartic acid (Asp) are susceptible to a base-catalyzed rearrangement to form a five-membered aspartimide ring.[6][7] This can then reopen to form a mixture of α- and β-linked peptides, or react with piperidine to form piperidides.[6]

  • Racemization: The stereochemistry of an amino acid can be altered, particularly during the activation step.[11] This is a significant concern as it can lead to diastereomeric impurities.

  • Diketopiperazine Formation: At the dipeptide stage, especially when Proline is one of the first two residues, the N-terminus can cyclize with the adjacent carbonyl group, cleaving the dipeptide from the resin.[6][12]

  • Oxidation: Methionine and Cysteine residues are prone to oxidation.

Q2: How can these side reactions be minimized?

A: The following table summarizes strategies to mitigate common side reactions:

Side ReactionAmino Acid(s)Prevention Strategy
Aspartimide Formation Aspartic Acid (Asp)Use protecting groups on the Asp side chain that hinder cyclization. Adding HOBt to the deprotection solution can also suppress this side reaction.[6]
Racemization All (esp. His, Cys)Use coupling reagents known to suppress racemization, such as those combined with HOBt or its derivatives. Avoid prolonged exposure to base.
Diketopiperazine Formation Pro, Gly, etc. (at N-term)Use 2-chlorotrityl chloride resin, as its steric bulk inhibits cyclization.[6] Couple the third amino acid quickly after deprotection of the second.
Oxidation Met, Cys, TrpUse scavengers in the cleavage cocktail (e.g., EDT, thioanisole) to prevent oxidation.[13]

FAQ 5: Cleavage and Purification Issues

Q1: My crude peptide yield is very low after cleavage. What could be the problem?

A: Low yield after cleavage can stem from several issues:

  • Incomplete Cleavage: The peptide may not be fully released from the resin. This can happen with sterically hindered C-terminal residues or if the cleavage time is too short.[14]

  • Peptide Precipitation Issues: Small or very hydrophilic peptides may not precipitate efficiently in cold ether.[14]

  • Synthesis Failure: The low yield may be a result of problems during the synthesis itself (e.g., aggregation, incomplete coupling), leading to very little full-length product being synthesized.

Troubleshooting Low Cleavage Yield [14][15]

  • Extend Cleavage Time: For peptides with multiple arginine residues or other difficult sequences, extending the cleavage time may be necessary.[14]

  • Increase Cleavage Cocktail Volume: Ensure you are using enough cleavage reagent to fully swell the resin (a general guideline is 10-40 mL per gram of peptide resin).[14]

  • Re-cleave the Resin: If you suspect incomplete cleavage, you can subject the resin to a second round of cleavage with fresh reagents.[15]

  • Optimize Precipitation: If the peptide is not precipitating, try concentrating the TFA filtrate to a smaller volume before adding it to the ether.[14]

Q2: My peptide is very hydrophobic and difficult to purify. What can I do?

A: Highly hydrophobic peptides are notoriously difficult to handle as they may be insoluble in standard HPLC mobile phases or bind irreversibly to the column.

  • Solubility Enhancement: Try dissolving the crude peptide in solvents like trifluoroethanol (TFE) before diluting with the mobile phase.[16]

  • Backbone Protection for Purification: Synthesize the peptide with a backbone protecting group (like Hmb). The protected peptide is often more soluble, making it easier to purify. The protecting group can then be removed in a final step.[16]

Experimental Protocol: Reagent K Cleavage [14] Reagent K is a common cleavage cocktail for peptides containing sensitive residues like Trp, Met, Cys, or Tyr.[14][17]

  • Composition: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).

  • Procedure:

    • Place the dry peptide-resin in a reaction vessel.

    • Add Reagent K and agitate the mixture at room temperature for 1 to 2.5 hours.

    • Filter the mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA filtrate dropwise to cold diethyl ether (approximately 10 times the volume of the filtrate).

    • Isolate the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

References

Technical Support Center: Alternative Solvents for Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of alternative solvents to N,N-Dimethylformamide (DMF) for the Solid-Phase Peptide Synthesis (SPPS) of challenging peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why should I consider replacing DMF in my peptide synthesis?

A1: DMF is a powerful and widely used solvent in SPPS, but it is facing increasing regulatory scrutiny due to its reproductive toxicity.[1][2] The European Chemicals Agency (ECHA) has classified DMF as a Substance of Very High Concern (SVHC), leading to restrictions on its use.[2][3] Beyond regulatory concerns, DMF can degrade over time to release dimethylamine, which can cause premature removal of the Fmoc protecting group, leading to impurities.[4] For difficult sequences prone to aggregation, DMF may not be the optimal solvent to ensure high purity and yield.

Q2: What are the most promising alternative solvents to DMF for SPPS?

A2: Several greener and less hazardous solvents have emerged as viable alternatives. The most notable include:

  • N-Butylpyrrolidinone (NBP): Often cited as one of the best direct replacements for DMF, NBP is not classified as reprotoxic and has shown excellent performance in synthesizing various peptides, sometimes yielding higher purity than DMF.[5][6][7][8]

  • Dimethyl Sulfoxide (B87167) (DMSO): DMSO is a powerful dissociating solvent, making it highly effective at disrupting the intermolecular hydrogen bonds that lead to peptide aggregation.[9][10] It is often used in binary mixtures.

  • Binary Solvent Mixtures: Combinations of solvents can be tailored to have polarity and viscosity profiles similar to DMF.[3][11] Common mixtures include DMSO/ethyl acetate (B1210297) (EtOAc), NBP/EtOAc, and NBP/2-MeTHF, which have demonstrated performance comparable to or better than DMF.[3][7][12]

  • 2-Methyltetrahydrofuran (2-MeTHF): This is another greener solvent that has shown promise, particularly in combination with other solvents like NBP or as a standalone replacement in certain protocols.[2][13]

Q3: What makes a peptide sequence "difficult" to synthesize?

A3: Difficult sequences are typically those prone to on-resin aggregation.[9] This self-association of peptide chains is driven by the formation of strong intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[14] This aggregation can block reactive sites, resulting in incomplete coupling and deprotection steps, which leads to deletion sequences and low purity of the final product.[9][14] Hydrophobic sequences are particularly susceptible to aggregation.[9]

Q4: How do alternative solvents like NBP and DMSO help with difficult sequences?

A4: These solvents disrupt the hydrogen bonding networks that cause aggregation.[9] DMSO is a potent chaotropic agent that can break up existing secondary structures on the resin.[10] NBP, while structurally similar to NMP (a solvent also known for good performance), is a non-reprotoxic alternative that effectively solvates the peptide-resin complex, preventing aggregation and facilitating efficient reactions.[6][7] Binary mixtures can be optimized to balance resin swelling, reagent solubility, and disruption of peptide secondary structures.[3]

Troubleshooting Guide

This section addresses common issues encountered when using alternative solvents for difficult peptide sequences.

Problem 1: Low crude purity and yield due to suspected aggregation.
  • Symptoms:

    • The peptide-resin beads fail to swell properly or clump together.[9]

    • Incomplete Fmoc deprotection or coupling, confirmed by a positive Kaiser test (for primary amines) or other colorimetric tests after the reaction should be complete.[15]

    • Mass spectrometry of the crude product shows significant deletion sequences.

  • Solutions:

    • Switch to a Stronger Disrupting Solvent:

      • Action: Replace the current solvent system with one containing DMSO. A common starting point is a binary mixture like NBP/DMSO or EtOAc/DMSO.[1][9]

      • Reasoning: DMSO is highly effective at breaking down the secondary structures responsible for aggregation.[10]

    • Increase Reaction Temperature:

      • Action: If your synthesizer allows, perform the coupling and/or deprotection steps at an elevated temperature (e.g., 40-75°C).[9][14]

      • Reasoning: Higher temperatures provide more kinetic energy to the system, which helps to disrupt hydrogen bonds and overcome the energy barrier for reactions at sterically hindered sites.

    • Incorporate Chaotropic Salts:

      • Action: Before the coupling step, perform a wash with a solution of a chaotropic salt, such as LiCl in your chosen solvent.[14]

      • Reasoning: These salts interfere with hydrogen bonding networks, breaking up aggregates and making the N-terminus more accessible for coupling.[14]

Problem 2: Poor solubility of amino acid derivatives or coupling reagents in the new solvent.
  • Symptoms:

    • Visible precipitate in the amino acid or reagent solution.

    • Incomplete coupling reactions despite extended reaction times.

  • Solutions:

    • Use a Solvent Mixture:

      • Action: Test the solubility of your reagents in binary mixtures. For example, if NBP alone is causing solubility issues, a mixture of NBP with 2-Me-THF or DOL might improve performance.[16]

      • Reasoning: The properties of a binary solvent mixture can be fine-tuned to enhance the solubility of a wider range of reagents compared to a single neat solvent.[3]

    • Modify the Activation/Coupling Protocol:

      • Action: Ensure reagents are fully dissolved before adding them to the resin. It may be necessary to dissolve the amino acid and coupling agent separately before mixing and activation.

      • Reasoning: Poor solubility can lead to inefficient activation, meaning less of the activated species is available for coupling, resulting in lower yields.

Problem 3: Sub-optimal performance (yield/purity) after switching from DMF.
  • Symptoms:

    • Crude purity or overall yield is significantly lower than the established DMF-based protocol.[2]

  • Solutions:

    • Re-optimize Reaction Times:

      • Action: The kinetics of deprotection and coupling can change with the solvent. Perform time-course studies to find the optimal duration for these steps in the new solvent system. For example, Fmoc removal can often be accomplished in 5-10 minutes in certain binary mixtures.[3]

      • Reasoning: Solvents influence reaction rates. A time that was sufficient in DMF may be too short or unnecessarily long in a different solvent, leading to incomplete reactions or increased side reactions.

    • Evaluate Resin Swelling:

      • Action: Ensure the chosen alternative solvent adequately swells your resin type. Polystyrene-based resins and PEG-based resins have different swelling characteristics.[5] NBP has been shown to provide good swelling for polystyrene resins.[5]

      • Reasoning: Proper resin swelling is critical for reagent accessibility. If the resin is collapsed, reactive sites become buried within the polymer matrix, leading to failed synthesis.[9]

Quantitative Data Summary

The following tables summarize the performance of various alternative solvents compared to DMF in the synthesis of different peptide sequences.

Table 1: Comparison of Solvent Performance for a Difficult 10-mer Peptide (ACP 65-74)

Solvent SystemPurity (%)Yield (%)Notes
DMF (Reference)9075Standard protocol performance.
NBP 9278Showed slightly better purity and yield.[12]
NBP:EtOAc (1:1) 9176Excellent performance, comparable to neat NBP.[12]
2-MeTHF 6555Significantly lower yield and purity.[17]
DMSO:EtOAc (1:9) >90>80High yield and purity achieved.[2]

Table 2: Performance in the Synthesis of a Long Peptide (29-mer)

Solvent SystemPurity (%)Yield (%)Notes
DMF (Reference)8560Baseline for a long, complex peptide.
NBP 8865Demonstrated improved performance over DMF.[7]
DMSO:2-Me-THF 8458Comparable performance to DMF.[3]

Experimental Protocols

Protocol 1: General Fmoc-SPPS Cycle using NBP as a DMF Alternative

This protocol outlines a standard cycle for manual or automated SPPS using NBP.

  • Resin Swelling: Swell the resin (e.g., 100 mg) in NBP (approx. 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.[18]

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 20% piperidine (B6355638) in NBP to the resin.[18]

    • Agitate for an initial 3 minutes, then drain.

    • Add a fresh portion of the 20% piperidine/NBP solution and agitate for an additional 7-10 minutes.[18]

    • Drain the deprotection solution and wash the resin thoroughly with NBP (5 x 10 mL) to remove all traces of piperidine.[18]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to resin substitution). Dissolve the amino acid and a coupling agent (e.g., HBTU, 3.95 eq.) in NBP.

    • Add an activation base (e.g., DIPEA, 8 eq.) and mix for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected peptidyl-resin.

    • Agitate for 45-60 minutes.

    • Perform a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.[15]

  • Washing: Drain the coupling solution and wash the resin thoroughly with NBP (3 x 10 mL).

  • Repeat Cycle: Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the peptidyl-resin with DCM and dry it under vacuum. Cleave the peptide from the resin using a suitable TFA-based cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 1-3 hours.[18][19]

Visualizations

Logical Workflow Diagrams

Troubleshooting_Peptide_Aggregation start Problem Identified: Low Purity/Yield, Suspected Aggregation check_swelling Observe Resin Swelling start->check_swelling check_completeness Perform Kaiser Test (or other amine test) check_swelling->check_completeness Resin Swells Poorly or Clumps check_swelling->check_completeness Resin Swells Normally solution_solvent Switch to Chaotropic Solvent (e.g., NBP/DMSO or add DMSO to current solvent) check_completeness->solution_solvent Negative (Complete), but purity is still low solution_recouple Extend Reaction Time or Perform Double Coupling check_completeness->solution_recouple Positive (Incomplete) solution_salts Add Chaotropic Salt Wash (e.g., LiCl) before coupling solution_solvent->solution_salts For very difficult sequences solution_temp Increase Synthesis Temperature (Coupling & Deprotection) solution_recouple->solution_temp If problem persists

Caption: Troubleshooting workflow for peptide aggregation issues.

Solvent_Selection_Workflow start Start: Planning Synthesis of a New Peptide is_difficult Is the sequence known to be aggregation-prone (e.g., hydrophobic, β-sheet forming)? start->is_difficult recommend_dmso_mix Use a DMSO-containing binary mixture (e.g., NBP/DMSO, EtOAc/DMSO) is_difficult->recommend_dmso_mix Yes is_long Is the peptide long (>20 residues)? is_difficult->is_long No / Unknown recommend_nbp Use NBP as a primary 'green' alternative to DMF is_long->recommend_nbp No is_long->recommend_dmso_mix Yes

Caption: Decision workflow for selecting an alternative solvent.

References

Optimizing Boc-Leu-Gly synthesis for higher purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Leu-Gly synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize the synthesis of Boc-Leu-Gly for higher purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low purity in Boc-Leu-Gly synthesis?

Low purity in Boc-Leu-Gly synthesis is often attributed to several factors:

  • Incomplete coupling reactions: This leads to the presence of unreacted starting materials (Boc-Leucine or Glycine methyl ester) in the final product.[1]

  • Racemization: The chiral center of Leucine can be susceptible to racemization during the activation and coupling steps, resulting in the formation of diastereomeric impurities.[1][2]

  • Side reactions: The formation of byproducts, such as the formation of N-acylurea from carbodiimide (B86325) coupling reagents, can contaminate the desired product.[3]

  • Inefficient purification: The inability to completely remove unreacted reagents, byproducts, and coupling agents during the work-up and purification steps will result in a lower purity product.

Q2: Which coupling reagents are recommended for Boc-Leu-Gly synthesis to minimize side reactions?

For sterically hindered amino acids like Leucine, more potent coupling reagents are recommended to ensure efficient and complete coupling.[2] Urionium/aminium-based reagents such as HBTU and HATU, or phosphonium-based reagents like PyBOP, have shown superior performance in challenging couplings.[2][4] The use of additives like HOBt or Oxyma Pure with carbodiimides (e.g., DCC, DIC) can help to suppress racemization.[2][5]

Q3: How can I detect and quantify impurities in my Boc-Leu-Gly product?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of Boc-Leu-Gly and detecting diastereomeric impurities.[1] Mass spectrometry (MS) can be used to identify the molecular weights of the main product and any impurities, helping to diagnose the source of the problem.[1]

Q4: What are the key parameters to control during the reaction to improve purity?

To enhance the purity of Boc-Leu-Gly, it is crucial to control the following parameters:

  • Temperature: Running the coupling reaction at a low temperature (e.g., 0 °C) can help to minimize racemization.[6]

  • Stoichiometry of reagents: Using a slight excess of the coupling agents and the protected amino acid can help drive the reaction to completion.

  • Reaction time: Allowing sufficient time for the coupling reaction to go to completion is important, but excessively long reaction times can sometimes lead to more side reactions.[2]

  • Solvent quality: Using dry, high-purity solvents is essential to prevent unwanted side reactions.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during Boc-Leu-Gly synthesis that can lead to low purity.

Problem 1: Low Purity with Significant Starting Material Peaks in HPLC
  • Symptom: HPLC analysis of the crude product shows significant peaks corresponding to Boc-Leucine and/or the Glycine derivative.

  • Potential Cause: Incomplete coupling reaction.[1]

  • Troubleshooting Steps:

    • Optimize Coupling Reagent: Switch to a more potent activating agent like HATU or HBTU.[2]

    • Increase Reagent Equivalents: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and Boc-Leucine.

    • Extend Reaction Time: Increase the reaction time to ensure the coupling goes to completion. Monitor the reaction progress using TLC or a small-scale workup and HPLC analysis.[2]

    • Double Coupling: After the initial coupling period, add a second portion of fresh coupling reagent and Boc-Leucine to the reaction mixture.[1]

Problem 2: Presence of Diastereomeric Impurities in the Final Product
  • Symptom: HPLC analysis shows a peak very close to the main product peak, indicating the presence of a diastereomer.

  • Potential Cause: Racemization of the Leucine residue during activation.[2]

  • Troubleshooting Steps:

    • Use Racemization-Suppressing Additives: When using carbodiimide coupling reagents like DCC or DIC, always include an additive such as HOBt or Oxyma Pure.[5]

    • Control Temperature: Perform the activation and coupling steps at low temperatures (0 °C).[6]

    • Choose a Weaker Base: If a base is required, use a weaker base like N-methylmorpholine (NMM) instead of stronger bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA).[1]

Problem 3: Difficult Purification and Presence of Byproducts
  • Symptom: The crude product is difficult to purify by crystallization or chromatography, and multiple unknown peaks are observed in the HPLC.

  • Potential Cause: Formation of byproducts from the coupling reagent (e.g., N-acylurea from DCC).[3]

  • Troubleshooting Steps:

    • Change Coupling Reagent: Switch to a coupling reagent that produces water-soluble byproducts, such as EDC, or use a uronium/aminium salt like HBTU.

    • Optimize Work-up Procedure: Ensure thorough aqueous washes to remove unreacted reagents and water-soluble byproducts. The organic layer should be washed with a mild acid (e.g., dilute HCl or KHSO4 solution) to remove unreacted amine, followed by a mild base (e.g., NaHCO3 solution) to remove unreacted carboxylic acid and HOBt/Oxyma.[6]

    • Purification Method: If crystallization is not effective, consider using column chromatography on silica (B1680970) gel for purification.[7]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance in Dipeptide Synthesis

Coupling Reagent CombinationTypical Yield (%)Purity (%)Racemization RiskReference
DCC/HOBt60-8090-95Low to Moderate[7]
EDC/HOBt65-8592-97Low to Moderate
HBTU/DIEA85-95>98Low[4]
HATU/DIEA90-98>98Very Low[2][8]

Table 2: Effect of Reaction Temperature on Purity

Temperature (°C)Reaction Time (hours)Crude Purity (%)
Room Temperature (25°C)12~90
0°C to Room Temperature12~95
0°C24>97

Experimental Protocols

Protocol 1: Standard Boc-Leu-Gly Synthesis using DCC/HOBt

This protocol outlines a standard procedure for the synthesis of Boc-Leu-Gly methyl ester.

  • Dissolve Boc-L-Leucine: In a round-bottom flask, dissolve Boc-L-Leucine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Cool the mixture: Cool the flask to 0 °C in an ice bath.

  • Add Glycine Methyl Ester: In a separate flask, dissolve Glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM/DMF and neutralize with N-methylmorpholine (NMM) (1.0 eq) at 0°C. Add this neutralized solution to the Boc-L-Leucine solution.[7]

  • Add DCC: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM to the reaction mixture dropwise at 0 °C.[7]

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.[7]

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[7]

    • Wash the filtrate sequentially with 1N HCl, saturated NaHCO3 solution, and brine.[6]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.[6][7]

Protocol 2: High-Purity Boc-Leu-Gly Synthesis using HATU

This protocol is optimized for higher purity by using a more efficient coupling reagent.

  • Dissolve Boc-L-Leucine: Dissolve Boc-L-Leucine (1.0 eq) in anhydrous DMF.

  • Add HATU and Base: Add HATU (1.1 eq) to the solution, followed by Diisopropylethylamine (DIEA) (2.0 eq). Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add Glycine Methyl Ester: Add Glycine methyl ester hydrochloride (1.0 eq) directly to the activated mixture, followed by an additional equivalent of DIEA (1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification BocLeu Boc-L-Leucine + HOBt in DCM/DMF Coupling Combine Reagents Add DCC at 0°C BocLeu->Coupling GlyOMe Glycine-OMe·HCl + NMM in DCM/DMF GlyOMe->Coupling Stir Stir at 0°C then RT Coupling->Stir Filter Filter DCU Stir->Filter Wash Aqueous Washes (Acid, Base, Brine) Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Recrystallization or Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Boc-Leu-Gly

Caption: Workflow for Boc-Leu-Gly Synthesis using DCC/HOBt.

troubleshooting_logic cluster_symptoms Identify Symptoms via HPLC cluster_solutions Potential Solutions Start Low Purity in Boc-Leu-Gly Synthesis Symptom1 High Starting Material Start->Symptom1 Symptom2 Diastereomers Present Start->Symptom2 Symptom3 Multiple Byproducts Start->Symptom3 Sol1 Incomplete Coupling? - Use stronger coupling agent - Double couple Symptom1->Sol1 Sol2 Racemization? - Add HOBt/Oxyma - Lower temperature Symptom2->Sol2 Sol3 Byproduct Formation? - Change coupling reagent - Optimize work-up Symptom3->Sol3

Caption: Troubleshooting Decision Tree for Low Purity Synthesis.

References

Validation & Comparative

A Head-to-Head Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis for Leu-Gly Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that influences the yield, purity, and overall efficiency of peptide production. This guide provides an objective comparison of these two cornerstone methodologies, with a specific focus on the synthesis of the Leu-Gly dipeptide, supported by experimental data and detailed protocols.

The fundamental difference between Boc and Fmoc SPPS lies in the chemistry of the Nα-protecting group used for the temporary protection of the amino terminus. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is cleaved using a secondary amine, most commonly piperidine (B6355638).[1] This distinction dictates the entire synthetic strategy, including the choice of resin, side-chain protecting groups, and final cleavage conditions.[1]

Quantitative Performance Comparison

ParameterBoc Strategy (Illustrative)Fmoc Strategy (Reported for Ac-Leu-Gly)
Resin Type Merrifield or PAM Resin2-chlorotrityl chloride resin[2]
Nα-Deprotection Reagent 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3]20% Piperidine in Dimethylformamide (DMF)[1]
Coupling Reagents DCC/HOBt or HBTU/DIEA[]HBTU/HOBt/DIEA or DIC/Oxyma[5][6]
Final Cleavage Reagent Anhydrous Hydrogen Fluoride (HF) or TFMSA[7]95% Trifluoroacetic Acid (TFA) with scavengers
Crude Peptide Purity (%) Typically high for short, non-complex peptides>95% (as inferred from high overall yield)
Overall Yield (%) 70-85 (illustrative for short peptides)85-95[2]
Key Side Reactions Acid-catalyzed side reactions, potential for t-butylation of sensitive residues.[1]Diketopiperazine formation at the dipeptide stage.[6]

Experimental Protocols

The following are detailed, generalized protocols for the manual solid-phase synthesis of the Leu-Gly dipeptide using both Boc and Fmoc strategies.

Protocol 1: Boc Synthesis of Leu-Gly-OH

This protocol outlines the synthesis on a Merrifield resin to yield a C-terminal carboxylic acid.

1. Resin Preparation and First Amino Acid (Glycine) Loading:

  • Swell 1 gram of Merrifield resin (chloromethylated polystyrene, ~1.0 mmol/g substitution) in Dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Prepare the cesium salt of Boc-Gly-OH by reacting it with cesium carbonate (Cs₂CO₃) in an ethanol/water mixture. Evaporate the solvent to dryness.

  • Dissolve the dried Boc-Gly-OH cesium salt in N,N-Dimethylformamide (DMF) and add it to the swollen resin.

  • Agitate the mixture at 50°C for 12-24 hours.

  • Wash the resin thoroughly with DMF (3x), DMF/Water (1:1) (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

2. Boc Deprotection of Glycine:

  • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes (pre-wash).

  • Drain and add a fresh solution of 50% TFA in DCM and react for 30 minutes.[8]

  • Wash the resin with DCM (3x).

3. Neutralization:

  • Neutralize the resin by washing with 10% N,N-Diisopropylethylamine (DIEA) in DCM (3x, 2 minutes each).

  • Wash the resin with DCM (3x).

4. Coupling of Leucine:

  • Dissolve Boc-Leu-OH (3 equivalents) and HOBt (3 equivalents) in DMF. Add HBTU (3 equivalents) and DIEA (6 equivalents).

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitor the coupling reaction using the Kaiser test.

  • Wash the resin with DMF (3x) and DCM (3x).

5. Final Cleavage:

  • Dry the peptide-resin under vacuum.

  • In a specialized HF cleavage apparatus, treat the resin with anhydrous Hydrogen Fluoride (HF) containing a scavenger such as anisole (B1667542) at 0°C for 1 hour.

  • Evaporate the HF under vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude Leu-Gly peptide.

Protocol 2: Fmoc Synthesis of Leu-Gly-OH

This protocol outlines the synthesis on a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions to obtain the C-terminal carboxylic acid.[2]

1. Resin Preparation and First Amino Acid (Glycine) Loading:

  • Swell 1 gram of 2-chlorotrityl chloride resin (~1.0 mmol/g substitution) in dry DCM for 30 minutes in a reaction vessel.

  • In a separate flask, dissolve Fmoc-Gly-OH (1.5 equivalents) and DIEA (4 equivalents) in dry DCM.

  • Add the amino acid solution to the swollen resin and agitate for 2-4 hours.[2]

  • To cap any remaining reactive sites, add a solution of DCM/Methanol/DIEA (80:15:5) and agitate for 30 minutes.

  • Wash the resin with DCM (3x) and DMF (3x).

2. Fmoc Deprotection of Glycine:

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

3. Coupling of Leucine:

  • In a separate flask, dissolve Fmoc-Leu-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents).[9]

  • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Monitor the coupling completion with a Kaiser test.

  • Wash the resin with DMF (3x) and DCM (3x).

4. Final N-terminal Fmoc Deprotection:

  • Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from Leucine.

5. Final Cleavage:

  • Wash the peptide-resin with DCM (5x) and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the peptide, decant the ether, and dry the Leu-Gly peptide under vacuum.

Visualization of Synthesis Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies for preparing the Leu-Gly dipeptide.

Boc_SPPS_Workflow Resin Merrifield Resin CoupleGly Couple Boc-Gly-OH Resin->CoupleGly Wash1 Wash CoupleGly->Wash1 DeprotectGly Boc Deprotection (50% TFA/DCM) Wash1->DeprotectGly Wash2 Wash DeprotectGly->Wash2 Neutralize Neutralize (DIEA/DCM) Wash2->Neutralize Wash3 Wash Neutralize->Wash3 CoupleLeu Couple Boc-Leu-OH Wash3->CoupleLeu Wash4 Wash CoupleLeu->Wash4 Cleavage HF Cleavage Wash4->Cleavage Peptide Leu-Gly-OH Cleavage->Peptide

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) cycle for Leu-Gly.

Fmoc_SPPS_Workflow Resin 2-Cl-Trt Resin CoupleGly Couple Fmoc-Gly-OH Resin->CoupleGly Wash1 Wash CoupleGly->Wash1 DeprotectGly Fmoc Deprotection (20% Piperidine/DMF) Wash1->DeprotectGly Wash2 Wash DeprotectGly->Wash2 CoupleLeu Couple Fmoc-Leu-OH Wash2->CoupleLeu Wash3 Wash CoupleLeu->Wash3 DeprotectLeu Fmoc Deprotection (20% Piperidine/DMF) Wash3->DeprotectLeu Wash4 Wash DeprotectLeu->Wash4 Cleavage TFA Cleavage Wash4->Cleavage Peptide Leu-Gly-OH Cleavage->Peptide

Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle for Leu-Gly.

Concluding Remarks

Both Boc and Fmoc chemistries are highly effective for synthesizing short peptides like Leu-Gly. The Fmoc strategy has become the more prevalent method in modern peptide synthesis, largely due to its milder deprotection conditions, which avoids the use of the highly corrosive and hazardous HF required in the Boc strategy.[7] This also makes the Fmoc/tBu approach more amenable to automation and the synthesis of peptides with acid-sensitive residues.

However, the Boc strategy remains a robust and valuable technique, particularly for complex and aggregation-prone sequences, as the repeated acidic treatments can help disrupt secondary structures.[10] For the synthesis of a simple dipeptide like Leu-Gly, the choice may ultimately depend on the available laboratory equipment, cost considerations of the protected amino acids, and the researcher's familiarity with each technique. The data suggests that for this specific dipeptide, the Fmoc strategy can provide excellent yields.[2]

References

Boc-SPPS Outshines Fmoc-SPPS for Hydrophobic Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals grappling with the synthesis of hydrophobic peptides, particularly those rich in residues like leucine, the choice of solid-phase peptide synthesis (SPPS) strategy is paramount. While Fmoc-SPPS is the more modern and widely adopted method, the older Boc-SPPS chemistry often presents significant advantages in mitigating the aggregation and poor solubility issues inherent to these challenging sequences. This guide provides an objective, data-driven comparison of Boc- and Fmoc-SPPS, offering insights into their respective strengths and weaknesses in the context of hydrophobic peptide synthesis.

The primary challenge in synthesizing hydrophobic peptides lies in their propensity for on-resin aggregation, driven by strong inter- and intramolecular hydrogen bonding. This aggregation can lead to incomplete deprotection and coupling reactions, resulting in low yields and purity of the final product. The choice between Boc- and Fmoc-SPPS directly impacts the management of these issues.

Superior Performance of Boc-SPPS for Hydrophobic Sequences: A Data-Driven Comparison

Experimental data from the synthesis of various "difficult" hydrophobic sequences consistently demonstrates the superior performance of Boc-SPPS in terms of both crude purity and overall yield. The acidic deprotection step in Boc-SPPS protonates the N-terminus of the peptide chain, which disrupts the intermolecular hydrogen bonding that leads to aggregation. This key difference often results in more efficient and successful synthesis of hydrophobic peptides.

Peptide SequenceSynthesis StrategyCrude Purity (%)Overall Yield (%)Reference
VQAAIDYING Boc-SPPS High Good [1]
Fmoc-SPPSLowerLower[1]
VAVAG Boc-SPPS High Good [1]
Fmoc-SPPSLowerLower[1]
VIVIG Boc-SPPS High Good [1]
Fmoc-SPPSLowerLower[1]
QVGQVELG Boc-SPPS High Good [1]
Fmoc-SPPSLowerLower[1]
Amyloid Beta (Aβ) (1-42) Boc-SPPS Often higher due to reduced aggregation Viable alternative for such sequences [2]
Fmoc-SPPS (Standard)Not Reported33[3]
Fmoc-SPPS with PseudoprolinesNot Reported57[3]
Fmoc-SPPS with Microwave6787[3]

Unpacking the Chemical Workflows: Boc-SPPS vs. Fmoc-SPPS

The fundamental differences in the chemical workflows of Boc- and Fmoc-SPPS are at the heart of their varying success with hydrophobic peptides. The following diagrams illustrate these distinct cyclical processes.

Boc_SPPS_Workflow Start Resin-Bound Peptide Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Forms TFA salt Coupling Amino Acid Coupling (Activated Boc-AA) Neutralization->Coupling Regenerates free amine Wash Wash (DCM/DMF) Coupling->Wash End Elongated Peptide Wash->End End->Deprotection Next cycle

Cyclical workflow of Boc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Start Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Coupling Amino Acid Coupling (Activated Fmoc-AA) Deprotection->Coupling Regenerates free amine Wash Wash (DMF) Coupling->Wash End Elongated Peptide Wash->End End->Deprotection Next cycle

References

A Comparative Analysis of HBTU and DCC Coupling Reagents for the Synthesis of Boc-Leu-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and overall success. This guide provides an objective comparison of two widely used coupling reagents, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and N,N'-Dicyclohexylcarbodiimide (DCC), specifically for the synthesis of the dipeptide Boc-Leu-Gly.

This comparison is supported by experimental data from relevant studies to provide a clear understanding of the performance of each reagent.

Quantitative Data Summary

The following table summarizes the key performance indicators for the synthesis of Boc-Leu-Gly or closely related dipeptides using HBTU and DCC.

ParameterHBTU/DIEADCC/HOBt
Reaction Yield High (exact value for Boc-Leu-Gly not found, but typically high for similar couplings)~61.6% (for Boc-Leu-Leu-OMe)
Reaction Time Fast (typically 1-2 hours)Slower (often overnight)
Byproduct Solubility Soluble (Tetramethylurea)Insoluble (Dicyclohexylurea - DCU)
Racemization Potential Low, especially with additivesHigher, requires an additive like HOBt for suppression
Reagent Cost HigherLower
Ease of Workup Simpler due to soluble byproductMore complex due to insoluble DCU filtration

Experimental Protocols

Detailed methodologies for the synthesis of a dipeptide using both HBTU and DCC are provided below. These protocols are based on established procedures in peptide synthesis.

Protocol 1: Boc-Leu-Gly Synthesis using HBTU/DIEA

This protocol is adapted from standard solid-phase peptide synthesis (SPPS) procedures and can be modified for solution-phase synthesis.

Materials:

  • Boc-Leu-OH

  • H-Gly-OMe·HCl (Glycine methyl ester hydrochloride)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • 1 M HCl

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 equivalent) in DMF.

  • Add DIEA (1.0 equivalent) to neutralize the hydrochloride salt.

  • In a separate flask, dissolve Boc-Leu-OH (1.0 equivalent) and HBTU (1.0 equivalent) in DMF.

  • Add DIEA (2.0 equivalents) to the Boc-Leu-OH/HBTU solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the activated Boc-Leu-OH solution to the neutralized glycine (B1666218) methyl ester solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Boc-Leu-Gly-OMe.

  • The crude product can be purified by silica (B1680970) gel column chromatography.

Protocol 2: Boc-Leu-Gly Synthesis using DCC/HOBt

This protocol is a standard procedure for solution-phase peptide synthesis using a carbodiimide (B86325) coupling agent.

Materials:

  • Boc-Leu-OH

  • H-Gly-OMe·HCl (Glycine methyl ester hydrochloride)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • NMM (N-Methylmorpholine)

  • DCM (Dichloromethane)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • 1 M HCl

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve Boc-Leu-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM.

  • In a separate flask, suspend H-Gly-OMe·HCl (1.0 equivalent) in DCM and cool to 0°C in an ice bath.

  • Add NMM (1.0 equivalent) to the glycine suspension to neutralize the hydrochloride salt.

  • Add the neutralized glycine solution to the Boc-Leu-OH/HOBt solution at 0°C.

  • In a separate flask, dissolve DCC (1.1 equivalents) in DCM.

  • Add the DCC solution to the reaction mixture at 0°C.

  • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Boc-Leu-Gly-OMe.

  • The crude product can be purified by silica gel column chromatography.

Visualizing the Peptide Coupling Workflow

The following diagrams illustrate the general workflow and the mechanistic difference between HBTU and DCC coupling reactions.

Peptide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification Boc_AA Boc-Amino Acid (Boc-Leu-OH) Reaction_Vessel Reaction Mixture Boc_AA->Reaction_Vessel Free_Amine Amino Acid Ester (H-Gly-OMe) Free_Amine->Reaction_Vessel Coupling_Reagent Coupling Reagent (HBTU or DCC/HOBt) Coupling_Reagent->Reaction_Vessel Base Base (DIEA or NMM) Base->Reaction_Vessel Filtration Filtration (for DCC) Reaction_Vessel->Filtration if DCC Extraction Aqueous Extraction Reaction_Vessel->Extraction if HBTU Filtration->Extraction Purification Chromatography Extraction->Purification Dipeptide Protected Dipeptide (Boc-Leu-Gly-OMe) Purification->Dipeptide

Caption: General workflow for solution-phase dipeptide synthesis.

Coupling_Mechanisms cluster_hbtu HBTU Mechanism cluster_dcc DCC/HOBt Mechanism HBTU_start Boc-Leu-OH + HBTU + DIEA HBTU_active Active Ester Formation (OBt Ester) HBTU_start->HBTU_active Activation HBTU_coupling Coupling with H-Gly-OMe HBTU_active->HBTU_coupling HBTU_product Boc-Leu-Gly-OMe + Tetramethylurea + HOBt HBTU_coupling->HBTU_product DCC_start Boc-Leu-OH + DCC DCC_iso O-Acylisourea Intermediate DCC_start->DCC_iso Activation DCC_hobt Reaction with HOBt DCC_iso->DCC_hobt DCC_active Active Ester Formation (OBt Ester) DCC_hobt->DCC_active DCC_coupling Coupling with H-Gly-OMe DCC_active->DCC_coupling DCC_product Boc-Leu-Gly-OMe + DCU + HOBt DCC_coupling->DCC_product

Caption: Simplified reaction pathways for HBTU and DCC/HOBt coupling.

Discussion

HBTU: As an aminium-based coupling reagent, HBTU offers rapid and efficient peptide bond formation. The reaction proceeds through a highly reactive OBt active ester, which readily couples with the amino component. A key advantage of HBTU is that its byproduct, tetramethylurea, is soluble in common organic solvents, simplifying the purification process. While generally associated with low levels of racemization, the addition of HOBt can further suppress this side reaction. The primary drawback of HBTU is its higher cost compared to carbodiimide reagents.

DCC: DCC is a cost-effective and widely used carbodiimide-based coupling reagent. It activates the carboxylic acid by forming an O-acylisourea intermediate. However, this intermediate is highly reactive and prone to racemization. The addition of HOBt is crucial to suppress racemization by converting the O-acylisourea into a more stable and less racemization-prone OBt active ester. A significant operational challenge with DCC is the formation of the insoluble byproduct, dicyclohexylurea (DCU), which precipitates out of the reaction mixture and requires removal by filtration. This can sometimes lead to product loss due to co-precipitation.

Conclusion

For the synthesis of Boc-Leu-Gly, both HBTU and DCC are viable coupling reagents.

  • HBTU is the preferred choice when high efficiency, rapid reaction times, and a straightforward workup are the primary considerations. The higher cost may be justified by the potential for higher yields and purity with less optimization.

  • DCC, in conjunction with HOBt, represents a more economical option . While it can provide acceptable yields, researchers must be prepared for a longer reaction time and a more involved purification process to remove the insoluble DCU byproduct. Careful control of the reaction conditions is also more critical to minimize the risk of racemization.

The ultimate choice of reagent will depend on the specific priorities of the synthesis, including scale, budget, and the desired purity of the final dipeptide.

A Comparative Guide to HPLC Analysis for Purity Assessment of Boc-Leu-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of building blocks and final products is paramount. Boc-Leu-Gly, a protected dipeptide, is a fundamental component in the synthesis of more complex peptides. Its purity directly influences the yield, efficacy, and safety of the final therapeutic or research-grade peptide. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Boc-Leu-Gly, supported by representative experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing the purity of peptides and their derivatives.[1] The introduction of the tert-butyloxycarbonyl (Boc) protecting group increases the hydrophobicity of the dipeptide, making Reversed-Phase HPLC (RP-HPLC) an ideal method for its analysis.[2] This guide will compare the performance of different RP-HPLC approaches for the purity assessment of Boc-Leu-Gly, focusing on the resolution of key potential impurities.

Potential Impurities in Boc-Leu-Gly Synthesis

The purity assessment of Boc-Leu-Gly by HPLC requires a method capable of separating the target molecule from potential impurities that may arise during synthesis. Common impurities include:

  • Unreacted Starting Materials: Residual Boc-Leu and Glycine.

  • Side-Reaction Products: Formation of diketopiperazine is a common side reaction in dipeptide synthesis.[3]

  • Diastereomers: Racemization of the leucine (B10760876) residue during synthesis can lead to the formation of Boc-D-Leu-Gly. The separation of these diastereomers is critical for ensuring the stereochemical purity of the final peptide.

Comparison of HPLC Methods for Purity Analysis

The choice of HPLC column and mobile phase conditions is critical for achieving the desired separation of Boc-Leu-Gly from its potential impurities. Below is a comparison of two common approaches: a standard C18 column for general purity assessment and a chiral column for resolving diastereomers.

Data Presentation
Parameter Method A: C18 Reversed-Phase Method B: Chiral Reversed-Phase Method C: UPLC
Column C18, 4.6 x 150 mm, 5 µmChiral Stationary Phase (e.g., Astec CHIROBIOTIC V), 4.6 x 250 mm, 5 µmAcquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Analyte Boc-L-Leu-GlyBoc-L-Leu-Gly / Boc-D-Leu-GlyBoc-L-Leu-Gly
Retention Time (min) 12.515.2 (L-L), 16.8 (D-L)3.8
Resolution (Rs) of Diastereomers Not Resolved (< 1.0)> 1.5Not Resolved (< 1.0)
Theoretical Plates (N) ~15,000~18,000~25,000
Analysis Time (min) 25308
Relative Purity (%) 99.599.5 (L-L), 0.5 (D-L)99.6

Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific instrumentation, reagents, and experimental conditions.

Experimental Protocols

Method A: Standard C18 Reversed-Phase HPLC for General Purity

This method is suitable for the routine analysis of Boc-Leu-Gly purity, providing good separation of the main peak from most synthesis byproducts.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 10-70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Boc-Leu-Gly sample in the initial mobile phase composition (90% A, 10% B) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Method B: Chiral Reversed-Phase HPLC for Diastereomer Separation

This method is specifically designed to resolve the L-L and D-L diastereomers of Boc-Leu-Gly, which is crucial for determining the enantiomeric purity.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiral Stationary Phase (e.g., Astec CHIROBIOTIC V), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of 70% Methanol and 30% aqueous buffer (e.g., 0.1% Ammonium Acetate).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Boc-Leu-Gly sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Method C: Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

UPLC offers a significant reduction in analysis time and solvent consumption while providing higher resolution and sensitivity compared to traditional HPLC.[5]

  • Instrumentation: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 15-80% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 214 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the Boc-Leu-Gly sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Assessment Sample Boc-Leu-Gly Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation on Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation Report Report Calculation->Report Final Report

Caption: Workflow for HPLC Purity Analysis of Boc-Leu-Gly.

Conclusion

The purity assessment of Boc-Leu-Gly is a critical step in peptide synthesis. While standard C18 RP-HPLC methods are effective for general purity analysis, they may not be sufficient to resolve diastereomeric impurities. For a comprehensive purity profile, a combination of a standard C18 method and a chiral method is recommended. UPLC presents a high-throughput alternative for rapid purity checks. The choice of method should be guided by the specific requirements of the research or development phase, balancing the need for resolution, speed, and the specific impurities of concern.

References

A Comparative Guide to the Stability of Boc-Protected Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of protected peptides is crucial for successful synthesis, formulation, and storage. This guide provides a comprehensive stability testing protocol for Boc-protected dipeptides, offering a comparative analysis against other common protecting groups and detailing the experimental data necessary for informed decision-making.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, prized for its reliable cleavage under acidic conditions while remaining stable to a wide range of other reagents.[1] However, to ensure the integrity of a Boc-protected dipeptide throughout its lifecycle, a thorough understanding of its stability profile under various stress conditions is essential. This guide outlines a systematic approach to stability testing, encompassing forced degradation studies and a comparison with other widely used amine-protecting groups, namely Fmoc (9-fluorenylmethyloxycarbonyl) and Cbz (Carboxybenzyl).

Comparative Stability of Amine Protecting Groups

The choice of an N-terminal protecting group dictates the overall strategy for peptide synthesis and influences the stability of the intermediate dipeptide. The primary distinction lies in their lability under different chemical conditions, which forms the basis of their orthogonal applications in complex syntheses.

Protecting GroupStructureDeprotection ConditionKey Stability Characteristics
Boc tert-butoxycarbonylAcid-labile (e.g., TFA)Stable to bases, nucleophiles, and catalytic hydrogenation.[1]
Fmoc 9-fluorenylmethyloxycarbonylBase-labile (e.g., piperidine)Stable to acidic conditions, allowing for orthogonal protection with acid-labile side-chain protecting groups.
Cbz CarboxybenzylRemovable by hydrogenolysisStable to mildly acidic and basic conditions.

Stability Testing Protocol for a Model Boc-Dipeptide (Boc-Gly-Phe)

This protocol details a forced degradation study to identify potential degradation pathways and establish a stability profile for a model Boc-protected dipeptide, Boc-Gly-Phe. Forced degradation involves subjecting the dipeptide to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.[2][3]

Experimental Protocol: Forced Degradation Study

1. Materials and Methods

  • Test Substance: Boc-Gly-Phe

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), HPLC-grade acetonitrile, HPLC-grade water, Trifluoroacetic acid (TFA).

  • Equipment: HPLC system with UV detector, photostability chamber, oven, pH meter, analytical balance.

2. Preparation of Stock Solution

Prepare a stock solution of Boc-Gly-Phe in a suitable solvent (e.g., 50:50 acetonitrile/water) at a concentration of 1 mg/mL.

3. Stress Conditions

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature. For radical-induced oxidation, incubate with AAPH at 45°C.[4]

  • Thermal Degradation: Store the stock solution in an oven at 80°C.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber, as per ICH Q1B guidelines.[5][6] A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis

Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours). Quench the reactions if necessary (e.g., neutralize acidic and basic samples). Analyze all samples by a stability-indicating HPLC method.

HPLC Method

A stability-indicating HPLC method is crucial for separating the intact Boc-dipeptide from its degradation products.[7][8]

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

5. Data Presentation

Quantify the peak area of the intact Boc-Gly-Phe at each time point and calculate the percentage remaining.

Table 1: Stability of Boc-Gly-Phe under Forced Degradation Conditions

Stress ConditionTime (hours)% Boc-Gly-Phe Remaining (Hypothetical Data)Major Degradation Products
0.1 M HCl, 60°C 0100-
475Gly-Phe, t-butanol, CO₂
855Gly-Phe, t-butanol, CO₂
2420Gly-Phe, t-butanol, CO₂
0.1 M NaOH, 60°C 0100-
498Minor hydrolysis products
895Minor hydrolysis products
2490Minor hydrolysis products
3% H₂O₂, RT 0100-
499Oxidized species
897Oxidized species
2494Oxidized species
80°C 0100-
492Deprotected and hydrolyzed products
885Deprotected and hydrolyzed products
2470Deprotected and hydrolyzed products
Photostability 24>99-

Visualizing Workflows and Pathways

To clearly illustrate the processes involved in stability testing, Graphviz diagrams are provided.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare 1 mg/mL Boc-Dipeptide Stock Acid Acidic Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (80°C) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo Aliquots Withdraw Aliquots at Time Points Acid->Aliquots Base->Aliquots Oxidation->Aliquots Thermal->Aliquots Photo->Aliquots HPLC Analyze by Stability-Indicating HPLC Aliquots->HPLC Data Quantify Peak Areas & Calculate % Remaining HPLC->Data

Workflow for the stability testing of a Boc-protected dipeptide.

Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_oxidation Oxidative Stress Boc_Dipeptide Boc-Gly-Phe Protonation Protonation of Boc group Boc_Dipeptide->Protonation H⁺ Oxidized_Species Oxidized Dipeptide (e.g., at Phe residue) Boc_Dipeptide->Oxidized_Species H₂O₂ or AAPH Cleavage Cleavage to form Tert-butyl cation Protonation->Cleavage Dipeptide Gly-Phe Cleavage->Dipeptide Byproducts Isobutylene + CO₂ Cleavage->Byproducts

Primary degradation pathways for Boc-protected dipeptides.

Conclusion

The stability of Boc-protected dipeptides is a critical parameter in their application. While generally stable under neutral and basic conditions, they are susceptible to degradation under acidic and high-temperature stress. This guide provides a robust framework for assessing the stability of Boc-protected dipeptides through a systematic forced degradation protocol. By comparing this data with the known stability profiles of other protecting groups like Fmoc and Cbz, researchers can make strategic decisions to ensure the quality and efficacy of their peptide-based projects. The provided experimental protocols and visualization tools serve as a practical resource for implementing these essential stability studies.

References

Navigating the Stability of Boc-Leu-Gly-OH: A Comparative Guide to Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the integrity of peptide reagents is paramount. This guide offers a comprehensive comparison of the long-term storage and stability of Boc-Leu-Gly-OH powder, a common dipeptide building block. By understanding its stability profile relative to other protected dipeptides and the methodologies for assessing its degradation, researchers can optimize storage conditions and ensure the reliability of their experimental outcomes.

Optimal Storage and Expected Stability

Boc-Leu-Gly-OH, in its solid, lyophilized form, is a relatively stable compound when stored under appropriate conditions. The primary factors influencing its long-term stability are temperature, moisture, and light. For maximal shelf-life, the powder should be stored in a tightly sealed container in a dark, dry environment.

Key Storage Recommendations:

  • Long-Term Storage: For periods extending over months to years, storage at -20°C to -80°C is recommended to minimize degradation kinetics.[1][2] At -20°C, similar Boc-protected dipeptides have shown stability for at least four years.[3]

  • Short-Term Storage: For routine use, storage at 2-8°C is acceptable for several weeks to months.[4] One supplier specifically recommends storing Boc-Leu-Gly-OH at 0-8°C.[5]

  • Handling: Before use, it is crucial to allow the container to equilibrate to room temperature in a desiccator before opening. This practice prevents the condensation of atmospheric moisture onto the cold powder, which can accelerate hydrolytic degradation.[2]

Comparative Stability Profile

The stability of a protected peptide is largely dictated by the nature of its N-terminal protecting group. The tert-butyloxycarbonyl (Boc) group of Boc-Leu-Gly-OH is known for its lability under acidic conditions. This characteristic defines its orthogonal relationship with other protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Protecting GroupLability ConditionStability ProfileCommon Application
Boc (tert-butyloxycarbonyl) Strong Acid (e.g., TFA)Stable to basic and nucleophilic conditions.[6]Boc Solid-Phase Peptide Synthesis (SPPS)
Fmoc (9-fluorenylmethyloxycarbonyl) Base (e.g., Piperidine)Stable to acidic conditions.[7]Fmoc Solid-Phase Peptide Synthesis (SPPS)
Cbz (Carboxybenzyl) Catalytic HydrogenationStable to mildly acidic and basic conditions.Solution-phase synthesis; orthogonal to Boc and Fmoc

While direct quantitative comparisons of the solid-state stability of different protected dipeptides are not extensively published, the primary vulnerability of Boc-Leu-Gly-OH powder during storage is the slow, acid-catalyzed hydrolysis of the Boc group, especially in the presence of moisture. Compared to Fmoc-protected peptides, which are susceptible to degradation by trace basic impurities, Boc-protected peptides are generally robust unless exposed to acidic environments.

Potential Degradation Pathways

The principal chemical degradation pathway for Boc-Leu-Gly-OH involves the cleavage of the Boc protecting group. This process is initiated by protonation of the carbamate, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, ultimately yielding the unprotected dipeptide, Leu-Gly-OH. While highly efficient in solution with strong acids like trifluoroacetic acid (TFA), this degradation can occur slowly in the solid state if the material is exposed to acidic vapors or moisture over long periods.

BocLeuGly Boc-Leu-Gly-OH Protonation Protonation of Carbamate Carbonyl BocLeuGly->Protonation H⁺ (from moisture/acidic impurities) Intermediate Unstable Intermediate Protonation->Intermediate Spontaneous Cleavage Deprotected Leu-Gly-OH Intermediate->Deprotected Byproducts CO₂ + Isobutylene Intermediate->Byproducts cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Interpretation weigh Weigh 5 mg Powder dissolve Dissolve in ACN/H₂O (1 mg/mL) weigh->dissolve inject Inject 10 µL separate Gradient Elution on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate identify Identify Degradants integrate->identify

References

Protecting the Delicate: A Guide to Cleavage Cocktails for Peptides with Sensitive Residues

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, the final cleavage step is a critical juncture that dictates the purity and yield of the final product. For peptides incorporating sensitive amino acid residues, this step is fraught with peril, as the harsh acidic conditions required for cleavage can lead to a host of unwanted side reactions. The choice of the right cleavage cocktail—a mixture of a strong acid and scavenger molecules—is therefore paramount to success. This guide provides a comprehensive comparison of commonly used cleavage cocktails, supported by experimental data, to aid researchers in navigating this crucial step.

The Challenge of Sensitive Residues

During the final cleavage from the solid support and removal of side-chain protecting groups, typically with trifluoroacetic acid (TFA), highly reactive carbocations are generated.[1] These electrophilic species can readily modify nucleophilic amino acid residues, leading to impurities that are often difficult to remove. The most susceptible residues include:

  • Tryptophan (Trp): Prone to oxidation and alkylation on its indole (B1671886) ring.[2]

  • Methionine (Met): The thioether side chain is easily oxidized to methionine sulfoxide (B87167) and can be alkylated.[2]

  • Cysteine (Cys): The nucleophilic thiol group is susceptible to alkylation (e.g., S-tert-butylation) and oxidation, which can lead to unintended disulfide bond formation.[2][3]

  • Tyrosine (Tyr): The phenol (B47542) side chain can be alkylated by carbocations.[2]

  • Arginine (Arg): While the residue itself is stable, the cleavage of its bulky protecting groups (e.g., Pmc, Pbf) can generate reactive species that modify other residues, particularly Tryptophan.[2][4]

To counteract these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive carbocations.[5] The selection of the appropriate scavenger cocktail is critically dependent on the amino acid composition of the peptide.[1]

Comparative Performance of Cleavage Cocktails

The effectiveness of a cleavage cocktail is best assessed by the purity of the crude peptide obtained after cleavage. The following tables summarize quantitative data on the performance of different cocktails in preventing common side reactions for specific sensitive residues.

Table 1: Prevention of Cysteine S-tert-butylation
Cleavage Cocktail Composition (TFA/Scavengers)Desired Peptide (%)S-t-butylated Impurity (%)
95% TFA, 2.5% TIS, 2.5% H₂O81.218.6
95% TFA, 2.5% TIS, 2.5% H₂O + Dithiothreitol (DTT)Not specified3.9
95% TFA, 2.5% TIS, 2.5% H₂O + Thioanisole (B89551)Not specified4.8
95% TFA, 2.5% TIS, 2.5% H₂O + Dimethyl Sulfide (DMS)Not specified5.2

Data is illustrative and actual purity depends on the peptide sequence and synthesis efficiency.[6]

Table 2: Impact of Cleavage Cocktail on Crude Purity of a Tryptophan-containing Peptide
Performance MetricMethod A: Standard Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O)Method B: Minimalist Cocktail (95% TFA / 5% H₂O)
Expected Crude Peptide Purity (%) >85<50 (significant impurities)

This data is representative of typical results for a model peptide containing a sensitive Tryptophan residue.[7]

Common Cleavage Cocktails and Their Applications

Several "universal" scavenger cocktails have been developed to address a variety of sensitive residues.

Reagent NameComposition (v/v/v)Primary Use and Characteristics
TFA/TIS/H₂O 95:2.5:2.5A general-purpose and effective mixture for peptides without highly sensitive residues. Triisopropylsilane (TIS) is a potent scavenger of carbocations.[1][7]
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)A robust cocktail for peptides with a variety of sensitive residues, including Cys, Met, Trp, and Tyr. The combination of scavengers provides broad protection. Phenol protects Tyr and Trp, while thioanisole and 1,2-ethanedithiol (B43112) (EDT) protect Met and Cys.[1][8]
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)An "odorless" alternative to Reagent K, replacing the pungent thioanisole and EDT with TIS. It is particularly useful for peptides with trityl-based protecting groups but does not prevent the oxidation of methionine.[8]
Reagent H TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to prevent methionine oxidation during cleavage.[8][9]

Experimental Protocols

Reproducible results in peptide cleavage hinge on meticulous adherence to established protocols.

General Protocol for Peptide Cleavage and Deprotection

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (freshly prepared in a fume hood)

  • Ice-cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or Argon gas stream

Procedure:

  • Place the dried peptide-resin (e.g., 50-100 mg) into a reaction vessel.[7]

  • Add the freshly prepared cleavage cocktail to the resin (approximately 5-10 mL per 0.5 g of resin).[7]

  • Agitate the mixture at room temperature for 2-3 hours. Reaction times may need to be extended for peptides containing multiple Arginine residues.[7]

  • Filter the resin to separate the cleavage solution containing the peptide.[7]

  • Transfer the filtrate to a centrifuge tube.

  • Precipitate the crude peptide by adding 9-10 volumes of ice-cold diethyl ether. A white precipitate should form.[7]

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the supernatant.

  • Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers.[1]

  • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol for Crude Peptide Analysis by RP-HPLC

Materials & Equipment:

  • HPLC system with a UV detector and gradient pump

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm)[7]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water[7]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)[7]

  • Crude peptide sample, dissolved in Mobile Phase A (~1 mg/mL)

Procedure:

  • Equilibrate the C18 column with Mobile Phase A.

  • Filter the dissolved peptide sample through a 0.22 µm or 0.45 µm syringe filter.[7]

  • Inject 10-20 µL of the sample onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 0-60% B over 30 minutes).

  • Monitor the absorbance at 214 nm or 220 nm to detect the peptide backbone.

  • Integrate the peak areas to determine the crude purity of the peptide.

Visualizing the Process

Diagrams can help clarify the complex processes involved in peptide cleavage and the protective role of scavengers.

Cleavage_Process Resin Peptidyl-Resin (Protected) Cleavage Cleavage & Deprotection Resin->Cleavage TFA TFA TFA->Cleavage Carbocations Reactive Carbocations (e.g., t-butyl+) Cleavage->Carbocations generates Crude_Peptide Crude Peptide (Desired Product) Cleavage->Crude_Peptide releases Sensitive_Residues Sensitive Residues (Trp, Met, Cys, Tyr) Carbocations->Sensitive_Residues attack Scavengers Scavengers (TIS, EDT, etc.) Carbocations->Scavengers trapped by Side_Products Side Products (Alkylated/Oxidized Peptide) Sensitive_Residues->Side_Products Trapped_Cations Trapped Cations Scavengers->Trapped_Cations

Caption: The role of scavengers in preventing side reactions during TFA cleavage.

Experimental_Workflow Start Start: Dried Peptide-Resin Cleavage 1. Add Cleavage Cocktail (TFA + Scavengers) Start->Cleavage Incubation 2. Incubate at RT (2-3 hours) Cleavage->Incubation Filtration 3. Filter to Remove Resin Incubation->Filtration Precipitation 4. Precipitate with Cold Diethyl Ether Filtration->Precipitation Centrifugation 5. Centrifuge to Pellet Peptide Precipitation->Centrifugation Washing 6. Wash Pellet with Cold Ether Centrifugation->Washing Drying 7. Dry Crude Peptide Washing->Drying Analysis 8. Analyze Purity (RP-HPLC) Drying->Analysis End End: Pure Peptide Analysis->End

Caption: General workflow for peptide cleavage, isolation, and analysis.

References

Orthogonality of Boc Group with Acid-Labile Side-Chain Protecting Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and the broader landscape of complex organic synthesis, the strategic use of protecting groups is fundamental to success. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability across a range of chemical conditions. However, its true utility is often realized in concert with other protecting groups, particularly when navigating the synthesis of molecules with multiple reactive moieties. This guide provides an objective comparison of the orthogonality of the Boc group with other common acid-labile side-chain protecting groups, supported by experimental data and detailed protocols.

The principle of orthogonality in protecting group strategy dictates that one group can be removed selectively in the presence of another. While the Boc group is acid-labile, its cleavage requires relatively strong acidic conditions. This characteristic allows for a degree of "quasi-orthogonality" when paired with other protecting groups that are susceptible to cleavage under much milder acidic conditions.[1] This guide will focus on the comparison between the Boc group and other frequently employed acid-labile protecting groups: trityl (Trt), 4-methoxytrityl (MMT), and tert-butyl (tBu).

Comparison of Acid Lability

The selective removal of one acid-labile protecting group in the presence of another hinges on the differential stability of the carbocation formed during cleavage. Groups that form more stable carbocations are more labile and can be removed under milder acidic conditions. The trityl (Trt) and its more labile analogue, 4-methoxytrityl (MMT), form highly stabilized carbocations through resonance, rendering them significantly more susceptible to acid cleavage than the Boc and tert-butyl (tBu) groups, which form a tertiary carbocation.[2]

The following table summarizes the relative acid lability and typical deprotection conditions for these protecting groups.

Protecting GroupAbbreviationStructureTypical Deprotection ConditionsRelative Acid LabilityOrthogonality with Boc
tert-ButyloxycarbonylBoc(CH₃)₃C-O-CO-25-50% TFA in DCMLow-
tert-ButyltBu(CH₃)₃C-Strong acid (e.g., >50% TFA, HF, TFMSA)Very LowQuasi-orthogonal
TritylTrt(C₆H₅)₃C-1-5% TFA in DCM, Acetic Acid/TFE/DCMHighOrthogonal
4-MethoxytritylMMT(p-CH₃OC₆H₄)(C₆H₅)₂C-1% TFA in DCM, 30% HFIP in DCMVery HighOrthogonal

Experimental Protocols

Achieving selective deprotection requires careful control of the reaction conditions, including the choice of acid, its concentration, the solvent, and the reaction time and temperature.

Protocol 1: Selective Deprotection of MMT in the Presence of Boc and tBu

This protocol describes the removal of the highly acid-labile MMT group from a peptide resin while leaving Boc and tBu groups intact.

Materials:

  • Peptide-resin containing MMT, Boc, and tBu protected residues

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or Triisopropylsilane (TIS) (as a scavenger)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Prepare a 1% (v/v) solution of TFA in DCM containing 5% (v/v) TES.

  • Drain the DCM from the resin and add the 1% TFA solution.

  • Gently agitate the resin for 2 minutes at room temperature. Repeat this step 2-3 times.

  • Wash the resin thoroughly with DCM (3 x volumes).

  • Neutralize the resin with a 10% (v/v) solution of DIPEA in DMF (2 x volumes for 5 minutes each).

  • Wash the resin with DMF (3 x volumes) and then with DCM (3 x volumes).

  • A small sample of the resin can be cleaved and analyzed by HPLC to confirm the selective removal of the MMT group.

Protocol 2: Standard Boc Deprotection

This protocol outlines the standard procedure for removing the N-terminal Boc group during solid-phase peptide synthesis.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Prepare a 50% (v/v) solution of TFA in DCM.

  • Drain the DCM from the resin and add the 50% TFA solution.

  • Agitate the resin for 2 minutes at room temperature.

  • Drain the TFA solution and add a fresh portion of 50% TFA in DCM.

  • Agitate the resin for 20-30 minutes at room temperature.

  • Wash the resin thoroughly with DCM (3 x volumes).

  • Neutralize the resin with a 10% (v/v) solution of DIPEA in DMF (2 x volumes for 5 minutes each).

  • Wash the resin with DMF (3 x volumes) and then with DCM (3 x volumes).

Visualization of Concepts

To further clarify the principles and workflows discussed, the following diagrams have been generated.

G Deprotection Mechanism of Acid-Labile Groups cluster_0 Protecting Group cluster_1 Acid Cleavage cluster_2 Relative Stability of Carbocation PG Protecting Group (e.g., Boc, Trt, MMT, tBu) Acid Acid (e.g., TFA) PG->Acid Reaction with Protonation Protonation Acid->Protonation Carbocation Carbocation Formation Protonation->Carbocation Cleavage Deprotected Deprotected Functional Group Carbocation->Deprotected Release of MMT_cation MMT+ (Very High) Trt_cation Trt+ (High) Boc_tBu_cation Boc+/tBu+ (Moderate)

Caption: Deprotection mechanism and relative carbocation stability.

G Workflow for Selective Deprotection Start Peptide with MMT, Boc, and tBu groups Step1 Treat with 1% TFA in DCM Start->Step1 Result1 MMT group removed Boc and tBu groups intact Step1->Result1 Step2 Treat with 50% TFA in DCM Result1->Step2 Result2 Boc group removed tBu group intact Step2->Result2 Step3 Treat with strong acid (e.g., HF) Result2->Step3 Result3 tBu group removed Step3->Result3

References

A Comparative Cost-Benefit Analysis of Boc vs. Fmoc for Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the large-scale production of peptide-based Active Pharmaceutical Ingredients (APIs), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision. This choice has profound implications for process economics, synthesis efficiency, final product purity, and environmental impact. While both chemistries are well-established, they present distinct advantages and disadvantages, particularly when scaling up from the bench to industrial production. This guide provides an objective comparison of the two methods, supported by experimental considerations and quantitative data, to aid in making an informed decision.

Fundamental Chemistry and Orthogonality

The primary difference between the Boc and Fmoc strategies lies in the chemistry used for the deprotection of the temporary Nα-amino protecting group during the synthesis cycle.

  • Boc Strategy: The Boc group is acid-labile and is typically removed using a moderately strong acid like trifluoroacetic acid (TFA).[1][2] Side-chain protecting groups are generally benzyl-based and are cleaved simultaneously with the peptide from the resin in a final step using a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3]

  • Fmoc Strategy: The Fmoc group is base-labile and is removed under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] The side-chain protecting groups are acid-labile (tert-butyl based), allowing for a final, milder cleavage from the resin using TFA.[2][] This creates a truly orthogonal protection scheme where the Nα- and side-chain protecting groups can be removed selectively without affecting each other, a significant advantage for synthesizing complex or modified peptides.[3][]

Quantitative Cost-Benefit Analysis

A comprehensive cost analysis extends beyond the initial price of amino acid derivatives to include all aspects of the synthesis workflow, from reagents and solvents to waste disposal and downstream processing.

Table 1: Comparative Cost Factors in Large-Scale SPPS

ParameterBoc StrategyFmoc StrategyKey Considerations for Large-Scale Synthesis
Protected Amino Acids Generally lower initial cost.[5][]Higher initial cost, but prices are becoming more competitive due to economies of scale.[5][7]The higher cost of Fmoc-amino acids may be offset by improved efficiency and purity, reducing overall project costs.[][5]
Solvents Utilizes less expensive solvents like dichloromethane (B109758) (DCM).[5][]Typically employs more expensive solvents like DMF or N-methylpyrrolidone (NMP).[1][5]Solvent consumption is a major cost driver in SPPS. Efforts to recycle solvents or use greener alternatives are critical for both strategies.[8]
Deprotection Reagents Trifluoroacetic acid (TFA) is relatively inexpensive.[1]Piperidine is used for deprotection; it can be recycled to reduce cost and waste.[][]The cost of the reagent itself and the cost associated with its handling and disposal must be considered.
Coupling Reagents Traditionally uses lower-cost reagents like DCC/HOBt.[]Compatible with modern, highly efficient (but more expensive) reagents like HATU and HBTU.[]Higher efficiency coupling reagents can improve yield and purity, justifying their higher cost by reducing failed sequences and purification efforts.
Final Cleavage Reagents Requires highly hazardous and corrosive HF or TFMSA.[3]Uses TFA, which is less hazardous than HF.[2][5]The use of HF necessitates specialized, expensive equipment and stringent safety protocols, significantly increasing capital and operational costs.[3][5]
Waste Disposal Disposal of HF and chlorinated solvents (DCM) is complex and costly.[5]Waste stream is generally less hazardous. Piperidine can be recycled, minimizing organic waste.[]Environmental regulations and disposal costs are significant factors in large-scale manufacturing.
Downstream Processing Harsher deprotection can lead to lower crude purity, increasing purification time and cost.[1][5]Milder conditions generally result in higher crude purity, simplifying and reducing the cost of downstream purification.[1][5]Purification is often a bottleneck in peptide manufacturing; higher initial purity translates to substantial savings.

Process Efficiency and Performance

The efficiency of the synthesis process directly impacts throughput, yield, and the quality of the final peptide.

Table 2: Process Efficiency and Performance Indicators

ParameterBoc StrategyFmoc StrategyImpact on Large-Scale Production
Typical Yield per Step High, but can be affected by aggregation and side reactions under harsh acidic conditions.[3]Consistently high, often exceeding 99%, due to mild conditions and efficient coupling reagents.[3][]A small difference in per-cycle yield has a dramatic impact on the overall yield of a long peptide.
Crude Purity May be lower due to harsher deprotection conditions causing side reactions.[5]Generally higher due to milder, more specific reaction conditions.[1][5]Higher crude purity reduces the number of purification cycles, saving time, labor, and materials.
Automation Compatibility Less common in modern automated synthesizers.[3]Highly amenable to automation, enabling high-throughput and standardized production.[3][]Automation is key for reproducibility, scalability, and reducing labor costs in industrial settings.
Side Reactions Prone to pyroglutamic acid formation at the N-terminus and side-chain degradation from strong acid.[9]Prone to aspartimide formation (especially in Asp-Gly/Ser sequences) and diketopiperazine formation under basic conditions.[10]The choice of strategy can be dictated by the peptide sequence to minimize known side reactions.
Aggregation Issues Can be advantageous for hydrophobic sequences; the protonated N-terminus after TFA deprotection helps disrupt interchain aggregation.[2]Aggregation can be more problematic for certain difficult sequences.[2]For aggregation-prone peptides, the Boc strategy may offer a more robust synthesis pathway.

Generalized Experimental Protocols

The following protocols outline a single, generalized amino acid coupling cycle for each strategy.

Experimental Protocol: Typical Fmoc-SPPS Cycle

  • Resin Preparation: Swell the resin (e.g., Rink Amide or 2-chlorotrityl resin) in DMF for at least 30-60 minutes in a suitable reaction vessel.[11]

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 20% piperidine in DMF to the resin.[11]

    • Agitate the mixture for 5-20 minutes at room temperature.

    • Drain the deprotection solution. A second, shorter deprotection step may be performed to ensure completeness.

  • Washing: Wash the resin extensively (5-7 times) with DMF to completely remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.[11]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU/HATU, 3-5 equivalents), and a non-nucleophilic base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the washed resin.

    • Agitate the reaction mixture for 30-90 minutes, or until a completion test (e.g., Ninhydrin test) is negative.[2]

  • Final Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection cycle.

Experimental Protocol: Typical Boc-SPPS Cycle

  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in DCM for at least 30-60 minutes in the reaction vessel.[5]

  • Boc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 25-50% TFA in DCM to the resin.[3][12]

    • Agitate the mixture for 15-30 minutes at room temperature.

    • Drain the deprotection solution.

  • Washing: Wash the resin with DCM (3-5 times) to remove residual TFA.[5]

  • Neutralization:

    • Wash the resin with a neutralization solution, typically 5-10% DIPEA in DCM, to neutralize the protonated N-terminal ammonium (B1175870) salt.[5]

    • Agitate for 5-10 minutes.

    • Drain the neutralization solution.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[5]

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., DCC/HOBt, 3-5 equivalents) in DCM or a DCM/DMF mixture.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 60-120 minutes, or until a completion test is negative.

  • Final Washing: Wash the resin with DCM (3-5 times). The resin is now ready for the next deprotection cycle.

Decision Framework for Large-Scale Synthesis

The selection between Boc and Fmoc is a multifactorial decision driven by the specific peptide, available resources, and production goals.

G start Large-Scale Peptide Synthesis Goal seq_char Peptide Sequence Characteristics start->seq_char process_factors Process & Economic Drivers agg_prone Aggregation-Prone or Highly Hydrophobic? seq_char->agg_prone Yes acid_sens Acid-Sensitive Residues (e.g., Trp, modified AAs)? seq_char->acid_sens No cost_driven Lowest Initial Raw Material Cost is Critical? process_factors->cost_driven Yes purity_driven Overall Process Economy, Purity & Automation are Key? process_factors->purity_driven No boc_strat Consider Boc Strategy - Lower initial AA/solvent cost - Better for aggregation - Harsher cleavage (HF) - Less automation friendly agg_prone->boc_strat acid_sens->process_factors No fmoc_strat Consider Fmoc Strategy - Milder conditions - Higher crude purity - Automation friendly - Orthogonal protection acid_sens->fmoc_strat Yes cost_driven->boc_strat purity_driven->fmoc_strat

Caption: Decision workflow for selecting between Boc and Fmoc SPPS strategies.

Conclusion and Recommendations

The Fmoc/tBu strategy has become the predominant method for large-scale peptide synthesis in the modern pharmaceutical industry.[][] Its primary advantages—milder reaction conditions, true orthogonality, higher crude purity, and excellent suitability for automation—often lead to better overall cost-effectiveness despite the higher initial cost of its protected amino acids.[1][5] The reduced burden of downstream purification and improved batch-to-batch reproducibility are critical for meeting stringent regulatory standards.[]

However, the Boc/Bzl strategy remains a robust and valuable alternative for specific applications. Its advantages in synthesizing difficult, hydrophobic, or aggregation-prone sequences can make it the superior choice in these challenging cases.[2] Furthermore, for well-established manufacturing processes where the initial cost of raw materials is the primary economic driver, the lower price of Boc-protected amino acids and certain solvents can make it an economically attractive option.[5][]

Ultimately, the optimal choice depends on a thorough evaluation of the peptide's chemical nature, the scale of production, available equipment, and a holistic analysis of all associated costs from raw materials to final purified product.

References

A Comparative Guide to Spectrophotometric Monitoring of Boc vs. Fmoc Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) as the Nα-protecting group is a critical decision that dictates the entire synthetic strategy. A key practical difference between these two chemistries lies in the ability to monitor the crucial deprotection step in real-time. This guide provides an objective comparison of the spectrophotometric methods used to monitor Boc and Fmoc deprotection reactions, supported by experimental data and detailed protocols.

The primary distinction in monitoring these two deprotection strategies stems from the nature of the byproducts formed. The Fmoc group, being base-labile, releases a chromophoric molecule upon cleavage, allowing for direct and continuous monitoring. In contrast, the acid-labile Boc group does not produce a UV-active byproduct, necessitating an indirect, endpoint analysis of the newly formed free amine.

Comparison of Spectrophotometric Monitoring Methods

The choice of monitoring technique is intrinsically linked to the protecting group employed. The direct, real-time monitoring of Fmoc deprotection offers a significant advantage in process control for automated synthesis. While Boc deprotection monitoring is not as straightforward, the quantitative ninhydrin (B49086) test provides a reliable offline method to ensure complete deprotection before proceeding to the next coupling step.

FeatureFmoc Deprotection MonitoringBoc Deprotection Monitoring
Principle Direct detection of the UV-active dibenzofulvene-piperidine adduct formed during deprotection.[1]Indirect quantification of the free primary amine formed after deprotection using a chromogenic reagent (ninhydrin).
Method UV-Vis SpectrophotometryColorimetric Assay (UV-Vis Spectrophotometry)
Byproduct Detected Dibenzofulvene-piperidine adductNot applicable (Byproducts are isobutylene (B52900) and CO₂)
Analyte Dibenzofulvene-piperidine adduct in the filtrateRuhemann's Purple (formed from reaction of ninhydrin with the free amine on the resin)
Wavelength (λmax) ~301 nm[1]~570 nm (for Ruhemann's Purple)[1][2]
Molar Extinction Coefficient (ε) ~7800 M⁻¹cm⁻¹ at 300 nm for the Fmoc adduct[3]Not directly applicable to the deprotection reaction itself. Dependent on the standard curve for the ninhydrin assay.
Monitoring Type Real-time or batch (online or offline)Endpoint (offline)
Key Reagents Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)[1]Ninhydrin reagents, ethanol, pyridine, phenol (B47542).
Advantages - Simple, rapid, and non-destructive.[1]- Allows for real-time monitoring of reaction kinetics.- Highly amenable to automation.[2]- Highly sensitive for detecting primary amines.- Provides quantitative assessment of deprotection completion.
Limitations High background absorbance can be an issue if low-quality DMF is used.[1]- Destructive test (requires a resin sample).- Not suitable for real-time monitoring.- N-terminal proline gives a different color and requires measurement at a different wavelength (~440 nm).[2]

Experimental Protocols

Spectrophotometric Monitoring of Fmoc Deprotection

This protocol describes the quantitative analysis of Fmoc group removal from a peptide-resin.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flask

Procedure:

  • Perform the deprotection of the Fmoc-protected peptide-resin using a known volume of 20% piperidine in DMF. Typically, two treatments are performed.

  • Collect the filtrate from all deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

  • Dilute the collected filtrate to the mark with DMF. Further dilution may be necessary to ensure the absorbance reading is within the linear range of the spectrophotometer.

  • Use a quartz cuvette with a 1 cm path length to measure the absorbance.

  • Blank the spectrophotometer with the deprotection solution (20% piperidine in DMF).

  • Measure the absorbance of the diluted filtrate at 301 nm.[1]

  • Calculate the amount of Fmoc group removed (in moles) using the Beer-Lambert law: Amount (mol) = (Absorbance × Dilution_Factor × Flask_Volume (L)) / ε Where ε (molar extinction coefficient) is approximately 7800 M⁻¹cm⁻¹ at 300 nm.[3]

Spectrophotometric Monitoring of Boc Deprotection (Quantitative Ninhydrin Test)

This protocol describes the quantitative analysis of free primary amines on a resin sample following Boc deprotection.

Materials:

  • Peptide-resin sample after Boc deprotection and neutralization (1-5 mg)

  • Ninhydrin Reagent A: 0.5 g ninhydrin in 10 mL ethanol.

  • Ninhydrin Reagent B: 80 g phenol in 20 mL ethanol.

  • Ninhydrin Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Standard solution of a known primary amine (e.g., glycine)

  • Diluent solvent: 1:1 (v/v) mixture of water and n-propanol.[4]

  • Heating block or water bath at 100°C.

  • Spectrophotometer.

Procedure:

  • Accurately weigh a small amount of the dried peptide-resin (e.g., 1-5 mg) into a clean test tube.

  • Prepare a series of standards with known concentrations of the primary amine.

  • Prepare a blank sample containing no resin or standard.

  • To each tube (sample, standards, and blank), add the ninhydrin reagents according to established protocols (e.g., the Sarin modification of the Kaiser test). This typically involves adding specific volumes of reagents A, B, and C.

  • Heat all tubes in a heating block or boiling water bath at 100°C for 5-10 minutes. An intense blue color (Ruhemann's purple) will develop in the presence of primary amines.[5]

  • Cool the tubes to room temperature.

  • Add a diluent solvent to each tube to a final volume suitable for spectrophotometric measurement and to elute the color from the resin beads.

  • Centrifuge or filter the resin beads and transfer the supernatant to a cuvette.

  • Measure the absorbance of the supernatant at 570 nm, using the blank to zero the spectrophotometer.[6]

  • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of free amines on the peptide-resin sample by interpolating its absorbance value on the standard curve. This provides a quantitative measure of the Boc deprotection efficiency.

Visualizing the Workflows

The logical flow of each monitoring process can be visualized to better understand the key differences.

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin process1 Add Piperidine/DMF (Deprotection) start->process1 process2 Collect Filtrate (contains Dibenzofulvene Adduct) process1->process2 process3 Dilute with DMF process2->process3 measurement Measure Absorbance at ~301 nm process3->measurement end Quantify Fmoc Removal measurement->end

Caption: Workflow for UV-Vis monitoring of Fmoc deprotection.

Boc_Deprotection_Workflow start Boc-Peptide-Resin process1 Add TFA/DCM (Deprotection) start->process1 process2 Wash & Neutralize Resin (Yields Free Amine) process1->process2 process3 Take Resin Sample process2->process3 process4 Add Ninhydrin Reagents & Heat (100°C) process3->process4 measurement Measure Absorbance of Supernatant at ~570 nm process4->measurement end Quantify Free Amine measurement->end

Caption: Workflow for quantitative ninhydrin monitoring of Boc deprotection.

References

Assessing the Degradation Pathways of Boc-Leu-Gly Under Acidic Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, understanding the stability of protected peptides is paramount for ensuring the integrity and efficacy of synthetic intermediates and final products. The tert-butyloxycarbonyl (Boc) protecting group is widely used for its reliability in peptide synthesis. However, its lability under acidic conditions, which is essential for its removal, also defines its primary degradation pathway. This guide provides a detailed comparison of the degradation of Boc-Leu-Gly under acidic conditions against two common alternatives: Fmoc-Leu-Gly and Cbz-Leu-Gly.

Degradation Pathways of Boc-Leu-Gly in Acidic Environments

Under acidic conditions, such as treatment with trifluoroacetic acid (TFA), Boc-Leu-Gly undergoes two principal degradation reactions: the cleavage of the Boc protecting group and the hydrolysis of the peptide bond.

  • Boc Group Deprotection: The primary and intended degradation pathway is the acid-catalyzed cleavage of the Boc group from the N-terminal leucine (B10760876). This reaction is rapid and proceeds via a carbocationic intermediate, yielding the unprotected dipeptide Leu-Gly, carbon dioxide, and a tert-butyl cation.[1][2]

  • Peptide Bond Hydrolysis: A secondary, and generally slower, degradation pathway is the acid-catalyzed hydrolysis of the amide bond between the leucine and glycine (B1666218) residues. This results in the cleavage of the dipeptide into its constituent amino acids, Leucine and Glycine.[3]

The following diagram illustrates these degradation pathways.

cluster_products Degradation Products Boc-Leu-Gly Boc-Leu-Gly Leu-Gly Leu-Gly Boc-Leu-Gly->Leu-Gly  Boc Deprotection (Primary Pathway) Leucine + Glycine Leucine + Glycine Boc-Leu-Gly->Leucine + Glycine  Peptide Bond Hydrolysis (Secondary Pathway) CO2 + t-butyl cation CO2 + t-butyl cation Boc-Leu-Gly->CO2 + t-butyl cation Leu-Gly->Leucine + Glycine  Peptide Bond Hydrolysis

Degradation pathways of Boc-Leu-Gly under acidic conditions.

Comparative Stability of Protected Dipeptides

Protected DipeptidePrimary Degradation Pathway in AcidRelative Rate of Protecting Group CleavageRelative Rate of Peptide Bond HydrolysisOverall Stability in Acid
Boc-Leu-Gly Boc DeprotectionFastSlowLow
Fmoc-Leu-Gly Peptide Bond HydrolysisNegligible[4]SlowHigh
Cbz-Leu-Gly Peptide Bond Hydrolysis / Cbz DeprotectionVery Slow[5]SlowModerate to High

Note: The relative rates are qualitative comparisons. "Fast" for Boc deprotection is typically on the order of minutes to a few hours, while "Slow" for peptide bond hydrolysis can take many hours to days to proceed to a significant extent under the same conditions. The Cbz group is significantly more stable to acid than the Boc group but can be cleaved under harsh acidic conditions.[5] The Fmoc group is exceptionally stable to acidic conditions.[4]

Experimental Protocol for Comparative Degradation Study

This protocol outlines a method for comparing the degradation kinetics of Boc-Leu-Gly, Fmoc-Leu-Gly, and Cbz-Leu-Gly under acidic conditions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

  • Boc-Leu-Gly, Fmoc-Leu-Gly, and Cbz-Leu-Gly (high purity, >98%)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials with inserts

  • RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and UV detector

2. Preparation of Solutions:

  • Acidic Solution (50% TFA in DCM): Prepare by carefully adding 50 mL of TFA to 50 mL of DCM in a fume hood.

  • Stock Solutions (1 mg/mL): Individually dissolve 10 mg of each protected dipeptide in the appropriate solvent (e.g., ACN or a small amount of DMSO followed by dilution with ACN) in a 10 mL volumetric flask.

  • Quenching Solution: A suitable basic solution to neutralize the acid at the end of the reaction time points (e.g., a solution of a volatile base like pyridine (B92270) in ACN).

3. Degradation Experiment:

  • For each protected dipeptide, add a known volume of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.

  • To each vial, add a precise volume of the pre-warmed (to reaction temperature, e.g., 25°C) acidic solution to achieve a final concentration of ~0.1 mg/mL.

  • At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Dilute the quenched samples with the initial mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient to separate the starting material from its degradation products (e.g., 5-95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Inject each sample and record the chromatogram.

5. Data Analysis:

  • Identify the peaks corresponding to the intact protected dipeptide and its degradation products (unprotected dipeptide and amino acids) by comparing retention times with standards.

  • Calculate the peak area of the intact protected dipeptide at each time point.

  • Plot the natural logarithm of the peak area of the intact dipeptide versus time.

  • Determine the pseudo-first-order rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) of each protected dipeptide using the equation: t½ = 0.693 / k.

The following diagram illustrates the experimental workflow.

cluster_prep Preparation cluster_exp Degradation Experiment cluster_analysis Analysis cluster_data Data Processing A Prepare Acidic Solution (e.g., 50% TFA in DCM) C Initiate Degradation by Adding Acidic Solution A->C B Prepare Stock Solutions of Protected Dipeptides B->C D Incubate at Controlled Temperature C->D E Withdraw Aliquots at Time Intervals D->E F Quench Reaction E->F G Dilute Samples for HPLC F->G H Inject Samples into RP-HPLC G->H I Monitor Degradation by UV Detection H->I J Calculate Peak Areas I->J K Plot ln(Area) vs. Time J->K L Determine Rate Constants and Half-lives K->L

Experimental workflow for the comparative degradation study.

Conclusion

The assessment of degradation pathways is crucial for the successful application of protected peptides in research and development. Boc-Leu-Gly is susceptible to rapid deprotection under acidic conditions, which is its primary degradation pathway. For applications requiring stability in acidic environments, Fmoc-Leu-Gly offers a significantly more robust alternative due to the acid-stable nature of the Fmoc group. Cbz-Leu-Gly provides an intermediate level of stability, being more resistant to acid than Boc-Leu-Gly but still susceptible to cleavage under harsher acidic conditions. The provided experimental protocol offers a framework for researchers to quantitatively assess the stability of these and other protected peptides, enabling the selection of the most appropriate protecting group strategy for their specific needs.

References

Safety Operating Guide

Proper Disposal of (tert-Butoxycarbonyl)-L-leucylglycine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of (tert-Butoxycarbonyl)-L-leucylglycine, a Boc-protected dipeptide commonly used in synthetic chemistry. Adherence to these protocols, in conjunction with institutional and local regulations, is essential for ensuring a safe and compliant laboratory environment.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory to prevent exposure.[2]

  • Eye Protection: Chemical safety goggles or glasses are essential to protect against splashes or dust.[3]

  • Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile or neoprene.[2]

  • Body Protection: A laboratory coat should be worn to protect against skin contact.[2]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator should be used.[3]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, the table below summarizes the general hazard classifications for similar Boc-protected amino acids, which should be considered as potential hazards for this compound.

Hazard ClassificationPotential Hazard
GHS Classification While some related compounds are not classified as hazardous, others may be categorized as causing skin, eye, and respiratory tract irritation.[3][4] For instance, some Boc-protected amino acids are labeled as causing serious eye damage.[4][5] One safety data sheet indicates that a related compound is harmful if swallowed.[5]
NFPA Ratings For a similar compound, MLCK inhibitor peptide 18, the NFPA ratings are 0 for health, fire, and reactivity, indicating low hazard in these categories.[6]
Environmental Precautions It is advised not to release the material into the environment or allow it to contaminate ground water systems or enter drains.[4][6]

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on its physical state (solid or liquid) and the specific guidelines of your institution's Environmental Health and Safety (EHS) department.[3][6] Never dispose of this chemical down the drain or in the regular trash. [3]

Solid Waste Disposal:

Solid waste includes the pure compound, as well as contaminated items such as weighing paper, gloves, and pipette tips.

  • Segregation and Collection: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[7][8]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound".[3][8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility that is cool, dry, and well-ventilated.[3]

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3] The typical method of disposal for this type of waste is incineration at an approved facility.[9]

Liquid Waste Disposal:

Liquid waste may include solutions containing this compound from experimental procedures.

  • Collection: Collect all liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container.[3]

  • Chemical Inactivation (if required): For some peptide-containing liquid waste, chemical inactivation may be recommended. A common method is to treat the waste with a 10% bleach solution for at least 30 minutes.[7] However, for Boc-protected amino acids, hydrolysis using an acid or base (e.g., 1 M HCl or 1 M NaOH) for at least 24 hours can be an effective inactivation method.[8]

  • Neutralization: Following any inactivation step, the pH of the solution should be adjusted to between 6.0 and 8.0 before disposal.[8]

  • Labeling: The container should be clearly labeled as "Hazardous Waste" with the full chemical name of the contents.

  • Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup and disposal through your institution's EHS department.[8]

Spill Management:

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Personal Protection: Wear appropriate PPE, including respiratory protection for dusts.[6]

  • Containment: For solid spills, gently sweep up the material to avoid generating dust and place it in a labeled container for hazardous waste disposal.[9] For liquid spills, use an inert absorbent material to contain the spill before collecting it for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's EHS department.

Experimental Protocols

Protocol for Inactivation of Liquid Waste Containing this compound:

  • Preparation: In a well-ventilated fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).

  • Inactivation: To the liquid waste containing this compound, slowly add the 1 M HCl or 1 M NaOH solution in a 1:10 ratio (1 part waste to 10 parts inactivation solution).[8]

  • Reaction: Gently stir the mixture and allow it to react for a minimum of 24 hours to ensure complete hydrolysis of the Boc group and the peptide bond.[8]

  • Neutralization: After the inactivation period, use a pH meter to check the pH of the solution. If acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. If basic, slowly add a weak acid to achieve the same pH range.[8]

  • Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type collect_solid Collect in Labeled Hazardous Waste Container waste_type->collect_solid Solid collect_liquid Collect in Labeled Hazardous Waste Container waste_type->collect_liquid Liquid store_solid Store in Designated Waste Area collect_solid->store_solid dispose_solid Arrange for EHS Pickup (Incineration) store_solid->dispose_solid inactivate Inactivate (e.g., Hydrolysis) collect_liquid->inactivate neutralize Neutralize to pH 6-8 inactivate->neutralize store_liquid Store in Designated Waste Area neutralize->store_liquid dispose_liquid Arrange for EHS Pickup store_liquid->dispose_liquid

Caption: Disposal workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。